molecular formula C8H5BrF3I B1345789 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene CAS No. 702641-06-3

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Cat. No.: B1345789
CAS No.: 702641-06-3
M. Wt: 364.93 g/mol
InChI Key: YEVQZPWSVWZAOB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene (CAS 702641-06-3) is a high-purity aromatic building block designed for advanced organic and medicinal chemistry research. This compound features a benzene ring functionalized with three distinct reactive sites: a bromomethyl group, an iodine atom, and an electron-withdrawing trifluoromethyl group. Its molecular formula is C₈H₅BrF₃I, with a molecular weight of 364.93 g/mol . The presence of both bromine and iodine substituents makes it an exceptionally versatile intermediate for sequential cross-coupling reactions, including Suzuki, Negishi, and Stille couplings, allowing researchers to construct complex molecular architectures. The bromomethyl group is particularly valuable for nucleophilic substitution reactions or for introducing spacer arms, while the trifluoromethyl group is a critical motif in drug discovery for its ability to enhance metabolic stability, membrane permeability, and binding affinity . This combination of features makes it an invaluable scaffold for the synthesis of potential pharmaceutical agents, agrochemicals, and advanced materials. The product is supplied with a purity of ≥98% and must be stored at 4°C, protected from light, to maintain stability . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrF3I/c9-4-5-3-6(8(10,11)12)1-2-7(5)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVQZPWSVWZAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593980
Record name 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene
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Molecular Weight

364.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702641-06-3
Record name 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and materials science research. This document details a reliable synthetic protocol, presents quantitative data, and outlines the experimental workflow.

Overview and Synthetic Strategy

This compound is a versatile building block characterized by three distinct reactive sites: a bromomethyl group, an iodo substituent, and a trifluoromethyl group. This unique combination allows for sequential and regioselective functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.

The primary synthetic route detailed in this guide involves the conversion of the corresponding benzyl alcohol, 2-iodo-5-trifluoromethylphenyl methanol, to the target benzyl bromide using a brominating agent. This method is a standard transformation in organic synthesis.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueSource/Comment
Starting Material 2-iodo-5-trifluoromethylphenyl methanol-
Reagent Phosphorus tribromide (PBr₃)-
Solvent Diethyl ether-
Reaction Temperature Ice-cold initially, then room temperature-
Reaction Time 12 hours-
Reported Yield Quantitative (16.0 g product from 16.0 g starting material)[1] Note: This yield is reported by a chemical supplier and may represent an idealized outcome.
Purity Typically >97% (as per commercial suppliers)Varies by supplier.
Molecular Formula C₈H₅BrF₃I-
Molecular Weight 364.93 g/mol -
Appearance Yellow crystal[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-iodo-5-trifluoromethylphenyl methanol.[1]

Materials:

  • 2-iodo-5-trifluoromethylphenyl methanol (16.0 g)

  • Phosphorus tribromide (5.0 mL)

  • Diethyl ether (130.0 mL)

  • Water (200.0 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 2-iodo-5-trifluoromethylphenyl methanol (16.0 g) in diethyl ether (130.0 mL).

  • Addition of Reagent: Cool the solution in an ice bath. Slowly add phosphorus tribromide (5.0 mL) to the cooled solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Workup:

    • Carefully add water (200.0 mL) to the reaction mixture to quench the excess phosphorus tribromide.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by distillation under reduced pressure to yield the title compound as a yellow crystal.[1]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_iodo_5_trifluoromethylphenyl_methanol 2-iodo-5-trifluoromethylphenyl methanol in Diethyl Ether Reaction_Vessel Reaction Mixture (Stirred at RT for 12h) 2_iodo_5_trifluoromethylphenyl_methanol->Reaction_Vessel Add PBr₃ (ice bath) Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash with NaHCO₃ (aq) and Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Purification Solvent Removal (Reduced Pressure) Drying->Purification Final_Product 2-(Bromomethyl)-1-iodo-4- (trifluoromethyl)benzene Purification->Final_Product

Caption: Synthetic workflow for this compound.

Characterization

Safety Considerations

  • Phosphorus tribromide is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Diethyl ether is highly flammable and should be used in an area free of ignition sources.

  • Standard laboratory safety procedures should be followed throughout the experiment.

References

An In-depth Technical Guide to 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the chemical compound 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene. This molecule is a valuable building block in medicinal chemistry and organic synthesis, primarily due to its trifluoromethyl group and multiple reactive sites that allow for diverse chemical modifications.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the available data. For context, properties of a structurally related isomer, 1-Bromo-4-iodo-2-(trifluoromethyl)benzene, are also included to provide a comparative reference.

PropertyThis compound1-Bromo-4-iodo-2-(trifluoromethyl)benzene (Isomer Reference)
CAS Number 702641-06-3364-11-4
Molecular Formula C₈H₅BrF₃IC₇H₃BrF₃I
Molecular Weight 364.93 g/mol 350.90 g/mol
Melting Point Data not available78-80 °C
Boiling Point Data not available245.1 ± 35.0 °C at 760 Torr
Density Data not available2.176 ± 0.06 g/cm³
Solubility Data not availableData not available

Spectroscopic Data

Detailed experimental spectral data such as ¹H NMR and ¹³C NMR for this compound are not publicly available but may be obtainable from commercial suppliers upon request.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not described in the surveyed literature, its structure suggests a synthetic route starting from 2-methyl-1-iodo-4-(trifluoromethyl)benzene. A common method for benzylic bromination is through a radical substitution reaction using a bromine source like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN.

The reactivity of this compound is characterized by three key features:

  • The Bromomethyl Group: The -CH₂Br group is a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

  • The Iodine Atom: The C-I bond is susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon bonds.

  • The Trifluoromethyl Group: This group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. In drug discovery, the trifluoromethyl group is often incorporated to improve metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

Experimental Workflows

As no specific experimental protocols involving this compound are detailed in the literature, a generalized workflow for a typical nucleophilic substitution reaction is presented below. This illustrates a common application for this type of reagent.

G reagent 2-(Bromomethyl)-1-iodo-4- (trifluoromethyl)benzene in Organic Solvent (e.g., THF) reaction Reaction Mixture reagent->reaction Add nucleophile Nucleophile (Nu-) (e.g., R-OH, R-NH2, CN-) nucleophile->reaction Add stirring Stirring at Controlled Temperature (e.g., 0 °C to reflux) reaction->stirring workup Aqueous Workup (e.g., add H2O, separate layers) stirring->workup After reaction completion extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., with Na2SO4) extraction->drying purification Purification (e.g., Column Chromatography) drying->purification After filtration product Substituted Product: 2-(Nu-methyl)-1-iodo-4- (trifluoromethyl)benzene purification->product

Caption: Generalized workflow for a nucleophilic substitution reaction.

Role in Drug Discovery and Development

The structural motifs present in this compound make it a compound of significant interest in drug discovery. The trifluoromethyl group, in particular, is a bioisostere for other functional groups and is known to enhance key pharmacological properties.

No specific signaling pathways directly involving this compound have been documented. However, its utility as a building block suggests its potential role in the synthesis of inhibitors or modulators of various cellular signaling pathways, depending on the final molecular structure. The logical relationship for its application in a drug discovery context can be visualized as follows.

G cluster_0 Compound Synthesis cluster_1 Screening & Development compound 2-(Bromomethyl)-1-iodo-4- (trifluoromethyl)benzene modification Chemical Modification (e.g., Cross-coupling, Substitution) compound->modification library Library of Novel Compounds modification->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of the compound in a drug discovery pipeline.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as an irritant and may cause allergic skin reactions and serious eye irritation. It is incompatible with strong oxidizing agents, strong acids, and bases. Upon decomposition, it may emit toxic fumes of carbon oxides, and halogenated compounds.

In-Depth Technical Guide: 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 702641-06-3

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, a key building block in synthetic organic chemistry, particularly relevant to pharmaceutical research and drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on providing actionable information for laboratory and research settings.

Chemical Identity and Properties

This compound is a trifunctional aromatic compound featuring a bromomethyl group, an iodine atom, and a trifluoromethyl group. This unique combination of reactive sites makes it a versatile intermediate for the synthesis of complex molecules.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 702641-06-3[1][2]
Molecular Formula C₈H₅BrF₃I[1]
Molecular Weight 364.93 g/mol [1]
Synonyms 2-Iodo-5-(trifluoromethyl)benzyl bromide, 5-(Trifluoromethyl)-2-iodobenzyl bromide[1]

Note: Experimental physical properties such as melting point, boiling point, and density are not consistently reported across publicly available sources. Researchers should refer to the certificate of analysis for specific batches.

Synthesis

The primary synthetic route to this compound involves the bromination of the corresponding alcohol, (2-iodo-4-(trifluoromethyl)phenyl)methanol.

Synthesis of Precursor: (2-Iodo-4-(trifluoromethyl)phenyl)methanol
Experimental Protocol: Bromination of (2-Iodo-4-(trifluoromethyl)phenyl)methanol

A general and widely used method for the conversion of benzylic alcohols to benzyl bromides is treatment with phosphorus tribromide (PBr₃). The following is a representative, though not directly cited, experimental protocol.

Reaction: (2-Iodo-4-(trifluoromethyl)phenyl)methanol → this compound

Reagents and Equipment:

  • (2-Iodo-4-(trifluoromethyl)phenyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (2-iodo-4-(trifluoromethyl)phenyl)methanol in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.33-0.5 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding crushed ice or cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to yield pure this compound.

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination 2-Iodo-4-(trifluoromethyl)benzaldehyde 2-Iodo-4-(trifluoromethyl)benzaldehyde (2-Iodo-4-(trifluoromethyl)phenyl)methanol (2-Iodo-4-(trifluoromethyl)phenyl)methanol 2-Iodo-4-(trifluoromethyl)benzaldehyde->(2-Iodo-4-(trifluoromethyl)phenyl)methanol NaBH4, MeOH This compound This compound (2-Iodo-4-(trifluoromethyl)phenyl)methanol->this compound PBr3, DCM

Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a valuable building block in medicinal chemistry and materials science. The differential reactivity of the iodo and bromomethyl groups allows for sequential, site-selective modifications.

Role in PROTAC Development

One of the most significant emerging applications for this class of compounds is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][]

The linker component of a PROTAC is crucial for its efficacy, and building blocks like this compound are ideal for constructing these linkers.[3][5] The bromomethyl group can be used for alkylation reactions to attach one part of the PROTAC, while the iodo group can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to connect the other part.

Diagram 2: Application in PROTAC Synthesis Workflow

G Target_Ligand Target_Ligand PROTAC_Molecule PROTAC_Molecule Target_Ligand->PROTAC_Molecule Cross-Coupling (e.g., Suzuki) Linker_Intermediate 2-(Bromomethyl)-1-iodo-4- (trifluoromethyl)benzene Linker_Intermediate->PROTAC_Molecule E3_Ligase_Ligand E3_Ligase_Ligand E3_Ligase_Ligand->PROTAC_Molecule Alkylation

Caption: General workflow for PROTAC synthesis using the title compound.

Versatile Intermediate in Multi-step Synthesis

Beyond PROTACs, the distinct reactivity of the functional groups allows for a wide range of synthetic transformations:

  • Suzuki and other Cross-Coupling Reactions: The aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[7]

  • Nucleophilic Substitution: The benzyl bromide moiety is susceptible to nucleophilic attack, allowing for the introduction of various functional groups such as amines, azides, cyanides, and thiols.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group is a highly sought-after moiety in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity.[8]

Safety and Handling

This compound is expected to be a hazardous substance. While comprehensive toxicological data is not available, similar benzyl bromides are lachrymatory and skin and respiratory tract irritants. The compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, particularly in the rapidly evolving field of targeted protein degradation with PROTACs. Its trifunctional nature allows for controlled, sequential chemical modifications, making it an important tool for the synthesis of complex molecular architectures. Researchers and drug development professionals can leverage the reactivity of this compound to access novel chemical entities with potentially enhanced pharmacological properties.

References

An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene is a versatile trifunctional aromatic building block with significant potential in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive analysis of the reactivity of its three key functional groups: the benzylic bromide (bromomethyl), the aryl iodide, and the trifluoromethyl group. The inherent differences in the chemical nature of these groups allow for a high degree of chemoselectivity, enabling sequential and site-specific modifications. This document outlines the reactivity profiles of each functional group, provides representative experimental protocols for their transformation, and presents this data in a structured format for ease of comparison and application in a laboratory setting.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis. Polysubstituted aromatic compounds are scaffolds for a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound (CAS No. 702641-06-3) is a valuable synthetic intermediate possessing three distinct and orthogonally reactive functional groups. The presence of a highly reactive benzylic bromide, a versatile aryl iodide, and an electron-withdrawing trifluoromethyl group on the same benzene ring allows for a range of selective chemical transformations.

This guide will delve into the specific reactivity of the bromomethyl and iodo functionalities, providing a framework for their selective manipulation in synthetic schemes. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the other substituents, an aspect that will be considered throughout this analysis.

Overview of Functional Group Reactivity

The reactivity of the functional groups in this compound can be summarized as follows:

  • Bromomethyl Group (-CH₂Br): This benzylic bromide is highly susceptible to nucleophilic substitution reactions (Sₙ2). The proximity to the aromatic ring stabilizes the transition state, making it an excellent electrophile for a wide range of nucleophiles.

  • Iodo Group (-I): The aryl iodide is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to a metal center.

  • Trifluoromethyl Group (-CF₃): This group is generally stable under many reaction conditions. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution if a suitable leaving group is present.

The differential reactivity of the bromomethyl and iodo groups is the key to the synthetic utility of this molecule, allowing for selective functionalization.

Chemoselective Reactions of the Bromomethyl Group

The benzylic bromide is the most reactive electrophilic site in the molecule towards nucleophiles. It readily undergoes Sₙ2 reactions with a variety of soft and hard nucleophiles, typically under mild conditions.

Nucleophilic Substitution with Oxygen Nucleophiles

The bromomethyl group can be converted to ethers and esters by reaction with alcohols and carboxylates, respectively.

Table 1: Representative Nucleophilic Substitution Reactions with O-Nucleophiles

NucleophileReagent ExampleProduct TypeTypical ConditionsRepresentative Yield
AlkoxideSodium MethoxideMethyl EtherCH₃ONa, Methanol, Room Temperature, 2-4 h>90%
PhenoxideSodium PhenoxidePhenyl EtherPhONa, DMF, 60 °C, 3-6 h85-95%
CarboxylateSodium AcetateAcetate EsterCH₃COONa, DMF, 80 °C, 4-8 h80-90%
Nucleophilic Substitution with Nitrogen Nucleophiles

Primary and secondary amines, as well as azide salts, can be used to introduce nitrogen-containing functionalities.

Table 2: Representative Nucleophilic Substitution Reactions with N-Nucleophiles

NucleophileReagent ExampleProduct TypeTypical ConditionsRepresentative Yield
Primary AmineBenzylamineSecondary AmineBnNH₂, K₂CO₃, Acetonitrile, 60 °C, 6-12 h80-95%
Secondary AmineMorpholineTertiary AmineMorpholine, K₂CO₃, Acetonitrile, 60 °C, 6-12 h85-95%
AzideSodium AzideAzideNaN₃, DMF/H₂O, Room Temperature, 2-4 h>95%
Nucleophilic Substitution with Other Nucleophiles

Thiols and cyanide are also effective nucleophiles for substitution at the benzylic position.

Table 3: Representative Nucleophilic Substitution Reactions with S- and C-Nucleophiles

NucleophileReagent ExampleProduct TypeTypical ConditionsRepresentative Yield
ThiolateSodium ThiophenoxideThioetherPhSNa, Ethanol, Room Temperature, 1-3 h>90%
CyanideSodium CyanideNitrileNaCN, DMSO, 50 °C, 4-8 h80-90%

Chemoselective Reactions of the Iodo Group

The aryl iodide is the preferred site for transition-metal-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds. These reactions are typically performed under conditions that do not affect the bromomethyl group.

Suzuki-Miyaura Coupling

This reaction is a powerful method for the formation of C-C bonds by coupling the aryl iodide with an organoboron reagent.

Table 4: Representative Suzuki-Miyaura Coupling Conditions

Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Representative Yield
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2 eq)Toluene/EtOH/H₂O801285-95%
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2 eq)Dioxane/H₂O901080-90%
Pyridine-3-boronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5 eq)Toluene/H₂O1001675-85%
Sonogashira Coupling

This reaction enables the formation of a C-C bond between the aryl iodide and a terminal alkyne.

Table 5: Representative Sonogashira Coupling Conditions

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Representative Yield
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF60680-90%
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMF50885-95%

Experimental Protocols

The following are representative, generalized protocols. Researchers should optimize conditions for their specific substrates and desired outcomes.

General Protocol for Nucleophilic Substitution of the Bromomethyl Group (Ether Synthesis)
  • To a solution of this compound (1.0 equiv) in anhydrous methanol (0.2 M) is added sodium methoxide (1.2 equiv) at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired methyl ether.

General Protocol for Suzuki-Miyaura Coupling of the Iodo Group
  • To an oven-dried flask is added this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • The flask is evacuated and backfilled with argon or nitrogen (this cycle is repeated three times).

  • Pd(PPh₃)₄ (0.03 equiv) is added, followed by a degassed mixture of toluene, ethanol, and water (4:1:1 ratio, 0.1 M).

  • The reaction mixture is heated to 80 °C and stirred vigorously.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.

G cluster_nucleophilic_substitution Nucleophilic Substitution at Bromomethyl Group cluster_cross_coupling Cross-Coupling at Iodo Group reactant This compound ether Ether/Ester (O-Nucleophile) reactant->ether R-OH/R-COOH, Base amine Amine (N-Nucleophile) reactant->amine R₂NH/NaN₃ thioether Thioether/Nitrile (S/C-Nucleophile) reactant->thioether R-SH/NaCN suzuki Suzuki Product (Biaryl) reactant->suzuki Ar-B(OH)₂, Pd Catalyst, Base sonogashira Sonogashira Product (Aryl-Alkyne) reactant->sonogashira R-C≡CH, Pd/Cu Catalysts, Base

Caption: Reaction pathways for this compound.

G start Start: Reaction Setup reagents Add Reactants, Solvent, Catalyst, Base start->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterized Pure Product purification->product

Caption: General experimental workflow for reactions.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The distinct reactivity of the bromomethyl and iodo functional groups allows for predictable and selective transformations, enabling the construction of complex molecular architectures. The benzylic bromide is readily displaced by a wide range of nucleophiles, while the aryl iodide serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. This orthogonal reactivity, coupled with the influence of the electron-withdrawing trifluoromethyl group, makes this compound a powerful tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in complex synthetic endeavors.

Stability and Storage of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information based on the known reactivity of its constituent functional groups: a benzylic bromide, an aryl iodide, and a trifluoromethylated aromatic ring. It outlines potential degradation pathways and provides detailed experimental protocols for conducting forced degradation studies to determine its stability profile under various conditions. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in their work.

Introduction

This compound is a complex halogenated aromatic compound with multiple reactive sites, making its stability a critical consideration for its use in research and drug development. The presence of a benzylic bromide suggests susceptibility to nucleophilic substitution and hydrolysis, while the aryl iodide can be sensitive to light and participate in metal-catalyzed reactions. The trifluoromethyl group, in contrast, is generally considered to be highly stable. Understanding the interplay of these functional groups is essential for predicting and preventing degradation.

This guide will address the inferred stability of this compound, propose likely degradation pathways, and offer a framework for its empirical stability assessment and optimal storage.

Inferred Stability and Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. The primary points of reactivity are the C-Br bond of the bromomethyl group and the C-I bond on the aromatic ring.

  • Hydrolysis: The benzylic bromide is the most probable site for degradation. In the presence of water or other nucleophiles, it can undergo hydrolysis to form the corresponding benzyl alcohol, 2-iodo-5-(trifluoromethyl)benzyl alcohol. This reaction can be accelerated by elevated temperatures and non-neutral pH conditions.

  • Photodegradation: Aryl iodides are known to be sensitive to light, particularly in the UV spectrum. Exposure to light can lead to homolytic cleavage of the carbon-iodine bond, generating radical intermediates. These radicals can then participate in a variety of secondary reactions, leading to the formation of impurities.

  • Thermal Degradation: While halogenated aromatic compounds can be thermally robust, the presence of the reactive bromomethyl group may lower the overall thermal stability. At elevated temperatures, decomposition could occur, potentially leading to the formation of complex mixtures of degradation products.

  • Oxidative Degradation: While less common for this class of compounds under normal storage conditions, strong oxidizing agents could potentially react with the molecule.

The trifluoromethyl group is highly stable due to the strength of the carbon-fluorine bonds and is not expected to be a primary site of degradation under typical storage and handling conditions.

Recommended Storage Conditions

Based on the inferred stability profile, the following storage conditions are recommended for this compound to minimize degradation:

ParameterRecommended ConditionRationale
Temperature Room temperature or refrigerated (2-8 °C)While some suppliers suggest room temperature storage, refrigeration will slow down potential hydrolytic and thermal degradation pathways.[1]
Light Protect from lightStore in an amber or opaque container to prevent photolytic cleavage of the C-I bond.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidative degradation and minimize contact with atmospheric moisture.
Moisture Store in a tightly sealed container in a dry environmentTo minimize hydrolysis of the benzylic bromide.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from stress conditions, should be analyzed concurrently.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), is required. This method must be capable of separating the parent compound from all potential degradation products.

Stress Conditions

4.3.1. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature for a defined period, monitoring frequently as degradation may be rapid.

    • At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period.

    • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

4.3.2. Oxidative Degradation

  • To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.

  • Incubate the solution at room temperature for a defined period.

  • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

4.3.3. Photolytic Degradation

  • Expose a solution of the compound, as well as the solid material, to a light source that provides both UV and visible light. The ICH Q1B guideline suggests an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.[4]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At the end of the exposure period, analyze the samples.

4.3.4. Thermal Degradation

  • Place the solid compound in a controlled temperature oven (e.g., 70 °C) for a defined period.

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.

Visualizations

Logical Workflow for Stability Assessment

cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis and Interpretation cluster_3 Storage and Handling Protocol A Obtain 2-(Bromomethyl)-1-iodo-4- (trifluoromethyl)benzene B Review Literature for Analog Stability A->B C Develop Stability-Indicating Analytical Method (e.g., HPLC) B->C D Perform Hydrolytic Stress (Acid, Base, Neutral) C->D E Perform Oxidative Stress (e.g., H2O2) C->E F Perform Photolytic Stress (UV/Vis Light) C->F G Perform Thermal Stress (Elevated Temperature) C->G H Analyze Stressed Samples and Identify Degradants D->H E->H F->H G->H I Determine Degradation Pathways H->I J Establish Recommended Storage Conditions I->J K Define Handling Procedures J->K

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Signaling Pathway

cluster_degradation Degradation Products Parent 2-(Bromomethyl)-1-iodo-4- (trifluoromethyl)benzene Hydrolysis_Product 2-Iodo-5-(trifluoromethyl)benzyl alcohol Parent->Hydrolysis_Product H2O, Heat, pH Photolysis_Product Radical Intermediates & Secondary Products Parent->Photolysis_Product Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

Conclusion

References

A Technical Guide to 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene (CAS Number: 702641-06-3) is a valuable and reactive building block. Its trifluoromethyl, iodo, and bromomethyl functional groups, each with distinct reactivity, make it a versatile reagent for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the commercial availability, key properties, synthesis, and potential applications of this compound, designed to support its effective use in research and development.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature. It is characterized by its molecular formula, C₈H₅BrF₃I, and a molecular weight of 364.93 g/mol . This compound is offered by a range of chemical suppliers, with purity levels typically at 95% or higher.

For ease of comparison, the table below summarizes key quantitative data available from various commercial sources.

PropertyValue
CAS Number 702641-06-3
Molecular Formula C₈H₅BrF₃I
Molecular Weight 364.93 g/mol
Typical Purity ≥95%
Physical Form Solid
Storage Conditions Room temperature, protect from light

A number of suppliers provide this chemical, including ACUBIOCHEM, 2a biotech, and Synthonix. Researchers can inquire with these and other fine chemical providers for quotes and availability.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-iodo-5-(trifluoromethyl)benzoic acid.

Step 1: Reduction of 2-iodo-5-(trifluoromethyl)benzoic acid

General Experimental Protocol (Proposed):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-iodo-5-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-iodo-5-(trifluoromethyl)benzyl alcohol.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination of 2-iodo-5-(trifluoromethyl)benzyl alcohol

The resulting benzyl alcohol is then converted to the target this compound. A common method for this transformation is the use of phosphorus tribromide (PBr₃).

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-iodo-5-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the cooled solution with stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into ice water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography, to yield this compound.

Synthetic Workflow

The overall synthetic pathway from the starting benzoic acid to the final bromomethyl compound is illustrated in the following diagram.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination start_material 2-iodo-5-(trifluoromethyl)benzoic acid intermediate 2-iodo-5-(trifluoromethyl)benzyl alcohol start_material->intermediate 1. LiAlH4, THF 2. H2O quench intermediate_ref 2-iodo-5-(trifluoromethyl)benzyl alcohol final_product This compound intermediate_ref->final_product PBr3, Ether

Caption: Synthetic route to this compound.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the trifluoromethyl, iodo, and bromomethyl groups on the benzene ring makes this compound a highly versatile intermediate in organic synthesis.

  • Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring. In medicinal chemistry, the incorporation of a -CF₃ group can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a drug candidate to its target.

  • Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent site for various cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This allows for the facile introduction of a wide range of substituents at this position.

  • Bromomethyl Group: The benzyl bromide moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions. This functionality is ideal for introducing the substituted benzyl group onto heteroatoms like nitrogen, oxygen, or sulfur, which are prevalent in pharmacologically active molecules.

The differential reactivity of the iodo and bromomethyl groups allows for selective and sequential functionalization, providing a powerful tool for building molecular complexity. A potential reaction workflow is depicted below, showcasing the sequential reaction of the two electrophilic sites.

G cluster_0 Nucleophilic Substitution cluster_1 Cross-Coupling Reaction start This compound product1 Product A start->product1 Nucleophile 1 (e.g., R-NH2) product1_ref Product A product2 Final Product product1_ref->product2 Coupling Partner (e.g., R'-B(OH)2) Pd catalyst

Caption: Sequential functionalization workflow.

Safety Information

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on available safety data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

This technical guide provides a foundational understanding of this compound for its application in a research setting. Its unique combination of reactive functional groups makes it a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science.

An In-depth Technical Guide to 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, a key chemical intermediate in the fields of medicinal chemistry and materials science. This document details the molecule's structure, physicochemical properties, synthesis, and reactivity. A significant focus is placed on its application as a versatile building block in the development of new chemical entities, driven by the unique reactivity of its distinct functional groups. Detailed experimental protocols, safety information, and data presented in structured tables are included to support researchers in its practical application.

Introduction

This compound (CAS No. 702641-06-3) is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its molecular architecture, featuring a trifluoromethyl group, a reactive iodinated carbon, and a bromomethyl group, makes it an exceptionally valuable synthon for the construction of complex molecular frameworks.[2] The trifluoromethyl group is a crucial substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The presence of both iodo and bromomethyl groups allows for selective, stepwise functionalization through various synthetic transformations, such as cross-coupling and nucleophilic substitution reactions. This guide serves as a technical resource for professionals utilizing this versatile building block in their research and development endeavors.

Molecular Structure and Properties

The structure of this compound is characterized by a benzene ring substituted with four different groups, leading to its versatile reactivity.

Chemical and Physical Data

The key identifiers and physicochemical properties of the compound are summarized in the tables below. This data is essential for reaction planning, safety assessment, and analytical characterization.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 702641-06-3[4]
Molecular Formula C8H5BrF3I[5]
Molecular Weight 364.93 g/mol [5]

| Canonical SMILES | C1=CC(=C(C(=C1)I)CBr)C(F)(F)F |

Table 2: Physicochemical Properties

Property Value Source
Physical Form Solid, Semi-solid, or Liquid
Purity Typically ≥97% [4]

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | |

Synthesis and Reactivity

This compound is not naturally occurring and must be prepared through multi-step organic synthesis. Its value lies in the differential reactivity of its functional groups, which allows for regioselective chemical modifications.

  • Carbon-Iodine Bond : The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) due to its lower bond dissociation energy compared to C-Br bonds.[2]

  • Bromomethyl Group : The -CH2Br group is a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide variety of functional groups.

  • Trifluoromethyl Group : The -CF3 group is a strong electron-withdrawing group, which influences the electronic properties and reactivity of the aromatic ring.[2] It also serves as a bioisostere for other groups and can improve the pharmacokinetic profile of a molecule.[2]

The logical flow for utilizing this reagent in a synthetic workflow is depicted below.

G A 2-(Bromomethyl)-1-iodo-4- (trifluoromethyl)benzene B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) A->B Reacts at C-I bond C Nucleophilic Substitution at Bromomethyl Group A->C Reacts at -CH2Br D Aryl-Functionalized Intermediate B->D E Side-Chain Functionalized Intermediate C->E D->C Stepwise Functionalization F Complex Target Molecule D->F E->B Stepwise Functionalization E->F

Synthetic utility of the title compound.

Experimental Protocols

While specific synthesis routes for this compound are proprietary, a general procedure can be extrapolated from the synthesis of structurally similar compounds, such as 2-bromo-5-iodobenzotrifluoride.[6] The following is an illustrative protocol for a Sandmeyer-type reaction followed by purification, a common method for producing aryl halides.

Illustrative Synthesis of a Halogenated Benzotrifluoride Intermediate

This protocol describes the conversion of an aniline precursor to the corresponding aryl iodide.

Materials:

  • 4-Bromo-3-(trifluoromethyl)aniline[6]

  • Concentrated Sulfuric Acid (H2SO4)

  • Sodium Nitrite (NaNO2)

  • Potassium Iodide (KI)

  • Copper Powder

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hexane for chromatography

Procedure:

  • Diazotization: Dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 eq.) in a mixture of concentrated sulfuric acid and water.[6]

  • Cool the mixture to -10 °C under vigorous stirring until the aniline bisulfate precipitates.[6]

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the low temperature.[6]

  • Stir the resulting diazonium salt solution at -8 °C for 40 minutes.[6]

  • Iodination: To the diazonium salt solution, add an aqueous solution of potassium iodide (1.43 eq.) and a catalytic amount of copper powder.[6]

  • Allow the reaction to warm to room temperature and stir for 30 minutes, then heat to reflux for 1 hour.[6]

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3x).[6]

  • Combine the organic phases and wash sequentially with saturated sodium thiosulfate and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography using hexane as the eluent to yield the final product.[6]

The general workflow for synthesis and purification is outlined in the diagram below.

G cluster_0 Synthesis cluster_1 Work-up & Purification A Starting Material (Aniline Precursor) B Diazotization (NaNO2, H2SO4) A->B C Iodination (KI) B->C D Extraction (DCM) C->D Transfer to Separatory Funnel E Washing (Na2S2O3, Brine) D->E F Drying & Concentration E->F G Column Chromatography F->G H Final Product G->H

General workflow for synthesis and purification.
Analytical Characterization

The structure of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[7] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass.[8]

Applications in Drug Development and Research

This reagent is a valuable building block for synthesizing a wide range of biologically active molecules.

  • Pharmaceutical Intermediates: It is used in the multi-step synthesis of new chemical entities where the trifluoromethyl group is desired to enhance pharmacological properties.[1]

  • Agrochemicals: It serves as a precursor for creating advanced and more stable pesticides and herbicides.[1]

  • Material Science: The compound can be incorporated into polymers or organic electronic materials to impart specific properties like thermal stability.[2]

Safety and Handling

Proper safety precautions must be taken when handling this chemical. The compound is associated with several hazard statements.

Table 3: Hazard and Precautionary Information

Category Code Description
Hazard Statements H302 Harmful if swallowed[9]
H315 Causes skin irritation[9]
H319 Causes serious eye irritation[9]
H335 May cause respiratory irritation[9]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapours/spray[6]
P280 Wear protective gloves/eye protection/face protection[10]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Handling Recommendations:

  • Use only in a well-ventilated area or under a chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Keep away from heat, sparks, and open flames.[10]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. Its unique combination of reactive sites provides a powerful tool for synthetic chemists in the pharmaceutical, agrochemical, and materials science sectors. Understanding its properties, reactivity, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in creating novel and complex molecules.

References

A Technical Guide to Halogenated Trifluoromethylbenzenes as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of key halogenated trifluoromethylbenzene intermediates. Primarily focusing on the well-documented and versatile compound 2-Bromo-1-iodo-4-(trifluoromethyl)benzene , this document also addresses the distinct, yet related, 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene . This guide is intended to serve as a vital resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed data, experimental insights, and workflow visualizations to facilitate research and development.

Nomenclature and Structural Clarification

It is crucial to distinguish between two related, but structurally different, compounds that are sometimes conflated. The primary focus of this guide, 2-Bromo-1-iodo-4-(trifluoromethyl)benzene , features bromine and iodine atoms directly attached to the aromatic ring. In contrast, This compound contains a brominated methyl group (a benzyl bromide moiety) attached to the ring. This structural difference profoundly impacts their reactivity and synthetic applications.

  • Compound A: 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

  • Compound B: this compound

This guide will primarily detail the properties and applications of Compound A, for which extensive data is available, while providing known information for Compound B.

Physicochemical and Spectroscopic Data

Quantitative data for these compounds are summarized below. This information is critical for reaction planning, safety assessment, and analytical characterization.

Key Properties of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

This compound is a highly versatile synthetic intermediate, valued for its distinct reactive sites.[1] The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that influences the electronic properties of the benzene ring, which can enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1]

PropertyValueReference
IUPAC Name 2-Bromo-1-iodo-4-(trifluoromethyl)benzene[2][3][4][5]
CAS Number 481075-58-5[2][4]
Molecular Formula C₇H₃BrF₃I[4]
Molecular Weight 350.90 g/mol [4]
Physical Form Solid, Semi-solid, or liquid lump[5]
Melting Point 36-38.5 °C[1]
Boiling Point 236.9 ± 40.0 °C[1]
Purity Typically >97% (HPLC)[1][5]
Storage Conditions 2-8°C, Keep in dark place, sealed in dry[5]
Spectroscopic Data for 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. While experimental spectra are often provided by suppliers upon request, typical spectral data includes:

  • ¹H NMR: The proton NMR spectrum will show signals in the aromatic region corresponding to the three protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms.

  • ¹⁹F NMR: A characteristic signal, typically a singlet, will be observed for the trifluoromethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and iodine.

  • Infrared (IR) Spectroscopy: IR analysis will reveal characteristic absorption bands for C-H, C-F, C-Br, C-I, and aromatic C=C bonds.

ChemicalBook provides access to various spectra for this compound, including ¹H NMR, IR, and MS.[6]

Properties of this compound

This compound is less documented in peer-reviewed literature but is available commercially. It serves as a potent alkylating agent due to the reactive benzyl bromide group.

PropertyValueReference
IUPAC Name This compound[7][8]
CAS Number 702641-06-3[9][10]
Molecular Formula C₈H₅BrF₃I[9]
Molecular Weight 364.93 g/mol [9][11]
Melting Point 116 °C[10]
Density 2.091 g/cm³[10]
Purity Typically ≥95-97%[7][9]

Synthesis and Experimental Protocols

Detailed experimental protocols for these compounds are often proprietary or found within patent literature. However, generalized procedures based on established organic chemistry principles can be outlined.

Generalized Synthesis of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

The synthesis of polysubstituted benzene rings often involves a multi-step sequence. A plausible, though generalized, synthetic route starting from 4-(trifluoromethyl)aniline could involve the following steps:

  • Bromination: Introduction of a bromine atom ortho to the amino group.

  • Sandmeyer Reaction (Iodination): Conversion of the amino group to a diazonium salt, followed by substitution with iodine.

Illustrative Protocol for a Sandmeyer-type Iodination:

  • Diazotization: Dissolve the starting aniline (e.g., 2-bromo-4-(trifluoromethyl)aniline) in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. The reaction may be heated gently to drive it to completion.

  • Workup and Purification: After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Generalized Synthesis of this compound

This compound would likely be synthesized from a precursor containing a methyl group, such as 1-iodo-2-methyl-4-(trifluoromethyl)benzene.

Illustrative Protocol for Radical Bromination:

  • Reaction Setup: Dissolve the methylated starting material in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane in a flask equipped with a reflux condenser and a light source (e.g., a UV lamp).

  • Initiation: Add a radical initiator, such as N-Bromosuccinimide (NBS) and a small amount of a radical initiator like benzoyl peroxide (BPO).

  • Reaction: Heat the mixture to reflux and irradiate with the lamp to initiate the radical chain reaction. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. After filtration and solvent evaporation, purify the resulting benzyl bromide by column chromatography or recrystallization.

Reactivity and Synthetic Applications

The unique arrangement of substituents in 2-Bromo-1-iodo-4-(trifluoromethyl)benzene makes it an exceptionally valuable tool in modern organic synthesis.

Regioselective Cross-Coupling Reactions

The primary utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[1] The C-I bond is weaker and thus more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.

This stepwise approach is a powerful strategy for the synthesis of complex, unsymmetrical molecules, which is highly desirable in drug discovery.[1] Common cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Stille Coupling: Reaction with organostannanes.

Generalized Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position:

  • Reaction Setup: In a Schlenk flask, combine 2-Bromo-1-iodo-4-(trifluoromethyl)benzene (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) for several hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the resulting 2-bromo-4-(trifluoromethyl)-1,1'-biphenyl derivative by flash column chromatography. The remaining bromine can then be used in a second, often more forcing, cross-coupling reaction.

Mandatory Visualizations

Synthetic Utility Workflow

The following diagram illustrates the logical workflow for the sequential functionalization of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene using two distinct cross-coupling reactions.

G Sequential Cross-Coupling Workflow A 2-Bromo-1-iodo-4-(trifluoromethyl)benzene B First Cross-Coupling (e.g., Suzuki, Sonogashira) - Milder Conditions - Selective at C-I bond A->B Reactant 1 (e.g., R1-B(OH)2) C Mono-functionalized Intermediate B->C D Second Cross-Coupling - More Forcing Conditions - Reactive at C-Br bond C->D Reactant 2 (e.g., R2-SnBu3) E Di-substituted Final Product D->E

Caption: Sequential functionalization via orthogonal cross-coupling reactions.

Experimental Workflow for Suzuki Coupling

This diagram outlines the key steps in a typical laboratory procedure for a selective Suzuki-Miyaura coupling reaction.

G Experimental Workflow: Selective Suzuki Coupling cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification prep1 Combine Halide, Boronic Acid, Base prep2 Add Palladium Catalyst prep1->prep2 prep3 Evacuate & Backfill with Argon prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat to 80-100 °C prep4->react1 react2 Stir for 4-16 hours react1->react2 react3 Monitor by TLC/LC-MS react2->react3 work1 Cool & Dilute react3->work1 work2 Solvent Extraction work1->work2 work3 Dry & Concentrate work2->work3 work4 Column Chromatography work3->work4 final_product Pure Product work4->final_product Isolated Product

Caption: A typical laboratory workflow for a Suzuki coupling experiment.

References

An In-depth Technical Guide to the Health and Safety of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the anticipated health and safety considerations for 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene (CAS No. 702641-06-3). As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available. The following information is synthesized from data for structurally similar compounds and should be used as a precautionary guide. All laboratory work should be conducted by trained professionals with a thorough risk assessment for the specific procedures involved.

Introduction

This compound is a complex halogenated aromatic compound. Its structure suggests potential for significant reactivity and biological activity, making a thorough understanding of its health and safety profile critical for researchers, scientists, and drug development professionals. The presence of a trifluoromethyl group, a bromomethyl group, and an iodine atom on a benzene ring indicates that this compound is likely to be an irritant and may have other significant toxicological properties. This guide provides a detailed examination of its potential hazards, handling protocols, and emergency procedures, based on data from closely related chemical structures.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, an analysis of its structural analogues allows for a predicted hazard profile.

Predicted GHS Classification:

Hazard ClassCategoryHazard StatementBasis for Classification (Analogue Compounds)
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.1-(Bromomethyl)-4-(trifluoromethyl)benzene is classified as causing severe skin burns and eye damage.[1][2] Other analogues like 1-iodo-4-(trifluoromethyl)benzene and 2-Bromo-1-iodo-4-(trifluoromethyl)benzene are known to cause skin irritation.[3][4][5]
Serious Eye Damage/IrritationCategory 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritation.Analogues consistently show the potential for serious eye irritation or damage.[3][4][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Several related compounds are classified as respiratory irritants.[5][7][8]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302: Harmful if swallowed, H312: Harmful in contact with skin, H332: Harmful if inhaled.Data for 2-Bromo-1-iodo-4-(trifluoromethyl)benzene and 4-Bromo-1-iodo-2-(trifluoromethyl)benzene indicate potential for harm if swallowed, inhaled, or in contact with skin.[4][9]

Hazard Pictograms (Predicted):

GHS_Pictograms cluster_0 Predicted Hazard Communication Corrosion Corrosion (GHS05) Exclamation Exclamation Mark (GHS07)

Predicted GHS pictograms for the compound.

Signal Word: Danger

Toxicological Profile

The toxicological properties of this compound have not been fully investigated. However, the benzene core is a known human carcinogen, primarily affecting hematopoietic tissues with chronic exposure.[10][11] The addition of the reactive bromomethyl group suggests it may act as a lachrymator and a potent irritant.

Anticipated Health Effects:

  • Acute Exposure: Direct contact is likely to cause immediate irritation or chemical burns to the skin and eyes. Inhalation may lead to severe irritation of the respiratory tract.[2][7]

  • Chronic Exposure: The long-term effects are unknown. However, chronic exposure to benzene and its derivatives has been linked to bone marrow suppression and an increased risk of leukemia.[11]

Safe Handling and Storage

Given the predicted hazards, stringent safety protocols are essential when handling this compound.

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_engineering Engineering Controls cluster_procedure Handling Procedure ppe_gloves Chemical Resistant Gloves (Nitrile or Neoprene) weigh Weigh solid in fume hood ppe_gloves->weigh ppe_goggles Chemical Safety Goggles ppe_goggles->weigh ppe_coat Flame-Retardant Lab Coat ppe_coat->weigh ppe_face Face Shield (if splash risk) fume_hood Certified Chemical Fume Hood fume_hood->weigh eyewash Eyewash Station & Safety Shower eyewash->fume_hood dissolve Dissolve in appropriate solvent weigh->dissolve transfer Use gastight syringe for transfers dissolve->transfer waste Segregate halogenated waste transfer->waste

Workflow for safely handling the compound.

Storage Conditions:

  • Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[6][12]

  • Keep the container tightly closed.[6][7]

  • The compound may be light-sensitive; store in a dark place or use an amber vial.[3][7]

  • Recommended storage temperature is often between 2-8°C.[8]

Incompatible Materials:

  • Strong oxidizing agents and strong bases/acids should be avoided.[3][7]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][6]
Eye Contact Immediately rinse with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][12]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

Fire-Fighting Measures:

  • Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[3][7]

  • In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen iodide, and hydrogen fluoride may be released.[3][7]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[1][7]

Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (see Section 3).

  • Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[13]

  • Do not let the product enter drains.[6]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. As a halogenated organic compound, it should be collected in a designated halogenated waste container. Contact a licensed professional waste disposal service to dispose of this material.[6][12]

References

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes for producing 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and other advanced materials. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.

Introduction

This compound, also known as 2-iodo-5-(trifluoromethyl)benzyl bromide, is a highly functionalized aromatic compound. Its utility in organic synthesis stems from the presence of three distinct reactive sites: a benzylic bromide, an aryl iodide, and a trifluoromethyl group. The benzylic bromide is a versatile handle for nucleophilic substitution reactions, while the aryl iodide is amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring and can impart desirable properties, such as metabolic stability and lipophilicity, to target molecules. This guide explores two principal synthetic routes to this valuable building block, starting from commercially available precursors.

Synthetic Pathways

Two viable synthetic routes for the preparation of this compound have been identified and are detailed below.

Route 1: Bromination of 2-Iodo-5-(trifluoromethyl)benzyl Alcohol

This route involves the direct conversion of the corresponding benzyl alcohol to the target benzyl bromide.

Route 1 A 2-Iodo-5-(trifluoromethyl)benzyl Alcohol B This compound A->B PBr3

Caption: Synthetic Route 1 for this compound.

Route 2: Benzylic Bromination of 2-Iodo-5-(trifluoromethyl)toluene

This pathway utilizes a radical-initiated benzylic bromination of the corresponding toluene derivative.

Route 2 C 2-Iodo-5-(trifluoromethyl)toluene D This compound C->D NBS, Radical Initiator Sandmeyer Reaction cluster_0 Diazotization E 2-Amino-5-(trifluoromethyl)toluene F Diazonium Salt Intermediate E->F NaNO2, H2SO4 G 2-Iodo-5-(trifluoromethyl)toluene F->G KI Reduction of Benzoic Acid H 2-Iodo-5-(trifluoromethyl)benzoic Acid I 2-Iodo-5-(trifluoromethyl)benzyl Alcohol H->I LiAlH4, THF Benzylic Bromination Workflow start Mix Reactants: 2-Iodo-5-(trifluoromethyl)toluene NBS Radical Initiator Solvent reflux Heat to Reflux start->reflux monitor Monitor Reaction (TLC/GC-MS) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Succinimide cool->filter wash Wash Filtrate filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product concentrate->purify

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] A particularly valuable substrate in this field is 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, a versatile building block that enables the construction of complex molecular architectures.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in Suzuki coupling reactions. We will delve into the mechanistic nuances dictated by its unique structure and provide a detailed, field-proven protocol to ensure successful and reproducible outcomes.

The subject molecule presents two distinct reactive sites for palladium-catalyzed cross-coupling: a highly reactive C(sp²)-I bond and a C(sp³)-Br bond (benzylic bromide). The relative reactivity of organohalides in the rate-determining oxidative addition step of the Suzuki coupling generally follows the order: I > OTf > Br >> Cl.[3][6] This inherent difference in reactivity allows for selective coupling at the aryl iodide position while preserving the bromomethyl group for subsequent synthetic transformations. Furthermore, the presence of a strong electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring influences the electronic properties of the substrate, which can impact reaction kinetics and catalyst performance.[5][7]

Mechanistic Considerations: A Tale of Two Halides

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Cycle

For this compound, the initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[8] The significantly weaker carbon-iodine bond compared to the carbon-bromine bond ensures a highly selective oxidative addition at the C-I position.[10] This selectivity is a cornerstone of the synthetic strategy when using this substrate.

The electron-withdrawing trifluoromethyl group can accelerate the rate of oxidative addition.[5] However, it can also influence the subsequent transmetalation and reductive elimination steps. The choice of ligand is therefore critical to stabilize the palladium intermediates and facilitate efficient turnover. Bulky, electron-rich phosphine ligands are often employed to enhance the reactivity of the palladium catalyst, particularly with sterically hindered or electron-deficient aryl halides.[11][12]

Optimizing the Reaction: Key Parameters for Success

Achieving high yields and selectivity in the Suzuki coupling of this compound hinges on the careful selection of several key reaction parameters.

Parameter Recommendation Rationale & Causality
Palladium Pre-catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) or Pd(II) sources that readily form the active Pd(0) species in the catalytic cycle.[13][14] The choice may depend on the specific ligand and reaction conditions.
Ligand XPhos, S-Phos, P(t-Bu)₃Bulky and electron-rich phosphine ligands are crucial for promoting the oxidative addition of sterically hindered and electron-deficient aryl halides and for facilitating the reductive elimination step.[11][15]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The base plays multiple roles: it activates the boronic acid for transmetalation and can influence the stability of the palladium intermediates.[3][16] The choice of base can be critical for achieving high yields.
Solvent Dioxane, Toluene, THF, DMFThe solvent must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent.[9][17] A mixture of an organic solvent with water is often used to facilitate the dissolution of the base and promote the reaction.[3] The polarity of the solvent can also influence the reaction selectivity and rate.[18][19]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersBoronic acids are the most common coupling partners, though their corresponding esters (e.g., pinacol esters) offer enhanced stability and are often used to prevent protodeboronation, a common side reaction.[9]
Temperature 80-110 °CWhile some Suzuki couplings can proceed at room temperature, elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive substrates.[14]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-3 mol%)

  • XPhos (2-6 mol%)

  • K₃PO₄ (2-3 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

Protocol_Workflow

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.015 eq, 1.5 mol%), and XPhos (0.03 eq, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the use of fresh, high-quality palladium pre-catalyst and ligand. Degas solvents thoroughly to prevent catalyst deactivation by oxygen.
Insufficiently active baseSwitch to a stronger base such as Cs₂CO₃ or consider using anhydrous conditions with a non-aqueous base.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Protodeboronation of Boronic Acid Presence of water and/or protic solventsUse the corresponding boronic ester (e.g., pinacol ester) which is more stable. Minimize the amount of water in the reaction mixture.
Formation of Homocoupling Products Catalyst decompositionUse a more robust ligand or a lower reaction temperature. Ensure a strictly inert atmosphere.
Dehalogenation of Starting Material Presence of a hydride sourceThis can be a side reaction where the aryl halide is reduced.[9] Ensure solvents are pure and consider a different base or ligand system.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The inherent difference in the reactivity of the iodo and bromo substituents allows for selective functionalization at the aryl iodide position, while the trifluoromethyl group influences the electronic properties of the molecule. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and excellent selectivity. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for the successful application of this substrate in pharmaceutical and materials science research.

References

Application Notes and Protocols: Sonogashira Reaction with 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is conducted under mild conditions and demonstrates broad functional group tolerance, making it invaluable in the synthesis of complex molecules, pharmaceuticals, and organic materials.[2][3]

This document provides detailed application notes and a generalized experimental protocol for the Sonogashira reaction using 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene as the aryl halide substrate. This molecule presents unique opportunities for selective synthesis due to its distinct structural features:

  • Highly Reactive C-I Bond: The carbon-iodine bond is the most reactive site for oxidative addition to the palladium catalyst, allowing for regioselective coupling at this position while leaving the C-Br bond of the bromomethyl group intact under typical Sonogashira conditions.[2][4]

  • Electron-Withdrawing Group: The trifluoromethyl (-CF3) group is a strong electron-withdrawing substituent that enhances the rate of the oxidative addition step, often leading to higher reactivity and allowing for milder reaction conditions.[4][5]

  • Orthogonal Reactive Handle: The bromomethyl (-CH2Br) group serves as a valuable secondary reactive site for subsequent nucleophilic substitution reactions, enabling further diversification of the coupled product.

The unique combination of these features makes this compound a powerful building block for constructing complex molecular architectures relevant to drug discovery and materials science.[4]

Core Concepts: Reaction Mechanism

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in this case, this compound) to form a Pd(II) intermediate.[3]

    • Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[3]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final aryl-alkyne product and regenerate the active Pd(0) catalyst.[3]

  • Copper Cycle:

    • In the presence of an amine base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[3] This species is the active nucleophile for the transmetalation step.

Sonogashira_Mechanism Dual Catalytic Cycle of the Sonogashira Reaction cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi Oxidative Addition pd0->pdi Ar-I pd_complex Ar-Pd(II)L₂-I pdi->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_trans->pd_alkyne pd_reductive Reductive Elimination pd_alkyne->pd_reductive pd_reductive->pd0 product Ar-C≡CR pd_reductive->product cu_cat Cu(I) cu_acetylide Cu-C≡CR cu_cat->cu_acetylide alkyne H-C≡CR alkyne->cu_cat cu_acetylide->pd_trans base Base base->cu_cat Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Workup & Purification A Charge flask with aryl iodide, Pd catalyst, CuI, and stir bar. B Evacuate and backfill flask with inert gas (3x). A->B C Add anhydrous, degassed solvent via syringe. B->C D Add amine base and terminal alkyne via syringe. C->D E Stir at specified temperature (e.g., RT to 60 °C). D->E F Monitor progress by TLC or GC-MS. E->F G Quench reaction and dilute with organic solvent. F->G H Filter through Celite to remove catalyst residues. G->H I Wash organic phase with aq. NH₄Cl and brine. H->I J Dry over Na₂SO₄, filter, and concentrate. I->J K Purify by flash column chromatography. J->K

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in pharmaceuticals, agrochemicals, and functional materials.[1][2] This document provides detailed application notes and protocols for the selective amination of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, a substrate featuring two distinct carbon-halogen bonds. The primary challenge lies in achieving chemoselective amination at the aryl C-I bond without affecting the benzylic C-Br bond. The electron-withdrawing trifluoromethyl group influences the reactivity of the aromatic ring, making this a pertinent transformation for the synthesis of complex molecules.[3]

The general reactivity trend for aryl halides in Buchwald-Hartwig amination is I > Br > Cl.[4] This inherent difference in reactivity forms the basis for the selective amination of the C-I bond in the presence of the C-Br bond. However, the benzylic bromide introduces a competing reaction site susceptible to nucleophilic attack by the amine. Careful selection of the catalyst, ligand, base, and reaction conditions is therefore crucial to ensure high selectivity and yield of the desired N-arylated product.

Optimized Reaction Conditions

Achieving high selectivity for the amination of the aryl iodide in the presence of the benzyl bromide is paramount. The following conditions are recommended based on literature precedents for similar selective transformations. A key consideration is the choice of a bulky ligand that can facilitate the oxidative addition of the aryl iodide to the palladium center while sterically hindering potential interactions with the benzyl bromide.

Table 1: Optimized Conditions for the Selective Amination of this compound

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex)A common and effective Pd(0) source for Buchwald-Hartwig aminations.[4]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhosBulky, electron-rich biaryl phosphine ligands are known to promote the amination of aryl halides efficiently and can enhance selectivity.[5]
Base Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate)Milder bases are preferred to minimize side reactions involving the base-sensitive benzyl bromide moiety.[6]
Solvent Toluene or DioxaneAprotic solvents are standard for this reaction; toluene can be favored due to the poor solubility of the iodide salt byproduct, which can mitigate catalyst inhibition.[4]
Temperature 80-100 °CSufficient to promote the catalytic cycle without causing significant decomposition or side reactions.
Amine Primary or secondary aliphatic or aromatic aminesThe choice of amine will influence the reaction rate and yield.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective Buchwald-Hartwig amination of this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Amine (R-NH₂)

  • Pd₂(dba)₃

  • XPhos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Vessel:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Cs₂CO₃ (1.5 equiv), and XPhos (0.02 equiv).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Catalyst and Solvent:

    • Under the inert atmosphere, add Pd₂(dba)₃ (0.01 equiv) to the flask.

    • Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl iodide.

  • Addition of the Amine:

    • Add the amine (1.2 equiv) to the reaction mixture via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Data Presentation

The following table summarizes expected yields for the selective amination of aryl iodides in the presence of other functionalities, based on analogous reactions reported in the literature.

Table 2: Representative Yields for Selective Buchwald-Hartwig Aminations

Aryl HalideAmineCatalyst SystemBaseSolventYield (%)Reference
4-IodoanisoleAnilinePd precatalyst with biarylphosphine ligandK₂CO₃t-BuOH99[7]
1-Bromo-4-iodobenzenep-ToluidineNi(acac)₂K₃PO₄-78 (selectivity for C-I)[1]
5-Bromo-2-chloropyridineMorpholinePd-XantphosNaOt-BuToluene96 (selectivity for C-Br)[8]

Note: The yield for the specific amination of this compound will need to be determined experimentally.

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add Substrate, Base, Ligand to Schlenk Flask start->add_reagents inert_atm Establish Inert Atmosphere (N2/Ar) add_reagents->inert_atm add_catalyst Add Pd₂(dba)₃ and Toluene inert_atm->add_catalyst add_amine Add Amine add_catalyst->add_amine heat_stir Heat and Stir (100 °C) add_amine->heat_stir cool_down Cool to RT heat_stir->cool_down filter_celite Dilute and Filter through Celite cool_down->filter_celite concentrate Concentrate filter_celite->concentrate purify Column Chromatography concentrate->purify end End Product purify->end

Caption: Experimental workflow for the selective Buchwald-Hartwig amination.

Diagram 2: Catalytic Cycle

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange + RNH₂ - HI pd_amido_complex Ar-Pd(II)(NHR)L₂ ligand_exchange->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Selective Functionalization of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective functionalization of 2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene. This versatile building block possesses three distinct reactive sites: a highly reactive carbon-iodine (C-I) bond, a benzylic carbon-bromine (C-Br) bond, and an electron-deficient aromatic ring substituted with a trifluoromethyl group. The differential reactivity of these sites allows for a stepwise and selective introduction of various functional groups, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactive Sites and Selectivity

The functionalization of this compound can be selectively directed to two primary positions:

  • The Aryl Iodide (C-1 Position): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings. This allows for the selective formation of carbon-carbon bonds at this position while leaving the benzylic bromide intact for subsequent transformations. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl.

  • The Benzylic Bromide (-CH2Br Group): The bromomethyl group is susceptible to nucleophilic substitution reactions (SN1 or SN2), enabling the introduction of a wide range of heteroatom-containing functionalities.

This inherent difference in reactivity forms the basis for the selective, stepwise functionalization of the molecule.

I. Selective Functionalization at the C-1 Position via Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Due to the higher reactivity of the C-I bond, this reaction can be performed selectively at the C-1 position of this compound.

Application Note:

This protocol is designed for the selective alkynylation at the C-1 position. By using mild reaction conditions, the benzylic bromide moiety remains largely unaffected, providing a handle for further synthetic modifications. The resulting 2-(bromomethyl)-1-(alkynyl)-4-(trifluoromethyl)benzene derivatives are useful intermediates for the synthesis of various heterocyclic compounds through subsequent intramolecular cyclization reactions.

Experimental Protocol:

General Procedure for Selective Sonogashira Coupling:

Reagent/ParameterConditionMolar Equivalents
Starting MaterialThis compound1.0
Terminal Alkynee.g., Phenylacetylene1.1 - 1.5
Palladium CatalystPd(PPh₃)₄ or PdCl₂(PPh₃)₂0.02 - 0.05
Copper(I) salt (Co-catalyst)CuI0.05 - 0.10
BaseTriethylamine (Et₃N) or Diisopropylamine (DIPA)2.0 - 3.0
SolventAnhydrous, degassed THF or DMF-
TemperatureRoom Temperature to 50 °C-
Reaction Time2 - 24 hours-

Detailed Steps:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., triethylamine, 2.5 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Coupling Start 2-(Bromomethyl)-1-iodo- 4-(trifluoromethyl)benzene Product 2-(Bromomethyl)-1-(alkynyl)- 4-(trifluoromethyl)benzene Start->Product Sonogashira Coupling (Selective at C-I) Reagents Terminal Alkyne (R-C≡CH) Pd Catalyst, CuI, Base Reagents->Start Suzuki_Coupling Start 2-(Bromomethyl)-1-iodo- 4-(trifluoromethyl)benzene Product 2-(Bromomethyl)-1-(aryl/vinyl)- 4-(trifluoromethyl)benzene Start->Product Suzuki Coupling (Selective at C-I) Reagents Organoboron Reagent (R-B(OH)₂) Pd Catalyst, Base Reagents->Start Nucleophilic_Substitution Start 2-(Bromomethyl)-1-iodo- 4-(trifluoromethyl)benzene Product 2-(Nuc-methyl)-1-iodo- 4-(trifluoromethyl)benzene Start->Product Nucleophilic Substitution (at -CH₂Br) Reagents Nucleophile (Nu-H) Base (optional) Reagents->Start Tandem_Reaction Start 2-(Bromomethyl)-1-iodo- 4-(trifluoromethyl)benzene Intermediate Coupled Intermediate Start->Intermediate 1. Pd-catalyzed Coupling (e.g., Sonogashira) Final_Product Fused Heterocycle (e.g., Isoindolinone) Intermediate->Final_Product 2. Intramolecular Cyclization

Application Notes and Protocols: 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene is a versatile trifunctional building block with significant potential in medicinal chemistry. Its unique arrangement of reactive functional groups—a benzylic bromide, an aryl iodide, and an electron-withdrawing trifluoromethyl group—makes it an attractive starting material for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and targeted protein degraders. The trifluoromethyl moiety is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 702641-06-3
Molecular Formula C₈H₅BrF₃I
Molecular Weight 364.93 g/mol
Appearance Solid
Boiling Point 268.3 °C at 760 mmHg
Storage Temperature 2-8 °C

Applications in Medicinal Chemistry

The strategic placement of the three functional groups on the benzene ring allows for a variety of selective chemical modifications, making this compound a valuable scaffold in drug discovery.

  • Kinase Inhibitors: The aryl iodide moiety is an excellent handle for introducing various substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the construction of biaryl or acetylenic structures commonly found in the hinge-binding motifs of kinase inhibitors. The bromomethyl group can be used to introduce side chains that interact with other regions of the kinase active site or to attach solubilizing groups.

  • Protein Degraders (e.g., PROTACs): Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. This compound can serve as a key intermediate in PROTAC synthesis. The bromomethyl group is a reactive electrophile that can be used to connect a linker, while the aryl iodide can be functionalized to create the "warhead" that binds to the target protein.

  • Scaffold for Bioactive Molecules: The trifluoromethyl group often improves the pharmacokinetic profile of a drug candidate. The orthogonal reactivity of the bromomethyl and iodo groups allows for the sequential introduction of different molecular fragments, enabling the exploration of a wide chemical space in structure-activity relationship (SAR) studies.

Key Reactive Sites and Diversification Potential

The differential reactivity of the functional groups in this compound allows for a stepwise functionalization, as illustrated in the diagram below.

G cluster_0 This compound cluster_1 Reactive Sites cluster_2 Potential Transformations C8H5BrF3I Bromomethyl (-CH2Br) Bromomethyl (-CH2Br) C8H5BrF3I->Bromomethyl (-CH2Br) Aryl Iodide (-I) Aryl Iodide (-I) C8H5BrF3I->Aryl Iodide (-I) Nucleophilic Substitution (e.g., with amines, thiols, alcohols) Nucleophilic Substitution (e.g., with amines, thiols, alcohols) Bromomethyl (-CH2Br)->Nucleophilic Substitution (e.g., with amines, thiols, alcohols) Suzuki Coupling (with boronic acids/esters) Suzuki Coupling (with boronic acids/esters) Aryl Iodide (-I)->Suzuki Coupling (with boronic acids/esters) Sonogashira Coupling (with terminal alkynes) Sonogashira Coupling (with terminal alkynes) Aryl Iodide (-I)->Sonogashira Coupling (with terminal alkynes) Heck Coupling (with alkenes) Heck Coupling (with alkenes) Aryl Iodide (-I)->Heck Coupling (with alkenes) Buchwald-Hartwig Amination (with amines) Buchwald-Hartwig Amination (with amines) Aryl Iodide (-I)->Buchwald-Hartwig Amination (with amines)

Fig. 1: Reactive sites and potential transformations.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Nucleophilic Substitution of the Bromomethyl Group

This protocol describes a general procedure for the reaction of the benzylic bromide with a generic nucleophile (e.g., an amine, thiol, or alcohol).

Materials:

  • This compound

  • Nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or other suitable base (1.5 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Stir plate and magnetic stir bar

  • Round-bottom flask and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the chosen solvent.

  • Add the nucleophile (1.1 equivalents) and the base (1.5 equivalents) to the flask.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling of the Aryl Iodide

This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of the aryl iodide with a boronic acid or ester.

Materials:

  • Functionalized 2-(iodophenyl) derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Stir plate and magnetic stir bar

  • Round-bottom flask and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine the 2-(iodophenyl) derivative (1 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

  • Add the solvent system to the flask.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Illustrative Synthetic Workflow and Data

The following workflow illustrates a hypothetical synthesis of a kinase inhibitor using this compound as a starting material.

G start 2-(Bromomethyl)-1-iodo-4- (trifluoromethyl)benzene step1 Nucleophilic Substitution (e.g., with a piperazine derivative) start->step1 intermediate Intermediate A step1->intermediate step2 Suzuki Coupling (e.g., with a heteroaryl boronic acid) intermediate->step2 final_product Hypothetical Kinase Inhibitor step2->final_product

Fig. 2: Hypothetical synthetic workflow.

Table 2 presents illustrative biological data for a hypothetical kinase inhibitor that could be synthesized via the workflow in Figure 2. Note: This data is for exemplary purposes only.

Assay TypeTarget KinaseIC₅₀ (nM)
In vitro Kinase AssayKinase X50
Cellular Proliferation AssayCancer Cell Line Y250
hERG Inhibition AssayhERG Channel>10,000

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its distinct reactive sites offer a platform for the efficient construction of complex molecules with potential therapeutic applications, particularly in the fields of oncology and immunology. The generalized protocols and synthetic strategies presented here provide a foundation for researchers to explore the utility of this compound in their drug discovery programs. Further investigation into its applications is warranted and likely to yield novel bioactive compounds.

Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing Heterocycles from 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel trifluoromethyl-containing heterocycles utilizing the versatile building block, 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene. The presence of both a reactive bromomethyl group and an iodo-substituted aromatic ring allows for sequential and one-pot cyclization strategies, yielding a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.

Application Note 1: Synthesis of N-Aryl-6-(trifluoromethyl)isoindolinones via Palladium-Catalyzed Aminocarbonylation

This protocol describes a palladium-catalyzed aminocarbonylation reaction to synthesize N-aryl-6-(trifluoromethyl)isoindolinones from this compound and primary aromatic amines. This one-pot reaction proceeds through a sequential N-alkylation of the amine with the bromomethyl group, followed by a palladium-catalyzed intramolecular carbonylation and amidation to form the isoindolinone ring.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-6-(trifluoromethyl)isoindolin-1-one

Materials:

  • This compound

  • 4-Methoxyaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • Carbon monoxide (CO) gas (balloon)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas (N₂)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To an oven-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 393 mg), 4-methoxyaniline (1.2 mmol, 148 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Add palladium(II) acetate (0.05 mmol, 11.2 mg) and Xantphos (0.06 mmol, 34.7 mg).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Stir the mixture at room temperature for 2 hours to facilitate the initial N-alkylation.

  • Evacuate and backfill the flask with carbon monoxide gas from a balloon (repeat three times).

  • Heat the reaction mixture to 110 °C and stir for 24 hours under a CO atmosphere (balloon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 2-(4-methoxyphenyl)-6-(trifluoromethyl)isoindolin-1-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

ProductStarting MaterialReagentsYield (%)Purity (%)
2-(4-methoxyphenyl)-6-(trifluoromethyl)isoindolin-1-oneThis compound, 4-MethoxyanilinePd(OAc)₂, Xantphos, K₂CO₃, CO75-85>98

G start Start: 2-(Bromomethyl)-1-iodo-4- (trifluoromethyl)benzene + 4-Methoxyaniline step1 N-Alkylation (K2CO3, Dioxane, RT, 2h) start->step1 intermediate Intermediate: N-(2-iodo-5-(trifluoromethyl)benzyl)-4-methoxyaniline step1->intermediate step2 Palladium-Catalyzed Aminocarbonylation (Pd(OAc)2, Xantphos, CO, 110°C, 24h) intermediate->step2 product Product: 2-(4-methoxyphenyl)-6-(trifluoromethyl)isoindolin-1-one step2->product purification Purification (Silica Gel Chromatography) product->purification final_product Final Product purification->final_product

Synthesis of 7-(Trifluoromethyl)phthalazin-1(2H)-one.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its three functional groups: a highly reactive carbon-iodine (C-I) bond, a less reactive carbon-bromine (C-Br) bond, and a benzylic bromide. The strong electron-withdrawing nature of the trifluoromethyl group further influences the reactivity of the aromatic ring.

This document provides detailed application notes and experimental protocols for the selective palladium-catalyzed cross-coupling reactions at the C-I bond of this compound. The protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are presented, offering a roadmap for the synthesis of complex molecular architectures. The higher reactivity of the C-I bond over the C-Br bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 1-position.

Regioselectivity of Cross-Coupling Reactions

The established reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This differential reactivity allows for the selective functionalization of the C-I bond in this compound while leaving the C-Br and bromomethyl functionalities intact for subsequent transformations. By carefully controlling the reaction conditions, researchers can achieve high yields of mono-coupled products.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides, widely used in the synthesis of biaryl compounds.

Application

This reaction is employed for the synthesis of substituted 2-(bromomethyl)-4-(trifluoromethyl)biphenyl derivatives, which are precursors to a variety of complex molecules in drug discovery.

Quantitative Data Summary

While specific data for a wide range of coupling partners with this compound is not extensively tabulated in the literature, the following table represents typical conditions and expected yields based on similar substrates.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane1001680-90
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1001875-85
Experimental Protocol: Synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)-1,1'-biphenyl

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-I Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation [Ar'B(OH)3]- Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Base Base (e.g., K2CO3) Ar'B(OH)2 [Ar'B(OH)3]- [Ar'B(OH)3]- Base->[Ar'B(OH)3]- [Ar'B(OH)3]-->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a fundamental tool for the synthesis of aryl alkynes.

Application

This reaction is utilized to synthesize 2-(bromomethyl)-1-(alkynyl)-4-(trifluoromethyl)benzene derivatives, which are valuable intermediates in materials science and for the preparation of complex pharmaceutical compounds.

Quantitative Data Summary

The following table provides representative conditions and expected yields for the Sonogashira coupling, based on protocols for similar iodo-bromo-arenes.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT890-98
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene501285-95
31-HeptynePd(dppf)Cl₂ (2)CuI (4)PiperidineDMF601080-90
Experimental Protocol: Synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)-1-(phenylethynyl)benzene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol).

  • Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous and degassed THF (10 mL) and degassed triethylamine (3.0 mmol).

  • Add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-I Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Alkyne Ar-C≡CR Reductive_Elimination->Ar-Alkyne Cu-I CuI Alkyne_Coord Alkyne Coordination Cu-I->Alkyne_Coord Deprotonation Deprotonation (Base) Alkyne_Coord->Deprotonation Cu-Alkyne Cu-C≡CR Deprotonation->Cu-Alkyne Cu-Alkyne->Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Application

This reaction can be used to synthesize substituted styrenes, which are versatile intermediates for various transformations.

Quantitative Data Summary
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
2n-Butyl acrylatePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃Dioxane1101875-85
3AcrylonitrilePd(OAc)₂ (2)-NaOAcDMA1202465-75
Experimental Protocol: Synthesis of (E)-1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-2-phenylethene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous and degassed DMF (5 mL).

  • Add this compound (1.0 mmol), styrene (1.5 mmol), and triethylamine (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool to room temperature and dilute with water (20 mL).

  • Extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle

Heck_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-I Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Alkene_Insertion Migratory Insertion (Alkene) Ar-Pd(II)-I(L2)->Alkene_Insertion Alkyl-Pd(II) R-Pd(II)-I(L2) Alkene_Insertion->Alkyl-Pd(II) Beta_Hydride_Elim β-Hydride Elimination Alkyl-Pd(II)->Beta_Hydride_Elim Alkene_Product Substituted Alkene Beta_Hydride_Elim->Alkene_Product H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta_Hydride_Elim->H-Pd(II)-I(L2) Reductive_Elim_Base Reductive Elimination (Base) H-Pd(II)-I(L2)->Reductive_Elim_Base Reductive_Elim_Base->Pd(0)L2

Caption: Catalytic cycle for the Heck coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Application

This reaction is essential for the synthesis of aryl amines, which are prevalent in pharmaceuticals. It allows for the introduction of a wide variety of primary and secondary amines at the 1-position of the benzene ring.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101880-90
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH902075-85
Experimental Protocol: Synthesis of 4-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous and degassed toluene (5 mL) followed by morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Catalytic Cycle```dot

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-I Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine Coordination + R2NH, - L Ar-Pd(II)-I(L2)->Amine_Coordination Amine_Complex [Ar-Pd(II)-I(L)(HNR2)] Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR2(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Aryl_Amine Ar-NR2 Reductive_Elimination->Aryl_Amine

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a valuable and versatile building block for palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for selective functionalization, providing a powerful strategy for the synthesis of complex molecules. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions serve as a comprehensive guide for researchers in drug discovery and materials science, enabling the efficient construction of novel chemical entities. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.

Application Note: Versatile Synthesis via Nucleophilic Substitution on the Bromomethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bromomethyl group is a highly valuable functional group in organic synthesis, serving as a versatile electrophilic handle for the introduction of a wide array of functionalities. Its reactivity is analogous to that of benzylic bromides, making it particularly susceptible to nucleophilic substitution, primarily through a bimolecular (SN2) mechanism.[1] This reactivity allows for the straightforward formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds under relatively mild conditions. For professionals in drug development and medicinal chemistry, mastering this transformation is crucial for synthesizing diverse compound libraries, modifying lead compounds, and creating complex molecular architectures.[1][2] This document provides detailed protocols for performing nucleophilic substitution reactions on substrates containing a bromomethyl group with various common nucleophiles.

Reaction Principle: The SN2 Mechanism

The substitution reaction on a bromomethyl group proceeds via a classic SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (backside attack).[3] Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3][4]

Key characteristics of this reaction include:

  • Substrate: Primary alkyl halides, like the bromomethyl group, are ideal for SN2 reactions due to minimal steric hindrance.[3][5][6]

  • Nucleophile: Stronger, negatively charged nucleophiles generally lead to faster reaction rates.[6][7]

  • Leaving Group: Bromide is an excellent leaving group, as it is a weak base and can stabilize the negative charge.[8]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetone are preferred as they solvate the cation of the nucleophilic salt but do not form a strong solvent cage around the anionic nucleophile, thus enhancing its reactivity.[5][7]

Caption: General SN2 mechanism on a bromomethyl substrate.

General Experimental Workflow

The typical workflow for a nucleophilic substitution on a bromomethyl-containing compound involves the reaction setup, monitoring, workup, and purification of the final product.

experimental_workflow start Start Materials dissolve Dissolve Substrate & Nucleophile in Suitable Solvent start->dissolve reaction Stir at RT or Heat (e.g., 50-90 °C) dissolve->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup (e.g., Partition between EtOAc and Water) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography or Distillation) concentrate->purify product Final Product purify->product

Caption: A generalized workflow for nucleophilic substitution.

Experimental Protocols

Materials and Equipment (General):

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon/line)

  • Temperature-controlled heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup (silica gel)

Protocol 1: Synthesis of an Ether (O-Alkylation)

This protocol outlines the synthesis of a methyl ether using sodium methoxide, a representative example of the Williamson ether synthesis.[9][10]

  • Reagents:

    • Bromomethyl-containing substrate (1.0 eq)

    • Sodium methoxide (NaOMe, 1.1-1.2 eq)

    • Anhydrous Methanol (MeOH)

    • Diethyl ether or Ethyl acetate (for workup)

    • Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the bromomethyl substrate (1.0 eq) and dissolve it in anhydrous methanol.

    • In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.[1] Alternatively, use a commercially available solution.

    • Add the sodium methoxide solution dropwise to the substrate solution at room temperature.

    • Stir the reaction mixture at room temperature or reflux for 1-4 hours.[1][2]

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and carefully neutralize with saturated aqueous NH₄Cl or dilute HCl.

    • Remove the methanol under reduced pressure.

    • Partition the residue between diethyl ether and water.[2]

    • Separate the organic layer, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ether.[2]

    • Purify the product by column chromatography on silica gel or by distillation if required.[1][2]

Protocol 2: Synthesis of an Amine (N-Alkylation)

This protocol details the reaction with a secondary amine, piperidine, to form the corresponding tertiary amine.[1] Using excess amine helps to drive the reaction and act as a base to neutralize the HBr formed.[11]

  • Reagents:

    • Bromomethyl-containing substrate (1.0 eq)

    • Piperidine (2.0-2.5 eq)

    • Dimethylformamide (DMF) or Ethanol (EtOH)

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Water and Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the bromomethyl substrate (1.0 eq) in DMF or ethanol in a round-bottom flask.

    • Add piperidine (2.0 eq) to the solution.[1]

    • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours.[1]

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between DCM (or EtOAc) and water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.[2]

    • Filter and concentrate the organic phase to obtain the crude aminomethyl derivative.

    • Purify by column chromatography on silica gel if necessary.

  • Alternative Nitrogen Nucleophiles:

    • Sodium Azide (NaN₃): Use 1.2 eq of NaN₃ in DMF at room temperature. The resulting azide can be reduced to a primary amine.[2][12][13]

    • Gabriel Synthesis: Use potassium phthalimide followed by hydrolysis for a clean synthesis of primary amines.[12][13]

Protocol 3: Synthesis of a Thioether (S-Alkylation)

This protocol describes the reaction with a thiol in the presence of a base to form the corresponding thioether.[2][14]

  • Reagents:

    • Bromomethyl-containing substrate (1.0 eq)

    • Thiol (e.g., thiophenol, 1.1 eq)

    • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH), 1.5 eq)

    • Dimethylformamide (DMF) or Ethanol (EtOH)

    • Ethyl acetate (EtOAc)

    • Water and Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of the base (e.g., K₂CO₃, 1.5 eq) in DMF, add the thiol (1.1 eq). Stir for 15-30 minutes at room temperature to form the thiolate.

    • Add a solution of the bromomethyl substrate (1.0 eq) in DMF to the mixture.

    • Stir the reaction at room temperature or heat to 50-60 °C for 2-8 hours.[2]

    • Monitor the reaction progress by TLC.

    • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase to obtain the crude thioether.

    • Purify by column chromatography on silica gel.[2]

Protocol 4: Synthesis of a Nitrile (C-Alkylation)

This protocol details the reaction with sodium cyanide to introduce a nitrile group, a versatile handle for further transformations into amines, carboxylic acids, or ketones.

  • Reagents:

    • Bromomethyl-containing substrate (1.0 eq)

    • Sodium cyanide (NaCN, 1.2 eq)

    • Dimethyl sulfoxide (DMSO) or DMF[1]

    • Ethyl acetate (EtOAc)

    • Water and Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • In a round-bottom flask, dissolve the bromomethyl substrate (1.0 eq) in DMSO.

    • Carefully add sodium cyanide (1.2 eq) to the solution.[1]

    • Heat the reaction mixture to 60-90 °C for 2-4 hours.[1]

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash thoroughly with water and brine to remove residual DMSO and salts, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate to obtain the crude nitrile.

    • Purify by column chromatography or distillation.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on a generic bromomethyl substrate (R-CH₂Br), providing a comparative overview for synthetic planning.

Nucleophile TypeNucleophile ReagentSolventBase (if req.)Temp. (°C)Time (h)ProductTypical Yield (%)
Oxygen Sodium MethoxideMethanol-RT - Reflux1 - 4R-CH₂-OCH₃High
Oxygen 4-EthoxyphenolDichloromethaneAlCl₃0 - RT16R-CH₂-O-Ph-OEt98%[15]
Nitrogen IsopropylamineAcetonitrileK₂CO₃8012R-CH₂-NH-iPr>95% (crude)[15]
Nitrogen PiperidineDMF / EtOH- (excess amine)RT - 602 - 6R-CH₂-PiperidineHigh
Nitrogen Sodium AzideDMF-RT2 - 12R-CH₂-N₃High[2]
Sulfur Thiourea / NaOHMethanolNaOHReflux4(R-CH₂)₂S85-95%[15]
Sulfur ThiophenolDMFK₂CO₃RT - 602 - 8R-CH₂-S-PhHigh[2]
Carbon Sodium CyanideDMSO-902 - 4R-CH₂-CNGood to High[1]

Yields are representative and can vary significantly based on the specific substrate and reaction scale.

References

Application Notes and Protocols for Stepwise Cross-Coupling Reactions on Polyhalogenated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhalogenated benzenes are versatile building blocks in organic synthesis, serving as scaffolds for the construction of complex, multi-substituted aromatic compounds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Stepwise cross-coupling reactions on these substrates offer a powerful strategy for controlled, site-selective functionalization. This approach allows for the sequential introduction of different substituents onto the benzene ring, enabling the synthesis of unsymmetrical products that would be difficult to access through other methods.[3]

The selectivity in these stepwise reactions is governed by several factors. Chemoselectivity is primarily dictated by the inherent reactivity of the carbon-halogen bonds, which generally follows the order of bond dissociation energies: C–I > C–Br > C–OTf > C–Cl.[1][2] This predictable reactivity allows for the selective functionalization of a more reactive site while leaving less reactive halogens intact for subsequent transformations. Additionally, regioselectivity between two identical halogens can be controlled by steric hindrance, electronic effects of other substituents on the ring, or through "catalyst-controlled" strategies where the choice of ligand dictates the site of reaction.[2][4]

These notes provide an overview of key palladium-catalyzed cross-coupling reactions and detailed protocols for their stepwise application on polyhalogenated benzenes.

Catalytic_Cycle cluster_cycle Generic Pd-Catalyzed Cross-Coupling Cycle cluster_reagents Reactants & Product Pd0 Pd(0)Ln PdII_intermediate R¹-Pd(II)Ln-X Pd0->PdII_intermediate Oxidative Addition (R¹-X) PdII_transmetal R¹-Pd(II)Ln-R² PdII_intermediate->PdII_transmetal Transmetalation (R²-M) PdII_transmetal->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) PdII_transmetal->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->PdII_intermediate Organometallic Organometallic Reagent (R²-M) Organometallic->PdII_transmetal

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[2][5][6]

Application Note 1: Regioselective Sonogashira Coupling

The Sonogashira reaction is a highly reliable method for forming C(sp²)–C(sp) bonds by coupling aryl halides with terminal alkynes.[7][8] Due to the significant reactivity difference between various halogens, this reaction is exceptionally well-suited for the selective mono-alkynylation of polyhalogenated benzenes, particularly iodo-bromo or iodo-chloro substrates.[9][10] The reaction typically proceeds under mild conditions, preserving the less reactive halogen for a subsequent coupling step.[11]

Table 1: Representative Data for Selective Mono-Sonogashira Coupling

Polyhalogenated BenzeneTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT95[9]
1,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene8082 (at C4)[12]
1-Chloro-3-iodobenzene(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6091[10]
1,2,3-TriiodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT85 (mono)[10][13]
Protocol 1: General Procedure for Selective Mono-Sonogashira Coupling of an Aryl Iodide

This protocol is optimized for the selective coupling at the iodo-position of a bromo-iodobenzene substrate.

Materials:

  • Polyhalogenated benzene (e.g., 4-Bromo-3-iodophenol) (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-2 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar, add the polyhalogenated benzene (1.0 eq) and the copper(I) iodide (1-3 mol%).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent via syringe, followed by the amine base. Stir the mixture to dissolve the solids.

  • In a separate vial, dissolve the palladium catalyst in a small amount of the reaction solvent and add it to the reaction flask via syringe.

  • Add the terminal alkyne (1.1 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-60°C.

  • Upon completion (typically 2-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-alkynylated product.[9]

Application Note 2: Stepwise Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile methods for C(sp²)–C(sp²) bond formation, reacting an organoboron species with an organic halide.[14][15] In a stepwise approach, the inherent reactivity difference between halogens (Br vs. Cl) or electronically distinct positions on the ring can be exploited to achieve selective mono-arylation.[2][16] Subsequent modification of the reaction conditions (e.g., a more active catalyst, higher temperature) can then facilitate the second coupling at the less reactive site.[2]

Stepwise_Workflow start Polyhalogenated Benzene (X-Ar-Y) step1 First Cross-Coupling (e.g., Suzuki) Reagent: R¹-B(OH)₂ start->step1 Selective Conditions 1 intermediate Mono-functionalized Intermediate (R¹-Ar-Y) step1->intermediate purify Purification (Chromatography) intermediate->purify step2 Second Cross-Coupling (e.g., Sonogashira) Reagent: R²-H purify->step2 Conditions 2 (Potentially harsher) product Di-functionalized Product (R¹-Ar-R²) step2->product

Figure 2. Logical workflow for the stepwise functionalization of a polyhalogenated benzene.

Table 2: Representative Data for Selective Mono-Suzuki-Miyaura Coupling

Polyhalogenated BenzeneBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1,4-Dibromo-2-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃Toluene/EtOH8078 (at C4)[2]
2,4-DichloropyridinePhenylboronic acidPd-PEPPSI-IPrK₃PO₄Dioxane/H₂O10075 (at C4)[17]
2,5-DichloropyridineAlkyl pinacol boronic esterPd₂(dba)₃ / SPhosK₃PO₄Dioxane8085[16]
Bromo-chloro-aryl triflatePhenylboronic acidPd(OAc)₂ / SelectPhosK₃PO₄Dioxane10095 (at Br)[18]
Protocol 2: General Procedure for Stepwise Suzuki-Miyaura Coupling

This protocol describes the first selective coupling at a bromo-position in the presence of a chloro-substituent.

Materials:

  • Polyhalogenated benzene (e.g., 1-bromo-4-chlorobenzene) (1.0 eq)

  • Arylboronic acid or ester (1.1-1.2 eq)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)

  • Phosphine ligand (e.g., PPh₃, SPhos) (2-6 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene) with water (e.g., 4:1 ratio)

Procedure:

  • In an oven-dried flask, combine the polyhalogenated benzene (1.0 eq), the boronic acid (1.2 eq), the base (2.5 eq), the palladium pre-catalyst, and the phosphine ligand.

  • Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane and water) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C) and maintain for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS for the consumption of the starting material and the formation of the mono-coupled product.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate or diethyl ether.

  • Add water and separate the layers. Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the mono-arylated product, which can be used in a subsequent coupling reaction.[19][20]

Application Note 3: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming C–N bonds, coupling aryl halides with a vast range of primary and secondary amines.[5][21] Similar to other cross-couplings, selectivity can be achieved based on the C-X bond strength. This allows for the selective mono-amination of dihalobenzenes, creating valuable intermediates for pharmaceuticals where an aniline moiety is required alongside a handle (the remaining halogen) for further diversification.[22]

Selectivity_Factors center Site Selectivity Control chemo Chemoselectivity (Different Halogens) center->chemo regio Regioselectivity (Identical Halogens) center->regio chemo_detail Reactivity Order: C-I > C-Br > C-Cl > C-F chemo->chemo_detail regio_steric Steric Hindrance regio->regio_steric regio_electronic Electronic Effects (EWG/EDG) regio->regio_electronic regio_catalyst Catalyst/Ligand Control regio->regio_catalyst

Figure 3. Key factors governing site selectivity in cross-coupling on polyhalogenated arenes.[2][4][23]

Table 3: Representative Data for Selective Mono-Buchwald-Hartwig Amination

Polyhalogenated BenzeneAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-chlorobenzeneMorpholinePd(OAc)₂ / BINAPNaOtBuToluene8089 (at Br)[5]
1,3-DichlorobenzeneAnilinePd(OAc)₂ / XPhosK₂CO₃t-AmylOH11085 (mono)[22]
2,5-Dibromopyridinen-HexylaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10092 (at C2)[2]
1-Bromo-3,5-dichlorobenzenePyrrolidinePd₂(dba)₃ / BrettPhosLiHMDSToluene10096 (at Br)[24]
Protocol 3: General Procedure for Selective Mono-Buchwald-Hartwig Amination

This protocol is designed for the selective amination of an aryl bromide in the presence of an aryl chloride.

Materials:

  • Polyhalogenated benzene (e.g., 1-bromo-4-chlorobenzene) (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.5-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.4 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Add the polyhalogenated benzene (if solid) to the vessel.

  • Remove the vessel from the glovebox, add the anhydrous solvent, followed by the amine and the polyhalogenated benzene (if liquid).

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 2-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Quench the reaction by adding water or a saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the mono-aminated product.[5][22][24]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields and overcome challenges in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and bifunctional substrate, 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the C-I and C-Br bonds in this compound under Suzuki coupling conditions?

The reactivity of organic halides in the oxidative addition step of the Suzuki reaction catalytic cycle generally follows the trend of bond dissociation energy: C–I < C–Br < C–Cl.[1][2] Therefore, the aryl iodide (C-I) is significantly more reactive than the benzylic bromide (C-Br) under typical palladium-catalyzed Suzuki conditions. This inherent difference allows for chemoselective coupling at the iodine position, leaving the bromomethyl group intact for subsequent transformations.

Q2: I am observing very low or no conversion of my starting material. What are the most common causes?

Low conversion is a frequent issue that can stem from several factors:

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst, or it may have decomposed. Ensure your palladium source and ligands are of good quality and stored properly.

  • Insufficient Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and promoting side reactions like the homocoupling of boronic acids.[3] It is critical to thoroughly degas the solvent and reaction mixture.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the transmetalation step and overall reaction rate.[2][4] For this substrate, a moderately strong inorganic base and a polar aprotic solvent system are often required.

  • Low Reaction Temperature: While the C-I bond is reactive, the steric hindrance from the ortho-bromomethyl group and the electronic effect of the trifluoromethyl group may necessitate higher temperatures to achieve a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

Q3: I am getting a mixture of products, including some where the coupling occurred at the bromomethyl position. How can I improve chemoselectivity for the aryl iodide?

While the C-I bond is intrinsically more reactive, reaction at the benzylic bromide can occur, especially under harsh conditions or with certain catalyst systems. To enhance selectivity for the C-I bond:

  • Optimize Reaction Temperature: Keep the temperature as low as possible while still achieving a reasonable rate for the C-I coupling. Start around 60-80 °C.

  • Choose the Right Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands can enhance the rate of oxidative addition at the aryl iodide while being less reactive towards the benzylic bromide under controlled conditions.[5][6]

  • Control Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially after the aryl iodide has been consumed, can lead to the slower reaction at the benzylic position.

Q4: What are the most common side products and how can I minimize them?

The most common side products in Suzuki reactions are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[7] It is often promoted by high temperatures and strongly basic aqueous conditions. To minimize it, use a milder base like K₃PO₄ or KF, use a less aqueous solvent system if possible, or consider using more stable boronate esters (e.g., pinacol esters).

  • Homocoupling: The coupling of two boronic acid molecules. This is primarily caused by the presence of oxygen.[3] Rigorous degassing of the reaction mixture is the most effective way to prevent this.

  • Dehalogenation: The replacement of the halogen on the electrophile with a hydrogen atom. This can occur due to side reactions involving the base and solvent. Using milder bases and ensuring an inert atmosphere can help reduce this pathway.

Troubleshooting Guide

Problem: Low Yield or No Reaction

If you are experiencing low yields, follow this troubleshooting workflow.

low_yield_troubleshooting start Low / No Yield check_reagents 1. Verify Reagent Quality - Pd source & ligand purity - Boronic acid stability - Solvent dryness & purity start->check_reagents check_setup 2. Check Reaction Setup - Effective degassing? - Inert atmosphere maintained? - Efficient stirring? check_reagents->check_setup Reagents OK optimize_base 3. Optimize Base - Current base: K2CO3 - Try stronger base (e.g., K3PO4, Cs2CO3) - Ensure 2-3 equivalents used check_setup->optimize_base Setup OK optimize_catalyst 4. Optimize Catalyst System - Using Pd(PPh3)4? - Switch to bulky ligand catalyst (e.g., Pd(OAc)2 + SPhos/XPhos) optimize_base->optimize_catalyst No Improvement success Yield Improved optimize_base->success Improvement Seen optimize_temp 5. Increase Temperature - Current temp < 80°C? - Increase incrementally to 100-110°C - Monitor for decomposition optimize_catalyst->optimize_temp No Improvement optimize_catalyst->success Improvement Seen optimize_temp->success Improvement Seen chemoselectivity cluster_paths Reaction Pathways substrate This compound reagents Ar-B(OH)2 Pd(0) Catalyst, Base path_iodide Pathway A (Favored) Oxidative Addition at C-I reagents->path_iodide More Reactive (Lower Energy Barrier) path_bromide Pathway B (Disfavored) Oxidative Addition at C-Br reagents->path_bromide Less Reactive (Higher Energy Barrier) product Desired Product (Coupling at Iodine) path_iodide->product side_product Side Product (Coupling at Bromine) path_bromide->side_product suzuki_cycle Suzuki-Miyaura Catalytic Cycle cluster_ox cluster_trans cluster_red pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd2_complex R1-Pd(II)L2-X pd0->pd2_complex transmetal Transmetalation pd2_r1r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1r2 pd2_r1r2->pd0 red_elim Reductive Elimination product R1-R2 (Product) r1x R1-X (Aryl Iodide) r2b R2-B(OR)2 + Base

References

Technical Support Center: Synthesis of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene.

Experimental Workflow Overview

The synthesis of this compound is typically a two-step process. The first step involves the formation of the intermediate, 2-iodo-5-(trifluoromethyl)toluene. This is followed by a benzylic bromination to yield the final product. The choice of route for the initial iodination can influence the impurity profile of the final product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-iodo-5-(trifluoromethyl)toluene cluster_1 Step 2: Benzylic Bromination start_A 2-Amino-5-(trifluoromethyl)toluene diazotization Diazotization (NaNO2, H+) start_A->diazotization Route A start_B 4-(trifluoromethyl)toluene direct_iodination Direct Iodination (I2, Oxidizing Agent) start_B->direct_iodination Route B sandmeyer Sandmeyer Reaction (KI) diazotization->sandmeyer intermediate 2-iodo-5-(trifluoromethyl)toluene sandmeyer->intermediate direct_iodination->intermediate bromination Wohl-Ziegler Bromination (NBS, Radical Initiator) intermediate->bromination final_product This compound bromination->final_product

Caption: General synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Step 1: Synthesis of 2-iodo-5-(trifluoromethyl)toluene

Q1: What are the common side products when synthesizing 2-iodo-5-(trifluoromethyl)toluene via a Sandmeyer reaction?

A1: The Sandmeyer reaction, starting from 2-amino-5-(trifluoromethyl)toluene, can lead to several side products. The diazonium salt intermediate is highly reactive and can undergo undesired reactions if not handled correctly.

Side ProductChemical NameReason for FormationHow to Minimize
Phenolic Impurity 2-Hydroxy-5-(trifluoromethyl)tolueneReaction of the diazonium salt with water.Maintain low temperatures (0-5 °C) during diazotization and subsequent reaction. Use a non-aqueous solvent if possible.
Azo Compound (E)-1,2-bis(2-methyl-4-(trifluoromethyl)phenyl)diazeneCoupling of the diazonium salt with unreacted amine.Ensure complete conversion of the amine to the diazonium salt by slow addition of sodium nitrite at low temperature.
Deamination Product 4-(Trifluoromethyl)tolueneReduction of the diazonium salt.Use appropriate counter-ions and avoid strong reducing agents in the reaction mixture.

A Sandmeyer reaction involves the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate.[1] Iodination through a Sandmeyer-type reaction often does not require a copper catalyst, which is typically needed for chlorination or bromination.[2]

Q2: I am observing a low yield in my Sandmeyer iodination. What are the likely causes and how can I improve it?

A2: Low yields in Sandmeyer iodination can be attributed to several factors. Here is a troubleshooting guide:

Troubleshooting_Sandmeyer low_yield Low Yield in Sandmeyer Iodination incomplete_diazotization Incomplete Diazotization low_yield->incomplete_diazotization Cause diazonium_decomposition Decomposition of Diazonium Salt low_yield->diazonium_decomposition Cause side_reactions Competing Side Reactions low_yield->side_reactions Cause poor_iodide_solubility Poor Solubility of Iodide Source low_yield->poor_iodide_solubility Cause solution1 Ensure slow, portion-wise addition of NaNO2. Maintain temperature at 0-5 °C. incomplete_diazotization->solution1 Solution solution2 Work at low temperatures throughout the process. Use the diazonium salt solution immediately after preparation. diazonium_decomposition->solution2 Solution solution3 Ensure acidic conditions to suppress azo coupling. Add the diazonium salt solution to the iodide solution, not vice-versa. side_reactions->solution3 Solution solution4 Use a co-solvent like acetonitrile if necessary to improve solubility of KI. poor_iodide_solubility->solution4 Solution

Caption: Troubleshooting low yields in Sandmeyer iodination.

Q3: Can I synthesize 2-iodo-5-(trifluoromethyl)toluene by direct iodination of 4-(trifluoromethyl)toluene? What are the potential side products?

A3: Direct iodination of 4-(trifluoromethyl)toluene is possible but can be challenging due to the deactivating nature of the trifluoromethyl group.[3] The reaction typically requires an oxidizing agent to generate a more electrophilic iodine species. The main challenge is controlling the regioselectivity.

Side ProductChemical NameReason for FormationHow to Minimize
Other Regioisomers 3-Iodo-4-(trifluoromethyl)tolueneThe trifluoromethyl group is a meta-director, but the methyl group is an ortho, para-director. A mixture of isomers is likely.Optimization of the iodinating agent and reaction conditions is crucial. Use of sterically hindered iodinating agents may improve selectivity.
Di-iodinated Products e.g., 2,3-Diiodo-4-(trifluoromethyl)tolueneOver-iodination of the starting material or the desired product.Use of stoichiometric amounts of the iodinating agent. Monitor the reaction closely by GC or TLC.
Step 2: Benzylic Bromination of 2-iodo-5-(trifluoromethyl)toluene

Q4: My Wohl-Ziegler bromination is producing significant amounts of di- and tri-brominated side products. How can I improve the selectivity for the mono-brominated product?

A4: Over-bromination is a common issue in benzylic brominations, leading to the formation of 2-(dibromomethyl)- and 2-(tribromomethyl)-1-iodo-4-(trifluoromethyl)benzene.[4] The key to achieving mono-selectivity is to maintain a low concentration of molecular bromine throughout the reaction.

Side ProductChemical NameReason for FormationHow to Minimize
Di-brominated Product 2-(Dibromomethyl)-1-iodo-4-(trifluoromethyl)benzeneReaction of the desired mono-brominated product with bromine radicals.Use N-bromosuccinimide (NBS) as the bromine source, as it generates Br2 in situ at a low and controlled concentration.[5][6] Avoid using an excess of NBS. Monitor the reaction progress and stop it once the starting material is consumed.
Tri-brominated Product 2-(Tribromomethyl)-1-iodo-4-(trifluoromethyl)benzeneFurther reaction of the di-brominated product.Same as for the di-brominated product. Careful control of stoichiometry and reaction time is critical.

The Wohl-Ziegler reaction involves the bromination of allylic or benzylic positions using NBS and a radical initiator.[7][8]

Q5: I am observing bromination on the aromatic ring instead of the benzylic position. What is causing this and how can I prevent it?

A5: Aromatic bromination is an electrophilic substitution reaction, while benzylic bromination is a free-radical chain reaction. The formation of aromatic bromination products suggests that electrophilic bromine species are present and reacting with the electron-rich aromatic ring.

Troubleshooting_Aromatic_Bromination aromatic_bromination Aromatic Bromination Observed ionic_conditions Presence of Ionic Conditions aromatic_bromination->ionic_conditions Cause no_initiator Inefficient Radical Initiation aromatic_bromination->no_initiator Cause wrong_solvent Use of Polar/Protic Solvents aromatic_bromination->wrong_solvent Cause solution1 Ensure the absence of strong acids which can catalyze electrophilic bromination. Use radical scavengers for ionic pathways if necessary. ionic_conditions->solution1 Solution solution2 Use a reliable radical initiator such as AIBN or benzoyl peroxide. Initiate the reaction with UV light if a chemical initiator is not effective. no_initiator->solution2 Solution solution3 Use non-polar solvents like carbon tetrachloride or cyclohexane. (Trifluoromethyl)benzene can be a less toxic alternative to CCl4. wrong_solvent->solution3 Solution

Caption: Troubleshooting aromatic bromination side reactions.

The use of a Lewis acid catalyst with a bromine source like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can promote benzylic bromination, while a Brønsted acid catalyst tends to favor aromatic ring bromination.[9]

Q6: The reaction is sluggish and gives a low yield of the desired product. What can I do to improve the reaction rate and yield?

A6: The deactivating effect of the trifluoromethyl group can make the benzylic C-H bonds stronger and the benzylic radical less stable, leading to a slower reaction.

IssuePotential CauseSuggested Solution
Low Reaction Rate Deactivated substrate due to the electron-withdrawing -CF3 group.Increase the reaction temperature. Use a more efficient radical initiator or a higher concentration of it. Use photochemical initiation (UV lamp).
Low Yield Incomplete reaction or degradation of the product.Increase the reaction time. Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of NBS and the product. Purify NBS before use to remove succinimide, which can inhibit the reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-iodo-5-(trifluoromethyl)toluene via Sandmeyer Reaction

This is a general procedure and may require optimization.

  • Diazotization:

    • Dissolve 2-amino-5-(trifluoromethyl)toluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Protocol 2: Synthesis of this compound via Wohl-Ziegler Bromination

This is a general procedure and may require optimization.

  • Reaction Setup:

    • Dissolve 2-iodo-5-(trifluoromethyl)toluene (1.0 eq) in a dry, non-polar solvent (e.g., carbon tetrachloride or (trifluoromethyl)benzene) in a flask equipped with a reflux condenser and a magnetic stirrer.

    • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 eq).

  • Reaction Execution:

    • Heat the mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.

    • Cool the reaction mixture to room temperature and then in an ice bath.

  • Work-up and Purification:

    • Filter off the succinimide by-product.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Purification of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene from typical reaction mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, particularly after its synthesis via benzylic bromination (e.g., Wohl-Ziegler reaction).

Problem: Low Purity of the Final Product

Potential CauseRecommended Solution
Incomplete removal of N-bromosuccinimide (NBS) or succinimide. After the reaction, quench with an aqueous solution of sodium thiosulfate or sodium bisulfite to destroy excess NBS. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide to remove the succinimide byproduct.[1][2]
Presence of over-brominated side products (e.g., dibrominated species). Optimize the reaction conditions by using a slight excess of N-bromosuccinimide (1.1 equivalents). Purify the crude product using flash column chromatography with a hexane/ethyl acetate gradient.[3]
Co-elution of impurities during column chromatography. If the product and a key impurity have very similar polarities, consider using a different solvent system for chromatography. Alternatively, recrystallization from a suitable solvent may be effective.
Product degradation during purification. Avoid excessive heat during solvent removal. Benzyl bromides can be sensitive to hydrolysis; ensure all solvents and reagents used in the workup are dry.[4]

Problem: Low Yield of Purified Product

Potential CauseRecommended Solution
Product loss during aqueous workup. Minimize the number of aqueous washes. Ensure the pH of the aqueous phase is not excessively basic to prevent hydrolysis of the benzyl bromide.
Product degradation on silica gel. Deactivate the silica gel before use by treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine, followed by equilibration with the mobile phase.
Inefficient recrystallization. Carefully select the recrystallization solvent system. A good system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent pairs to screen include hexane/ethyl acetate and methanol/water.
Incomplete precipitation during recrystallization. After cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound synthesized via Wohl-Ziegler bromination?

A1: The most common impurities include unreacted starting material (2-iodo-4-(trifluoromethyl)toluene), the byproduct succinimide (from NBS), unreacted NBS, and over-brominated species such as 2-(dibromomethyl)-1-iodo-4-(trifluoromethyl)benzene.[1][3]

Q2: How can I effectively remove the succinimide byproduct?

A2: Succinimide has some solubility in organic solvents like dichloromethane but can be effectively removed by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution.[1][6] This converts succinimide into its more water-soluble sodium salt. Alternatively, if the reaction is performed in a non-polar solvent like carbon tetrachloride, succinimide may precipitate and can be removed by filtration of the cold reaction mixture.[3]

Q3: My purified product is a yellow or brown oil. How can I decolorize it?

A3: A yellow or brown color may indicate the presence of residual bromine or other colored impurities. Washing the organic solution with a 10% aqueous solution of sodium thiosulfate during the workup can help remove bromine.[3] If the color persists after chromatography, a charcoal treatment followed by filtration through a pad of celite may be effective, though this can sometimes lead to product loss.

Q4: I am having trouble separating my product from the starting material by column chromatography. What can I do?

A4: If the product and starting material have very similar Rf values on TLC, try using a less polar solvent system to increase separation. A shallow gradient elution during column chromatography can also improve resolution. Ensure you are not overloading the column, as this can lead to poor separation.

Q5: Is this compound stable on silica gel?

A5: Benzyl bromides can be sensitive and may degrade on acidic silica gel. To mitigate this, you can use deactivated (neutral) silica gel. This can be prepared by flushing the packed column with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%), followed by washing with the eluent until the eluate is neutral.

Experimental Protocols

Protocol 1: Work-up Procedure for Wohl-Ziegler Bromination Reaction
  • Cooling and Filtration: After the reaction is complete, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. If succinimide has precipitated, filter the mixture through a Büchner funnel and wash the solid with a small amount of cold solvent.[1][3]

  • Quenching: Transfer the filtrate to a separatory funnel. If there is a suspicion of excess NBS, add a saturated aqueous solution of sodium thiosulfate and stir until the yellow color of bromine disappears.[1][3]

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL per 100 mL of organic phase) to remove succinimide and any acidic byproducts.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL) to aid in the separation of the layers.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure at a temperature not exceeding 40 °C to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh). Consider deactivating the silica gel if product instability is a concern.

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mobile phase and gradually increase the polarity.

StepMobile Phase (Hexane:Ethyl Acetate)Purpose
1100:0 to 98:2Elute non-polar impurities and unreacted starting material.
295:5 to 90:10Elute the desired product, this compound.
380:20 or higherElute more polar impurities, including any remaining succinimide.

Procedure:

  • Column Packing: Pack the column with silica gel as a slurry in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry powder. Apply this powder to the top of the packed column.

  • Elution: Begin elution with 100% hexane and collect fractions. Gradually increase the polarity of the mobile phase as indicated in the table above.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and visualize under UV light (254 nm).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Screen for a suitable solvent or solvent pair. A good single solvent will dissolve the crude product when hot but not at room temperature. For a two-solvent system, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid.

    • Suggested Solvent Systems to Try: Hexane/Ethyl Acetate, Methanol/Water, Isopropanol/Water.

  • Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Visualizations

PurificationWorkflow reaction Crude Reaction Mixture workup Aqueous Workup (Quench, Wash) reaction->workup concentrate Concentration workup->concentrate crude_product Crude Product concentrate->crude_product chromatography Flash Column Chromatography crude_product->chromatography Primary Method recrystallization Recrystallization crude_product->recrystallization Alternative/Secondary pure_product Pure Product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, TLC, etc.) pure_product->analysis

Caption: General purification workflow for this compound.

TroubleshootingDecisionTree start Impure Product after Initial Purification check_impurities Identify Impurities (e.g., NMR, TLC) start->check_impurities is_starting_material Starting Material Present? check_impurities->is_starting_material is_succinimide Succinimide Present? is_starting_material->is_succinimide No re_chromatograph Re-purify by Chromatography (Shallow Gradient) is_starting_material->re_chromatograph Yes is_overbromination Over-bromination Products? is_succinimide->is_overbromination No base_wash Perform Additional Aqueous Base Wash is_succinimide->base_wash Yes recrystallize Attempt Recrystallization is_overbromination->recrystallize Yes end_node Pure Product is_overbromination->end_node No re_chromatograph->end_node base_wash->end_node recrystallize->end_node

Caption: Decision tree for troubleshooting the purification of the target compound.

References

Overcoming steric hindrance in reactions with 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for overcoming challenges in chemical reactions with 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with this sterically hindered and electronically complex substrate.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving this compound challenging?

A1: The primary difficulty arises from significant steric hindrance. The bulky bromomethyl and iodo groups are positioned ortho to each other on the benzene ring. This arrangement physically obstructs the approach of reactants to both the benzylic carbon of the bromomethyl group and the carbon-iodine bond. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group (-CF3) influences the reactivity of the aromatic ring.

Q2: Which reactive site is more susceptible to reaction, the bromomethyl group or the iodo group?

A2: The reactivity of each site depends on the reaction type. The carbon-iodine bond is generally more reactive than a carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for selective functionalization at the C-I position. Conversely, the bromomethyl group is a benzylic halide, making it susceptible to nucleophilic substitution (SN1 or SN2) reactions. The choice of reagents and reaction conditions will determine which site reacts preferentially.

Q3: What are common side reactions to watch out for?

A3: Common side reactions include:

  • Homocoupling: In cross-coupling reactions, particularly Sonogashira coupling, homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction.

  • Elimination: With strong, bulky bases, elimination from the bromomethyl group to form a toluene derivative can compete with nucleophilic substitution.

  • Double Reaction: If not controlled, reactions can occur at both the iodo and bromomethyl sites, leading to a mixture of products.

  • Catalyst Deactivation: In palladium-catalyzed reactions, sterically hindered substrates can sometimes lead to catalyst decomposition or deactivation.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Low yields in cross-coupling reactions with this substrate are often a direct consequence of steric hindrance around the carbon-iodine bond.

Troubleshooting Workflow for Low Yields in Cross-Coupling Reactions

start Low Yield in Cross-Coupling ligand Optimize Ligand: - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) - Consider N-heterocyclic carbene (NHC) ligands start->ligand Steric Hindrance catalyst Adjust Catalyst System: - Increase catalyst loading (e.g., 2-5 mol%) - Use a pre-catalyst for easier activation ligand->catalyst base Select Appropriate Base: - Use a non-coordinating, strong base (e.g., Cs2CO3, K3PO4) - For sensitive substrates, consider milder bases catalyst->base solvent Change Solvent: - Use polar aprotic solvents (e.g., Dioxane, Toluene, DMF) - Ensure anhydrous conditions base->solvent temperature Modify Temperature: - Gradually increase temperature to overcome activation energy - Monitor for decomposition solvent->temperature end Improved Yield temperature->end Optimization

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

Detailed Strategies:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig series (e.g., XPhos, SPhos, RuPhos) are often effective in promoting oxidative addition and reductive elimination steps with sterically hindered aryl halides. These ligands stabilize the palladium center and create a reactive species capable of accessing the hindered C-I bond.

  • Catalyst Loading: Due to the challenging nature of the substrate, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate and conversion.

  • Base and Solvent: A strong, non-coordinating base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often preferred. The choice of solvent is also crucial; polar aprotic solvents such as 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) are commonly used. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.

  • Temperature: Higher reaction temperatures can help overcome the activation energy barrier imposed by steric hindrance. However, excessively high temperatures can lead to catalyst decomposition or side reactions. A careful optimization of the reaction temperature is recommended.

Issue 2: Poor Reactivity in Nucleophilic Substitution at the Benzylic Position

The steric bulk from the ortho-iodo and the electronic effect of the para-trifluoromethyl group can hinder the approach of nucleophiles to the bromomethyl group.

Troubleshooting Workflow for Poor Reactivity in Nucleophilic Substitution

start Poor Reactivity in Nucleophilic Substitution nucleophile Enhance Nucleophilicity: - Use a less sterically hindered nucleophile - Increase nucleophile concentration start->nucleophile Steric/Electronic Effects solvent Optimize Solvent: - Use polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) to enhance nucleophile strength nucleophile->solvent temperature Increase Temperature: - Carefully heat the reaction to increase the rate - Monitor for elimination byproducts solvent->temperature catalyst Consider Catalysis: - Use a phase-transfer catalyst for biphasic reactions - Add iodide salts (e.g., NaI, KI) to promote in situ halide exchange temperature->catalyst end Successful Substitution catalyst->end Optimization

Caption: Troubleshooting workflow for poor reactivity in nucleophilic substitution.

Detailed Strategies:

  • Nucleophile Choice: Use smaller, highly nucleophilic reagents where possible. If a bulky nucleophile is required, increasing its concentration can help drive the reaction forward.

  • Solvent Selection: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile are ideal for Sₙ2 reactions. These solvents solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful that higher temperatures can also promote the competing E2 elimination reaction, especially with basic nucleophiles.

  • Catalysis: For reactions with anionic nucleophiles, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be effective in transporting the nucleophile to the substrate. Additionally, adding a catalytic amount of an iodide salt (e.g., NaI or KI) can facilitate an in situ Finkelstein reaction, converting the benzylic bromide to the more reactive benzylic iodide.

Experimental Protocols and Data

While specific, direct literature examples for a wide range of reactions on this compound are limited, the following protocols for related sterically hindered substrates can be adapted.

Representative Protocol: Sonogashira Coupling of a Sterically Hindered Aryl Iodide

This protocol provides a starting point for the Sonogashira coupling of this compound with a terminal alkyne.

Reaction Scheme: An aryl iodide is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent, followed by the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Representative Sonogashira Couplings of Aryl Halides

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
11-Iodo-2-methylbenzenePhenylacetylenePd(PPh₃)₄ / CuITEATHF6085
21-Iodo-2,6-dimethylbenzene1-HexynePdCl₂(PPh₃)₂ / CuIDIPEADioxane8072
31-Iodo-2-(trifluoromethyl)benzeneTrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Toluene9078

This table presents representative data for analogous sterically hindered substrates to guide optimization.

Representative Protocol: Nucleophilic Substitution with a Primary Amine

This protocol describes a general procedure for the reaction of a primary amine with the benzylic bromide of this compound.

Reaction Scheme: A primary amine displaces the bromide from the benzylic position.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) or DIPEA (2.0 eq)

  • Anhydrous Acetonitrile or DMF

Procedure:

  • In a round-bottom flask, dissolve the primary amine and the base in the anhydrous solvent.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data for Representative Nucleophilic Substitutions on Benzylic Bromides

EntryBenzylic BromideNucleophileBaseSolventTemp (°C)Yield (%)
11-(Bromomethyl)-2-methylbenzeneMorpholineK₂CO₃Acetonitrile5092
21-(Bromomethyl)-2,6-dichlorobenzenePiperidineDIPEADMF6085
31-(Bromomethyl)-2-(trifluoromethyl)benzeneAnilineK₂CO₃DMSO7075

This table provides representative data to aid in the development of a successful reaction protocol.

By understanding the inherent challenges posed by steric hindrance and the electronic nature of this compound, and by systematically applying the troubleshooting strategies and adapting the provided protocols, researchers can significantly improve the outcomes of their synthetic endeavors with this versatile building block.

Preventing dehalogenation of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the dehalogenation of this versatile building block during synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it useful?

This compound is a trifunctional aromatic compound. Its utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, stems from its three distinct reactive sites:

  • Iodo group: The carbon-iodine (C-I) bond is the most reactive site for many cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-bromine (C-Br) bond.[1][2] This allows for selective functionalization at this position.

  • Bromo group: The C-Br bond is less reactive than the C-I bond, enabling sequential or orthogonal functionalization strategies.

  • Bromomethyl group: This benzylic bromide is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

  • Trifluoromethyl group: This strong electron-withdrawing group significantly influences the electronic properties of the benzene ring, impacting reactivity and often enhancing the metabolic stability and binding affinity of target molecules.[1]

Q2: What is dehalogenation and why is it a problem?

Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond, replacing the halogen with a hydrogen atom.[2] In the context of using this compound, unintentional dehalogenation (loss of iodine or bromine) is a significant side reaction that leads to the formation of undesired byproducts, reduces the yield of the desired product, and complicates purification.

Q3: Which halogen is more susceptible to removal?

The carbon-iodine bond is weaker than the carbon-bromine bond (Bond dissociation energies: C-I < C-Br < C-Cl < C-F).[2] Consequently, the iodo group is more prone to dehalogenation than the bromo group under many reaction conditions. This differential reactivity is often exploited for selective cross-coupling at the iodo-substituted position. However, it also means that reaction conditions must be carefully controlled to prevent the undesired loss of iodine.

Q4: What are the common causes of dehalogenation in cross-coupling reactions?

Dehalogenation in palladium-catalyzed cross-coupling reactions is often mediated by the formation of palladium-hydride (Pd-H) species.[3] These can arise from several sources:

  • Bases: Strong alkoxide bases can act as hydride donors.

  • Solvents: Protic solvents like alcohols can be a source of hydrides.

  • Reagents: Impurities or additives in the reaction mixture can generate hydrides.

  • Ligands: Phosphine ligands can sometimes undergo degradation to generate species that lead to Pd-H formation.

Once formed, the Pd-H species can participate in the catalytic cycle, leading to the reductive cleavage of the carbon-halogen bond.

Troubleshooting Guide: Preventing Dehalogenation

This guide provides a systematic approach to troubleshooting and minimizing dehalogenation when using this compound in common cross-coupling reactions.

Issue 1: Significant Deiodination (Loss of Iodine)

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Inappropriate Base Selection Switch to a weaker, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over strong alkoxide bases (e.g., NaOtBu, KOtBu).[3][4]
Protic Solvent as Hydride Source Use anhydrous aprotic solvents such as dioxane, THF, or toluene. If a co-solvent is necessary, minimize the amount of protic solvent.[3][5]
High Reaction Temperature Lower the reaction temperature. While this may slow down the desired reaction, it can significantly reduce the rate of dehalogenation. Monitor the reaction progress carefully.
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination over dehalogenation.[6]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation and side reactions.
Issue 2: Dehalogenation at Both Iodo and Bromo Positions

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Harsh Reaction Conditions In addition to the solutions for deiodination, further optimization of reaction conditions is necessary. This may involve using a lower catalyst loading or a more active pre-catalyst to enable lower reaction temperatures and shorter reaction times.
Non-selective Catalyst For sequential cross-coupling, ensure the first reaction (at the iodo position) is highly selective. If both halogens are reacting, consider a catalyst system known for its chemoselectivity in polyhalogenated systems.
Issue 3: Reaction with the Bromomethyl Group

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Nucleophilic Attack by Base or Amine If the reaction involves a nucleophilic amine (e.g., Buchwald-Hartwig amination) or a strong basic condition, the benzylic bromide may react.
Protecting Group Strategy Consider protecting the bromomethyl group if it is not the intended site of reaction. A common strategy is to convert it to an ester or ether, which can be deprotected later in the synthetic sequence.

Experimental Protocols (Illustrative Examples)

The following protocols are provided as a starting point and may require optimization for specific substrates and reaction scales.

Protocol 1: Selective Sonogashira Coupling at the Iodo Position

This protocol aims to selectively couple a terminal alkyne at the C-I bond while preserving the C-Br and C-CH₂Br functionalities.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₄

  • CuI

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous THF, followed by triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Data for Sonogashira Coupling:

ConditionObservationRecommendation
StandardSignificant deiodination byproductLower temperature to 0 °C; use a weaker base like diisopropylethylamine (DIPEA).
Low TemperatureSlow reaction rateIncrease catalyst loading slightly; ensure all reagents are high purity.
Protocol 2: Selective Suzuki Coupling at the Iodo Position

This protocol describes a selective Suzuki-Miyaura coupling of an arylboronic acid at the C-I bond.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane/Water (4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Add the degassed 1,4-Dioxane/Water solvent mixture.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Troubleshooting Data for Suzuki Coupling:

ConditionObservationRecommendation
StandardDeiodination observedUse Cs₂CO₃ as the base; lower the reaction temperature to 60-70 °C.
High TemperatureFormation of biaryl and dehalogenated byproductsStrictly control the temperature; consider a more active catalyst to allow for lower temperatures.

Visualizations

Troubleshooting Workflow for Dehalogenation

Dehalogenation_Troubleshooting start Dehalogenation Observed base Modify Base (e.g., K2CO3, Cs2CO3) start->base recheck Re-evaluate Reaction base->recheck solvent Change Solvent (e.g., Dioxane, Toluene) solvent->recheck temp Lower Temperature temp->recheck ligand Change Ligand (e.g., XPhos, SPhos) ligand->recheck recheck->solvent Still an issue recheck->temp Still an issue recheck->ligand Still an issue success Dehalogenation Minimized recheck->success Resolved

Caption: A stepwise workflow for troubleshooting dehalogenation side reactions.

General Catalytic Cycle for Cross-Coupling and Competing Dehalogenation

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (R-M) PdH H-Pd(II)-X(L_n) OxAdd->PdH Reaction with Hydride Source Transmetal->Pd0 Reductive Elimination RedElim Desired Product (Ar-R) Transmetal->RedElim Dehalog Dehalogenated Product (Ar-H) Dehalog->Pd0 PdH->Dehalog Reductive Elimination

Caption: Competing pathways of cross-coupling and dehalogenation in a Pd-catalyzed reaction.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene in cross-coupling reactions. The unique trifunctional nature of this substrate presents specific challenges and opportunities in achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. Therefore, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond and will preferentially undergo reaction under carefully controlled conditions. The benzylic bromide (C-Br) is generally less reactive in typical palladium-catalyzed cross-coupling reactions compared to the aryl iodide, but can react under certain conditions, particularly in reactions that can involve radical pathways or different catalyst systems.

Q2: How does the trifluoromethyl group affect the cross-coupling reaction?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[1] This electronic effect influences the reactivity of the benzene ring, making the aryl halides more susceptible to oxidative addition to the palladium catalyst.[1] This can lead to faster reaction rates compared to electron-neutral or electron-rich analogues.

Q3: What are the key parameters to control for achieving selective mono-arylation at the iodo-position?

A3: To achieve selective coupling at the more reactive iodo-position, the following parameters are crucial:

  • Catalyst Loading: Using a lower catalyst loading can favor the reaction at the more reactive C-I bond.

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity, as the activation energy for the C-Br bond cleavage is higher.

  • Reaction Time: Shorter reaction times are preferable to minimize the competing reaction at the C-Br bond.

  • Ligand Choice: The nature of the ligand can influence selectivity. Less reactive or sterically hindered ligands may favor mono-coupling.

Q4: What are common side products in cross-coupling reactions with this substrate?

A4: Common side products can include:

  • Di-substituted product: Coupling at both the iodo and bromo positions.

  • Homocoupling: Dimerization of the organometallic coupling partner.

  • Dehalogenation: Replacement of iodine or bromine with a hydrogen atom.

  • Protodeborylation (in Suzuki reactions): Cleavage of the C-B bond of the boronic acid reagent.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a freshly opened or properly stored palladium catalyst and ligands.- Consider using a more active pre-catalyst.- Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).
Insufficient Catalyst Loading - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).
Inappropriate Ligand - Screen a variety of phosphine ligands with different steric and electronic properties. For Suzuki reactions, bulky, electron-rich ligands are often effective.
Suboptimal Base - The choice of base is critical. Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure they are finely powdered and dry.
Poor Solvent Choice - Ensure the solvent system solubilizes all reactants. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) with water is often used for Suzuki reactions.
Low Reaction Temperature - If the reaction is sluggish, cautiously increase the temperature in increments (e.g., from 80 °C to 100 °C).
Issue 2: Poor Selectivity (Formation of Di-substituted Product)
Possible Cause Troubleshooting Steps
High Catalyst Loading - Decrease the catalyst loading to favor reaction at the more active C-I bond.
High Reaction Temperature - Lower the reaction temperature to increase the difference in reaction rates between the C-I and C-Br bonds.
Prolonged Reaction Time - Monitor the reaction closely by TLC or GC/MS and stop the reaction once the mono-substituted product is maximized.
Highly Active Catalyst System - Consider using a less reactive palladium catalyst or ligand to improve selectivity.

Experimental Protocols

The following are generalized starting protocols for common cross-coupling reactions. Note: These are starting points and will likely require optimization for your specific coupling partner.

General Suzuki-Miyaura Coupling Protocol (for selective C-I coupling)
Reagent Amount (equivalents) Typical Concentration (mol%)
This compound1.0-
Arylboronic Acid1.1 - 1.5-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))-1 - 3 mol%
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0-
Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)-0.1 - 0.5 M

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (start with 60-80 °C for selectivity) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Sonogashira Coupling Protocol (for selective C-I coupling)
Reagent Amount (equivalents) Typical Concentration (mol%)
This compound1.0-
Terminal Alkyne1.2 - 2.0-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)-1 - 5 mol%
Copper(I) Iodide (CuI)-1 - 10 mol%
Base (e.g., Triethylamine, Diisopropylamine)2.0 - 4.0-
Solvent (e.g., THF, DMF)-0.1 - 0.5 M

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction, extract with an organic solvent, and wash the organic layer.

  • Dry, concentrate, and purify the product.

Visualizing Reaction Optimization

A systematic approach is crucial for optimizing catalyst loading and other reaction parameters. The following workflow illustrates a logical progression for troubleshooting and optimization.

Optimization_Workflow cluster_start Initial Reaction Setup cluster_analysis Reaction Outcome Analysis cluster_troubleshooting Troubleshooting Pathways cluster_optimization Optimization Strategies Start Standard Conditions: - Catalyst Loading (e.g., 2 mol%) - Temperature (e.g., 80°C) - Base (e.g., K2CO3) Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Low_Conversion Low/No Conversion Analysis->Low_Conversion Incomplete Reaction Poor_Selectivity Poor Selectivity (Di-substitution) Analysis->Poor_Selectivity Side Products Good_Result Good Yield & Selectivity Analysis->Good_Result Desired Outcome Opt_Conversion Increase Catalyst Loading Increase Temperature Screen Ligands/Bases Low_Conversion->Opt_Conversion Opt_Selectivity Decrease Catalyst Loading Decrease Temperature Shorter Reaction Time Poor_Selectivity->Opt_Selectivity Final Optimized Protocol Good_Result->Final Opt_Conversion->Analysis Re-evaluate Opt_Selectivity->Analysis Re-evaluate

Caption: Troubleshooting workflow for cross-coupling optimization.

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. Understanding these steps is fundamental to troubleshooting reaction issues.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R

References

Technical Support Center: Managing Regioselectivity in Reactions of Polysubstituted Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in reactions of polysubstituted benzenes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in electrophilic aromatic substitution (EAS) reactions?

A1: Regioselectivity in EAS reactions is primarily governed by the nature of the substituents already present on the benzene ring. These substituents influence the reaction rate and the position of the incoming electrophile. The two main effects to consider are:

  • Directing Effects: Substituents are classified as either activating or deactivating groups.[1]

    • Activating groups (e.g., -OH, -OR, -NH2, -R) donate electron density to the ring, making it more nucleophilic and increasing the reaction rate compared to benzene. They direct incoming electrophiles to the ortho and para positions.[2][3][4]

    • Deactivating groups (e.g., -NO2, -CN, -SO3H, -C=O) withdraw electron density from the ring, making it less nucleophilic and decreasing the reaction rate. They direct incoming electrophiles to the meta position.[1][5] Halogens are an exception; they are deactivating but ortho, para-directing.[5][6]

  • Steric Hindrance: Bulky substituents can physically block the approach of an electrophile to the adjacent ortho positions, leading to a higher yield of the para product.[1][7]

Q2: How do I predict the major product when multiple substituents are present on the benzene ring?

A2: When multiple substituents are present, the directing effects are generally additive.[1] The following guidelines can help predict the major product:

  • Identify the directing effect of each group: Classify each substituent as an ortho, para-director or a meta-director.

  • Determine the most activating group: The most powerful activating group generally controls the position of substitution.[8] For example, a hydroxyl (-OH) group is a stronger activator than an alkyl (-R) group and will dictate the position of the incoming electrophile.

  • Consider steric effects: Substitution is disfavored at positions that are sterically hindered, particularly between two substituents in a meta relationship.[4]

  • Reinforcing vs. Opposing Effects:

    • Reinforcing: If the directing effects of the substituents reinforce each other (e.g., a 1,4-disubstituted ring with an ortho, para-director and a meta-director), the prediction is straightforward.

    • Opposing: If the directing effects oppose each other (e.g., two ortho, para-directors in a 1,4-relationship), a mixture of products is likely. The relative activating strength of the groups and steric factors will determine the major product.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of Isomers Obtained

Possible Causes & Solutions:

  • Competing Directing Effects: When multiple substituents have conflicting directing effects, a mixture of isomers is common.

    • Solution: Modify the reaction sequence. It is often crucial to introduce substituents in a specific order to achieve the desired regiochemistry. Consider using a blocking group to temporarily occupy a position and direct the incoming electrophile to the desired site.[9][10]

  • Steric Hindrance Not Fully Exploited: For ortho, para-directing groups, a mixture of ortho and para isomers is typical.

    • Solution: To favor the para product, you can use a bulkier directing group or a bulkier electrophile, which will increase steric hindrance at the ortho position.[7] Conversely, to favor the ortho product, a blocking group strategy is often necessary.[9]

  • Reaction Temperature Too High: Higher temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers.[11]

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or below) to favor the kinetically controlled product.[11]

Issue 2: Low or No Yield in Friedel-Crafts Reactions

Possible Causes & Solutions:

  • Deactivated Aromatic Ring: Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., those bearing -NO2, -CN, -SO3H substituents).[12] The acyl or alkyl group cannot be introduced onto a ring that is less reactive than a halobenzene.

    • Solution: Plan your synthetic route to perform the Friedel-Crafts reaction before introducing a deactivating group.[13]

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[12][14]

    • Solution: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use freshly opened or purified Lewis acid.

  • Insufficient Catalyst (Acylation): In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle.

    • Solution: Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst.[14]

  • Carbocation Rearrangement (Alkylation): The carbocation intermediate in Friedel-Crafts alkylation can rearrange to a more stable carbocation, leading to an unexpected product.

    • Solution: To introduce a straight-chain alkyl group, use a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.[13]

Issue 3: Unwanted Side Reactions during Nitration

Possible Causes & Solutions:

  • Oxidation of Activating Groups: Strong activating groups like amino (-NH2) and hydroxyl (-OH) groups can be oxidized by the strong oxidizing conditions of nitration (HNO₃/H₂SO₄).[15]

    • Solution: Protect the activating group before nitration. For an amino group, acetylation to form an acetanilide is a common strategy. The protecting group can be removed after the nitration step.[15]

  • Meta-Direction with Anilines: The amino group of aniline is protonated in the acidic nitrating mixture to form the anilinium ion (-NH₃⁺), which is a meta-director.[15]

    • Solution: As above, protecting the amino group as an amide prevents protonation and maintains its ortho, para-directing influence.[15]

Quantitative Data on Isomer Distribution

The regioselectivity of a reaction can be quantified by the distribution of the resulting isomers. The tables below provide typical isomer distributions for the mononitration of various substituted benzenes.

Table 1: Nitration of Substituted Benzenes with Activating Groups

SubstrateSubstituentOrtho (%)Meta (%)Para (%)
Toluene-CH₃58.54.537
tert-Butylbenzene-C(CH₃)₃16875
Anisole-OCH₃40-45<155-60
Phenol-OH50050

Data compiled from various sources, including[16].

Table 2: Nitration of Substituted Benzenes with Deactivating Groups

SubstrateSubstituentOrtho (%)Meta (%)Para (%)
Chlorobenzene-Cl30169
Bromobenzene-Br38161
Nitrobenzene-NO₂6931
Benzoic Acid-COOH22762

Data compiled from various sources, including[15][16].

Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of anisole, where the methoxy group directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[14]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[14]

  • Stir vigorously until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Regioselective Halogenation using a Blocking Group

This protocol outlines a strategy to achieve ortho-bromination of anisole by using a sulfonic acid group to block the more accessible para position.

Materials:

  • Anisole

  • Fuming sulfuric acid (H₂SO₄/SO₃)

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or acetic acid as a catalyst

  • Dilute sulfuric acid

Procedure:

  • Step 1: Sulfonation (Blocking the para position)

    • Add anisole to a round-bottom flask and cool in an ice bath.

    • Slowly add fuming sulfuric acid with stirring. The sulfonyl group (-SO₃H) will preferentially add to the para position.[9]

    • Gently warm the mixture to ensure the reaction goes to completion.

  • Step 2: Bromination (Directing to the ortho position)

    • To the cooled reaction mixture containing p-methoxybenzenesulfonic acid, add a catalytic amount of FeBr₃ or acetic acid.

    • Slowly add a solution of bromine in a suitable solvent. The bulky sulfonyl group at the para position will direct the incoming bromine to the ortho position.

  • Step 3: Desulfonation (Removing the blocking group)

    • After the bromination is complete, add dilute sulfuric acid to the reaction mixture.

    • Heat the mixture (e.g., using a steam bath) to effect the desulfonation, removing the -SO₃H group and yielding the desired o-bromoanisole.[9]

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure.

    • Purify the product by distillation or column chromatography.

Visualizations

Directing_Effects cluster_activating Activating Groups (-OH, -OR, -R) cluster_deactivating Deactivating Groups (-NO2, -C=O, -SO3H) Activating Activating Group Benzene Benzene Ring Activating->Benzene Donates e- density (Ortho, Para Director) Deactivating Deactivating Group Deactivating->Benzene Withdraws e- density (Meta Director)

Caption: Directing effects of substituents in electrophilic aromatic substitution.

Blocking_Group_Workflow Start Anisole (o,p-Director) Step1 Sulfonation (H2SO4/SO3) Start->Step1 Blocked p-Methoxybenzenesulfonic acid (para position blocked) Step1->Blocked Step2 Bromination (Br2/FeBr3) Blocked->Step2 OrthoSub 2-Bromo-4-methoxybenzenesulfonic acid Step2->OrthoSub Step3 Desulfonation (dil. H2SO4, Heat) OrthoSub->Step3 Final o-Bromoanisole (Desired Product) Step3->Final Troubleshooting_Friedel_Crafts Start Low Yield in Friedel-Crafts Reaction? Deactivated Is the ring strongly deactivated? Start->Deactivated Check Reactants Moisture Are conditions anhydrous? Deactivated->Moisture No Sol1 Perform FC before introducing deactivating group. Deactivated->Sol1 Yes Stoichiometry Is catalyst stoichiometric (acylation)? Moisture->Stoichiometry Yes Sol2 Use anhydrous reagents and flame-dried glassware. Moisture->Sol2 No Rearrangement Is carbocation rearrangement possible (alkylation)? Stoichiometry->Rearrangement Yes Sol3 Use >= 1 equivalent of Lewis Acid. Stoichiometry->Sol3 No Sol4 Use acylation-reduction sequence for straight chains. Rearrangement->Sol4 Yes

References

Troubleshooting low conversion rates in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conversion rates in Sonogashira coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Very low or no product yield.

This is a common issue that can often be traced back to the integrity of the catalysts, reagents, or the reaction setup itself. A systematic check of each component is the most effective troubleshooting approach.

  • Question: My reaction is not working at all. What are the first things I should check?

    • Answer: When a Sonogashira reaction fails completely, the most critical factors to verify are the activity of your catalysts and the quality of your reagents.[1] Ensure that your palladium catalyst and copper(I) co-catalyst are fresh and have been stored correctly.[1][2] It is crucial to maintain an anhydrous and anaerobic (oxygen-free) environment, as oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.[1][2] Always use properly degassed solvents and run the reaction under an inert atmosphere like argon or nitrogen.[2][3]

  • Question: I see a black precipitate in my reaction flask. What is it and what should I do?

    • Answer: The formation of a black precipitate, commonly known as "palladium black," is a sign of the decomposition of the palladium(0) catalyst.[2] This decomposition renders the catalyst inactive and stops the reaction. Common causes include the presence of oxygen, impurities in the reagents or solvent, or excessively high temperatures.[2] To prevent this, use high-purity, degassed solvents and fresh, pure reagents. If palladium black forms, the reaction will likely need to be set up again with fresh catalyst and rigorously deoxygenated conditions.

  • Question: Could my starting materials be the problem?

    • Answer: Yes, the purity of the aryl halide and the terminal alkyne is critical. Impurities can act as catalyst poisons.[1][2] If you suspect impurities, consider purifying your starting materials. For liquid reagents, distillation or passing them through a plug of activated alumina can be effective.[3] Solid reagents can be recrystallized. Also, ensure your copper(I) iodide is fresh, as it can degrade over time.[1]

  • Question: How important is the quality of the amine base?

    • Answer: The amine base is crucial and should be anhydrous.[2] Amine bases can oxidize or absorb water from the atmosphere, which can inhibit the reaction.[2] It is good practice to use freshly distilled amine bases for consistent results.[2]

Issue 2: The reaction starts but does not go to completion.

When the reaction stalls, it often points to catalyst deactivation over the course of the reaction or suboptimal reaction conditions for the specific substrates being used.

  • Question: My reaction seems to stop before all the starting material is consumed. What could be the cause?

    • Answer: This issue frequently points to catalyst deactivation.[4] The active Pd(0) species may be unstable under the reaction conditions. This can be caused by impurities introduced with the starting materials or solvent, or by degradation of the phosphine ligands due to oxidation.[4] Using high-purity reagents and thoroughly degassed solvents is essential.[4] If you are using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient.[2]

  • Question: Does the order of reactivity for aryl halides matter?

    • Answer: Absolutely. The reactivity of the aryl or vinyl halide significantly impacts the required reaction conditions. The general trend from most to least reactive is: I > OTf > Br >> Cl.[4][5] Aryl iodides are the most reactive and can often be coupled at or near room temperature.[4][5] Aryl bromides typically require heating, and aryl chlorides are the least reactive, often demanding higher temperatures and more specialized catalyst systems.[4][6] If you are using a less reactive halide, you may need to increase the temperature or screen different catalysts and ligands.

  • Question: How do I choose the right temperature for my reaction?

    • Answer: The optimal temperature depends on the reactivity of your substrates. While many Sonogashira couplings with aryl iodides proceed at room temperature, less reactive substrates like aryl bromides and chlorides will likely require heating.[2][4] However, excessively high temperatures can accelerate catalyst decomposition.[2] If you are using a less reactive aryl halide, a gradual increase in temperature (e.g., to 50-100 °C) may be necessary. For very unreactive aryl chlorides, temperatures above 100 °C might be required, often in combination with more robust ligands.[6][7]

Issue 3: Significant formation of side products.

The primary side product in Sonogashira couplings is the homocoupling of the terminal alkyne, known as Glaser coupling.

  • Question: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?

    • Answer: The Glaser-Hay coupling is a common side reaction, particularly in copper-cocatalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[2][8] To minimize this side reaction:

      • Ensure Strictly Anaerobic Conditions: Rigorously degas your solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2]

      • Reduce Copper Catalyst Loading: Using the minimum effective amount of copper(I) iodide can help reduce the rate of homocoupling.[2]

      • Consider Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions.[1] This may require a more active palladium catalyst system, different ligands (e.g., electron-rich and bulky phosphines), and potentially higher temperatures.[1][2]

Data Summary Tables

Table 1: General Sonogashira Reaction Parameters

ParameterAryl/Vinyl IodideAryl/Vinyl BromideAryl/Vinyl Chloride
Pd Catalyst Loading 0.02 - 5 mol%[2]1 - 5 mol%[6]1 - 5 mol% (often higher)[2]
Cu(I) Co-catalyst Loading 0.5 - 10 mol%1 - 20 mol%[9]2 - 20 mol% (if used)
Base Amine (e.g., Et₃N, DIPEA) or Inorganic (e.g., K₂CO₃, Cs₂CO₃)[4][10]Amine or stronger inorganic bases[10]Stronger inorganic bases often preferred (e.g., Cs₂CO₃)[2]
Base Equivalents 1.5 - 5 eq. (or as solvent)[11]2 - 10 eq.2 - 10 eq.
Temperature Room Temp to 50 °C[4][12]50 °C to 120 °C[4]80 °C to 150 °C[6][7]
Typical Solvents THF, DMF, Toluene, Acetonitrile, Amines[4][13]DMF, Dioxane, Toluene, NMP[13]Polar aprotic (e.g., DMF, NMP, DMA)[13]

Table 2: Common Palladium Catalysts and Ligands

Catalyst / Pre-catalystCommon LigandsNotes
Pd(PPh₃)₄Triphenylphosphine (built-in)A common Pd(0) source, but can be sensitive.[2]
PdCl₂(PPh₃)₂Triphenylphosphine (built-in)A stable Pd(II) pre-catalyst that is reduced in situ.[2]
Pd₂(dba)₃ or Pd(OAc)₂PPh₃, P(t-Bu)₃, XPhos, SPhos, dppfRequires addition of a ligand. Bulky, electron-rich phosphine ligands can improve performance, especially for less reactive halides.[2]
PEPPSI™-type catalystsN-Heterocyclic Carbenes (NHCs)Often highly active and can be used for challenging substrates like aryl chlorides.[2]

Key Experimental Protocols

Protocol 1: Solvent Degassing (Freeze-Pump-Thaw Method)

This is a highly effective method for removing dissolved oxygen from solvents.[14]

  • Setup: Place the solvent in a Schlenk flask equipped with a stir bar and a stopcock. The flask should not be more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, which allows for more efficient degassing. Wait until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the stopcock to a high-vacuum line. Allow the flask to remain under vacuum for 5-10 minutes to remove the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You may notice gas bubbles being released from the liquid as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure the solvent is thoroughly degassed.

  • Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen) before use.

Protocol 2: Purification of Triethylamine

Using dry, pure triethylamine is critical for reproducible results. Distillation from calcium hydride is a standard method.[15]

  • Pre-drying: Add approximately 10-15 mL of triethylamine to a 25-mL round-bottom flask containing a stir bar. Add a few spatulas of calcium hydride (CaH₂).

  • Stir: Stopper the flask and stir the mixture at room temperature for several hours (or overnight) to allow the calcium hydride to react with any water present.

  • Distillation Setup: Assemble a simple distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Distill: Gently heat the flask (a heating mantle or sand bath is recommended) to distill the triethylamine (boiling point: 89 °C).

  • Collect: Collect the distilled, dry triethylamine in a dry, inert-atmosphere-flushed receiving flask.

  • Store: Seal the flask containing the purified triethylamine and store it under an inert atmosphere.

Protocol 3: General Procedure for a Trial Sonogashira Coupling

This protocol is a good starting point for coupling an aryl iodide.[11]

  • Glassware Preparation: Ensure all glassware (e.g., a two-necked round-bottom flask or Schlenk flask) and a magnetic stir bar are thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).

  • Reagent Addition: To the reaction flask under a positive pressure of inert gas, add the aryl iodide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Base Addition: Add degassed solvent (e.g., THF or DMF) via syringe, followed by the degassed amine base (e.g., triethylamine, 2.0-3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirring mixture via syringe.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Sonogashira Conversion start Low or No Conversion check_catalyst Check Catalysts (Pd & Cu) start->check_catalyst catalyst_ok Catalysts Active? check_catalyst->catalyst_ok check_reagents Check Reagents (Aryl Halide, Alkyne, Base, Solvent) reagents_ok Reagents Pure & Dry? check_reagents->reagents_ok check_conditions Check Reaction Conditions conditions_ok Inert Atmosphere? Correct Temperature? check_conditions->conditions_ok catalyst_ok->check_reagents Yes replace_catalyst Use Fresh Catalysts catalyst_ok->replace_catalyst No reagents_ok->check_conditions Yes purify_reagents Purify/Distill Reagents Use Fresh Anhydrous Solvent reagents_ok->purify_reagents No improve_conditions Degas Solvents Thoroughly Optimize Temperature conditions_ok->improve_conditions No optimize Systematically Optimize: - Ligand - Base - Solvent - Temperature conditions_ok->optimize Yes replace_catalyst->start purify_reagents->start improve_conditions->start

Caption: A workflow for troubleshooting low conversion in Sonogashira coupling.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Oxidative Addition (R¹-X) pd0->pd_oxidative pd_intermediate R¹-Pd(II)L₂-X pd_oxidative->pd_intermediate pd_transmetalation Transmetalation pd_intermediate->pd_transmetalation pd_coupled R¹-Pd(II)L₂-C≡CR² pd_transmetalation->pd_coupled cu_catalyst Cu(I)X pd_transmetalation->cu_catalyst Regenerates Cu(I)X pd_reductive Reductive Elimination pd_coupled->pd_reductive product Product R¹-C≡C-R² pd_reductive->product product->pd0 Catalyst Regeneration alkyne Terminal Alkyne (H-C≡CR²) cu_pi_complex π-Alkyne-Cu Complex alkyne->cu_pi_complex cu_catalyst->cu_pi_complex cu_deprotonation Deprotonation (Base) cu_pi_complex->cu_deprotonation cu_acetylide Copper Acetylide (Cu-C≡CR²) cu_deprotonation->cu_acetylide cu_acetylide->pd_transmetalation To Pd Cycle

Caption: The interconnected catalytic cycles in a standard Sonogashira coupling reaction.

References

Stability of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and reactivity of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene under basic conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when using this compound with basic reagents?

The primary concern is the reactivity of the benzylic bromide group (-CH2Br). Benzylic halides are susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions in the presence of bases. The specific reaction pathway will depend on the strength of the base, the solvent, and the reaction temperature.

Q2: How does the strength of the base affect the stability of the compound?

  • Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): These bases can readily participate in SN2 reactions, leading to the formation of a benzyl alcohol derivative, or promote E2 elimination, though the latter is less likely for a methyl group.

  • Weak Bases (e.g., Potassium Carbonate, Sodium Bicarbonate): These bases are less likely to directly react with the benzylic bromide. However, they can deprotonate other nucleophiles in the reaction mixture (e.g., phenols, amines), which can then react with the benzylic bromide.

  • Organic Amine Bases (e.g., Triethylamine, DIPEA): These non-nucleophilic bases are often used to scavenge acid byproducts. While generally less reactive towards the benzylic bromide in a substitution sense, they can still promote elimination reactions under certain conditions.

Q3: Is the carbon-iodine bond susceptible to reaction under basic conditions?

The aryl iodide bond is generally stable under typical basic conditions used for reactions involving the benzylic bromide. Nucleophilic aromatic substitution (SNAr) on an aryl iodide is possible but usually requires harsh conditions (high temperatures and a very strong nucleophile) and is facilitated by strong electron-withdrawing groups ortho or para to the leaving group. While the trifluoromethyl group is electron-withdrawing, it may not be sufficient to activate the iodide for substitution under standard basic conditions.

Q4: What are the likely degradation products when this compound is exposed to a strong base like NaOH?

Exposure to a strong, nucleophilic base like sodium hydroxide will likely result in the SN2 substitution of the bromide with a hydroxide ion, forming 2-(hydroxymethyl)-1-iodo-4-(trifluoromethyl)benzene.

Q5: Can I use potassium carbonate as a base in reactions with this compound?

Yes, potassium carbonate is a commonly used base in reactions involving benzylic halides.[1][2][3] It is typically used to deprotonate a nucleophile (e.g., a phenol or an amine) in situ, which then reacts with the benzylic bromide. Direct reaction between potassium carbonate and the benzylic bromide is minimal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product Decomposition of the starting material due to inappropriate base selection.Use a weaker, non-nucleophilic base if the goal is not to displace the bromide with the base itself. Consider bases like potassium carbonate or an organic amine base.
Formation of multiple unexpected byproducts The reaction conditions (temperature, base concentration) are too harsh, leading to side reactions.Lower the reaction temperature and use the base in stoichiometric amounts. Monitor the reaction closely using techniques like TLC or LC-MS.
Formation of an elimination byproduct The base used is sterically hindered and non-nucleophilic, favoring the E2 pathway.Switch to a less sterically hindered, more nucleophilic base if substitution is the desired outcome.
Starting material remains unreacted The base is not strong enough to deprotonate the intended nucleophile, or the reaction temperature is too low.If using a weak base with a nucleophile, ensure the pKa of the nucleophile is appropriate for the base. A slight increase in temperature may be necessary.

Illustrative Data on Reactivity with Common Bases

The following table summarizes the expected primary reaction pathways of this compound with various bases.

Base Base Type Expected Primary Reaction Potential Byproducts
Sodium Hydroxide (NaOH) Strong, NucleophilicSN2 SubstitutionMinor elimination products
Potassium Carbonate (K₂CO₃) Weak, Non-nucleophilicNucleophilic Substitution (with added nucleophile)Minimal direct reaction
Triethylamine (Et₃N) Organic Amine, Non-nucleophilicAcid ScavengingPotential for E2 elimination at higher temperatures

General Experimental Protocol for Assessing Stability

This protocol provides a general method for determining the stability of this compound under specific basic conditions.

Objective: To quantify the degradation of this compound over time in the presence of a base.

Materials:

  • This compound

  • Selected base (e.g., 1 M NaOH, saturated K₂CO₃, or triethylamine)

  • Appropriate solvent (e.g., THF, DMF, Acetonitrile)

  • Internal standard (e.g., dodecane, naphthalene)

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Add a known concentration of the internal standard to the stock solution.

  • In a reaction vessel, add the chosen base to the solvent.

  • At time zero (t=0), add a specific volume of the stock solution to the basic solution and start a timer.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a dilute acid (e.g., 1 M HCl).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracted sample by HPLC or GC-MS to determine the concentration of the starting material relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the rate of degradation.

Potential Reaction Pathways

Below are diagrams illustrating the potential reaction pathways for this compound under basic conditions.

SN2_Reaction start This compound product 2-(Hydroxymethyl)-1-iodo-4-(trifluoromethyl)benzene start->product SN2 Attack reactant Base (e.g., OH⁻) reactant->product byproduct Br⁻

Caption: SN2 substitution of the benzylic bromide.

E2_Reaction start This compound product 1-Iodo-2-methylene-5-(trifluoromethyl)cyclohex-3,5-diene (Hypothetical) start->product E2 Elimination reactant Sterically Hindered Base reactant->product byproduct1 H-Base⁺ byproduct2 Br⁻

Caption: E2 elimination pathway (less likely).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (Substrate + Internal Standard) mix Mix Solutions (t=0) prep_stock->mix prep_base Prepare Basic Solution prep_base->mix sample Withdraw Aliquots at Time Intervals mix->sample quench Quench Reaction sample->quench extract Extract Organics quench->extract analyze Analyze by HPLC/GC-MS extract->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Workflow for stability assessment.

References

Minimizing homocoupling in reactions with 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing homocoupling side reactions when using 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene in cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of reactions with this compound, and why is it a problem?

A1: Homocoupling is an undesired side reaction where two molecules of the same organometallic or organohalide reactant couple to form a symmetrical dimer. For instance, in a Suzuki-Miyaura coupling intended to couple an organoboron reagent with this compound, homocoupling of the organoboron reagent can occur, leading to a symmetrical biaryl byproduct.[1][2] This process consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[3]

Q2: Which part of the this compound molecule is most susceptible to cross-coupling and homocoupling reactions?

A2: The molecule has three reactive sites: a carbon-iodine bond, a carbon-bromine bond, and a bromomethyl group.[4] In typical palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Stille, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond.[4] Therefore, the initial cross-coupling and any associated homocoupling will predominantly occur at the iodo-substituted position.

Q3: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A3: The main culprits for homocoupling are the presence of oxygen and the specific catalyst system used.[3][5] Oxygen can promote the oxidative homocoupling of organometallic reagents, particularly organoboronic acids in Suzuki reactions and terminal alkynes in Sonogashira reactions (often called Glaser coupling).[1][2][3] Additionally, certain palladium(II) species in the catalytic cycle can react stoichiometrically with organoboronic acids to produce the homocoupled dimer and Pd(0).[1] In copper-co-catalyzed Sonogashira reactions, the copper(I) salt can facilitate the oxidative dimerization of alkynes.[3][6][7]

Troubleshooting Guide for Minimizing Homocoupling

Issue 1: Significant formation of a symmetrical biaryl byproduct is observed in my Suzuki-Miyaura coupling reaction.

This is a common issue, often resulting from the homocoupling of the organoboronic acid or ester partner.[1] The following strategies can be employed to suppress this side reaction.

Recommended Solutions & Optimizations
ParameterRecommended Condition for Cross-CouplingRationale for Minimizing Homocoupling
Atmosphere Strictly Inert Atmosphere (Argon or Nitrogen) Rigorous exclusion of oxygen is one of the most effective methods to prevent oxygen-mediated homocoupling of the boronic acid.[1][8]
Solvent/Reagent Degassing Thorough Degassing via Freeze-Pump-Thaw or Sparging Ensures the removal of dissolved oxygen from all solvents and liquid reagents, which is critical for suppressing the side reaction.[1][8]
Catalyst Pre-treatment Addition of a Mild Reducing Agent (e.g., Potassium Formate) Can help minimize the concentration of free Pd(II) in the reaction mixture, which is implicated in the homocoupling mechanism.[1][9]
Ligand Choice Bulky, Electron-Rich Phosphine Ligands These ligands can accelerate the reductive elimination step that forms the desired cross-coupled product, making it kinetically more favorable than the homocoupling pathway.
Base Use Weaker Bases (e.g., K₂CO₃, K₃PO₄) The choice of base can influence the reaction outcome. While strong bases are often needed, excessively harsh conditions can sometimes promote side reactions.
Temperature Lowest Possible Temperature for a Reasonable Rate Higher temperatures can accelerate the rate of side reactions more than the desired cross-coupling.[8] Running the reaction at a lower temperature can improve selectivity.[8]
Reagent Addition Slow, Syringe-Pump Addition of the Boronic Acid Keeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction.[8]
Stoichiometry Use a Slight Excess of the Aryl Halide This ensures the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.[8]

Issue 2: My Sonogashira coupling is producing a significant amount of diyne byproduct (Glaser-Hay coupling).

The formation of a diyne byproduct is a classic side reaction in Sonogashira couplings, primarily caused by the copper(I) co-catalyst in the presence of oxygen.[3][7]

Recommended Solutions & Optimizations
  • Implement Copper-Free Conditions : The most direct way to eliminate Glaser coupling is to avoid the copper co-catalyst altogether.[6][7] Numerous copper-free Sonogashira protocols have been developed that rely on careful selection of palladium catalysts, ligands (e.g., cataCXium A), and bases to facilitate the reaction.[3]

  • Rigorous Oxygen Exclusion : If a copper co-catalyst is necessary, it is absolutely critical to run the reaction under a strictly inert atmosphere (argon or nitrogen).[3][6] This involves using Schlenk techniques or a glovebox and ensuring all solvents and reagents are thoroughly degassed.[6]

  • Slow Addition of the Alkyne : Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[6]

  • Use a Reducing Atmosphere : Some studies have shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can significantly reduce homocoupling to as low as 2%.[10][11] The hydrogen may act by reducing residual oxygen in the system.[11]

  • Optimize Base and Solvent : The choice of amine base and solvent system is critical. Secondary amines like piperidine or diisopropylamine can sometimes be more effective at minimizing homocoupling than tertiary amines like triethylamine.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point for coupling an arylboronic acid with this compound, focusing on the more reactive iodo position.

1. Glassware and Reagent Preparation:

  • All glassware (e.g., Schlenk flask, condenser) should be oven-dried at 120 °C overnight or flame-dried under vacuum and cooled under a stream of argon or nitrogen.

  • Solvents (e.g., 1,4-dioxane, toluene) must be anhydrous and thoroughly degassed. This can be achieved by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[6]

  • All solid reagents should be dried in a vacuum oven.[6]

2. Reaction Setup (under Inert Atmosphere):

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand if required.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

3. Reaction Execution:

  • Add the degassed solvent (e.g., 10 mL of a 3:1 dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • For sensitive substrates, consider adding the boronic acid solution slowly over 1-2 hours using a syringe pump.[8]

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-I pd2_complex Ar-Pd(II)-I(L)₂ oa->pd2_complex trans Transmetalation pd2_complex->trans Ar'-B(OH)₂ Base pd2_ar_ar Ar-Pd(II)-Ar'(L)₂ trans->pd2_ar_ar re Reductive Elimination pd2_ar_ar->re re->pd0 Ar-Ar' (Desired Product) homo_start Ar'-B(OH)₂ homo_path Homocoupling Pathway homo_start->homo_path homo_product Ar'-Ar' homo_path->homo_product o2 O₂ o2->homo_path

Caption: Competing pathways: desired cross-coupling (green) vs. undesired homocoupling (red).

Troubleshooting Workflow Diagram

G start Significant Homocoupling Observed? check_inert 1. Ensure Atmosphere is Strictly Inert start->check_inert Yes degas 2. Thoroughly Degas All Solvents check_inert->degas copper_free 3. Switch to a Copper-Free Protocol (for Sonogashira) degas->copper_free optimize_temp 4. Lower Reaction Temperature copper_free->optimize_temp slow_add 5. Use Slow Addition of Nucleophile optimize_temp->slow_add optimize_reagents 6. Optimize Ligand, Base, and Stoichiometry slow_add->optimize_reagents success Homocoupling Minimized optimize_reagents->success

Caption: A logical workflow for troubleshooting and minimizing homocoupling side reactions.

References

Validation & Comparative

A Comparative Guide to Alternatives for 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative reagents to 2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, a key building block in the synthesis of complex organic molecules. The presence of a reactive benzylic bromide, a trifluoromethyl group, and an iodine atom makes this reagent a versatile synthon, particularly in cross-coupling and nucleophilic substitution reactions. However, depending on the desired reactivity, stability, and synthetic accessibility, several alternatives can be considered. This document outlines the performance of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your specific research needs.

Reactivity and Performance Comparison

The primary utility of this compound lies in its ability to act as an electrophile in two key transformations: nucleophilic substitution at the benzylic position and cross-coupling reactions at the aryl-iodide bond. The choice of an alternative reagent often depends on modulating the reactivity of the benzylic position.

Alternative Leaving Groups at the Benzylic Position

The reactivity of the benzylic position is dictated by the nature of the leaving group. The general order of reactivity for common leaving groups in S_N2 reactions is I > Br > Cl.[1][2] Sulfonate esters, such as tosylates and mesylates, are also excellent leaving groups, often comparable to or even better than iodides.

Below is a comparative summary of these alternatives. While direct side-by-side experimental data for the specific 2-iodo-5-(trifluoromethyl)benzyl scaffold is not extensively available in the literature, the data presented is based on analogous systems and established principles of organic reactivity.

ReagentLeaving GroupRelative Reactivity (S_N2)Typical Reaction ConditionsYield (Representative)Reference
2-(Iodomethyl)-1-iodo-4-(trifluoromethyl)benzeneI⁻HighestMild conditions, lower temperaturesHigh[1]
This compound Br⁻ High (Reference) Standard conditionsGood to High -
2-(Chloromethyl)-1-iodo-4-(trifluoromethyl)benzeneCl⁻ModerateMore forcing conditions may be neededModerate to Good[3]
2-(Mesyloxymethyl)-1-iodo-4-(trifluoromethyl)benzeneMsO⁻High to Very HighOften with a base (e.g., K₂CO₃)High[1]
2-(Tosyloxymethyl)-1-iodo-4-(trifluoromethyl)benzeneTsO⁻High to Very HighOften with a base (e.g., K₂CO₃)High[1]

Note: The yields are indicative and highly dependent on the specific nucleophile and reaction conditions.

Functional Alternatives for Introducing the 2-Iodo-5-(trifluoromethyl)benzyl Moiety

Instead of a direct substitution at the benzylic position, the 2-iodo-5-(trifluoromethyl)benzyl group can be introduced through alternative synthetic strategies, such as the Horner-Wadsworth-Emmons reaction followed by reduction.

ReactionPrecursorsIntermediateFinal ProductKey Advantages
Horner-Wadsworth-Emmons2-Iodo-5-(trifluoromethyl)benzaldehyde + Benzylphosphonate esterStilbene derivative1,2-diarylethane derivativeAccess to a different class of precursors, stereocontrol over the alkene intermediate.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Aryl Boronic Acids with 2-(Halomethyl)-1-iodo-4-(trifluoromethyl)benzene Derivatives

This protocol is applicable for the coupling at the aryl-iodide position.

Materials:

  • 2-(Halomethyl)-1-iodo-4-(trifluoromethyl)benzene derivative (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add the 2-(halomethyl)-1-iodo-4-(trifluoromethyl)benzene derivative, aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Nucleophilic Substitution at the Benzylic Position

This protocol describes a typical S_N2 reaction with a generic nucleophile.

Materials:

  • 2-(Halomethyl/Sulfonyloxymethyl)-1-iodo-4-(trifluoromethyl)benzene derivative (1.0 equiv)

  • Nucleophile (1.1 - 1.5 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-substituted-1-iodo-4-(trifluoromethyl)benzene derivative in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Add the nucleophile and the base (if necessary).

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the electrophile and nucleophile) until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol for Horner-Wadsworth-Emmons Reaction and Subsequent Reduction

Part A: Horner-Wadsworth-Emmons Reaction

Materials:

  • 2-Iodo-5-(trifluoromethyl)benzaldehyde (1.0 equiv)

  • Benzylphosphonate ester (1.1 equiv)

  • Base (e.g., NaH, K₂CO₃) (1.2 equiv)

  • Anhydrous THF

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the base in anhydrous THF at 0 °C, add a solution of the benzylphosphonate ester in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-iodo-5-(trifluoromethyl)benzaldehyde in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting stilbene derivative by column chromatography.

Part B: Reduction of the Stilbene Derivative

Materials:

  • Stilbene derivative from Part A

  • Palladium on carbon (10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the stilbene derivative in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the palladium on carbon catalyst.

  • Evacuate and purge the flask with hydrogen gas several times.

  • Stir the reaction under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate to obtain the desired bibenzyl product. Further purification may be required.

Visualizations

Reactivity_of_Benzylic_Leaving_Groups Iodomethyl 2-(Iodomethyl)-1-iodo-4-(trifluoromethyl)benzene Highest Highest Iodomethyl->Highest Bromomethyl This compound High High Bromomethyl->High Chloromethyl 2-(Chloromethyl)-1-iodo-4-(trifluoromethyl)benzene Moderate Moderate Chloromethyl->Moderate Sulfonate 2-(Sulfonyloxymethyl)-1-iodo-4-(trifluoromethyl)benzene Sulfonate->Highest Low Low Suzuki_Miyaura_Workflow Start Combine Aryl Iodide, Boronic Acid, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (e.g., 90 °C, 12-24h) Add_Solvent->Heat_Stir Workup Aqueous Workup and Extraction Heat_Stir->Workup Purification Column Chromatography Workup->Purification Product Pure Coupled Product Purification->Product Functional_Alternative_Pathway Aldehyde 2-Iodo-5-(trifluoromethyl)benzaldehyde HWE Horner-Wadsworth-Emmons Reaction Aldehyde->HWE Phosphonate Benzylphosphonate Ester Phosphonate->HWE Stilbene Stilbene Derivative HWE->Stilbene Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Stilbene->Reduction Final_Product 1-(2-Iodo-5-(trifluoromethyl)benzyl)-2-phenylethane Reduction->Final_Product

References

Reactivity Face-Off: Iodo vs. Bromo Groups in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Synthetic Chemistry

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the halide in the aryl or vinyl halide coupling partner is a critical parameter that significantly influences reaction efficiency, scope, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of iodo and bromo groups in key cross-coupling reactions, supported by established principles and representative experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The generally accepted trend in the reactivity of haloarenes in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: I > Br > Cl > F.[1][2] This fundamental principle dictates that the weaker carbon-iodine bond is more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[2] This enhanced reactivity of iodo-derivatives typically translates into milder reaction conditions, shorter reaction times, and potentially higher yields compared to their bromo-analogues.[1][3]

Quantitative Performance Comparison

While direct, side-by-side experimental comparisons under identical conditions across a broad spectrum of substrates are not always readily available in the literature, the following table summarizes the expected and reported performance characteristics of iodo- and bromo-substituted substrates in common cross-coupling reactions based on established reactivity principles and published data for similar substrates.[1][3]

ParameterIodo-SubstratesBromo-SubstratesRationale
Relative Reactivity HighModerateThe C-I bond is weaker than the C-Br bond, facilitating a faster rate of oxidative addition to the palladium catalyst.[3]
Typical Reaction Temp. Room temperature to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-110 °C)The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures.[3]
Typical Reaction Time Shorter (e.g., 1-8 hours)Longer (e.g., 6-24 hours)The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of the starting materials.[3]
Catalyst Loading Potentially lowerTypically standardA more reactive substrate may require a lower concentration of the palladium catalyst to achieve high conversion.[3]
Yields Generally highModerate to highThe greater reactivity of the iodo-compound often translates to higher isolated yields.[3]
Side Reactions Potential for homocoupling of the boronic acidPotential for debromination at higher temperaturesThe specific side reactions will be influenced by the choice of catalyst system and the reaction conditions employed.[3]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. These general procedures can be adapted and optimized for specific substrates and desired products, keeping in mind the differing reactivity of iodo and bromo groups.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the haloarene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water) is thoroughly degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[3] The reaction mixture is then heated to the appropriate temperature. For iodoarenes, starting with lower temperatures such as 60-80°C is recommended, while for bromoarenes, temperatures of 80-100°C are more typical.[3] The progress of the reaction is monitored by an appropriate analytical technique such as TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

To a dry Schlenk tube or reaction vial, add the haloarene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.[4] The terminal alkyne (1.1-1.5 eq.) is added to the reaction mixture via syringe.[4] The reaction is stirred at room temperature or heated to a specified temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS.[4] For aryl iodides, the reaction often proceeds efficiently at room temperature, whereas aryl bromides may require heating.[5] Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.[4] The filtrate is washed with water or brine, dried, and concentrated. The crude product is purified by column chromatography.

Mechanistic Insight: The Critical Role of Oxidative Addition

The differential reactivity of iodo and bromo groups is primarily governed by the initial oxidative addition step in the catalytic cycle of most cross-coupling reactions. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting this key step.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactivity Reactivity Trend (Oxidative Addition) Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X (Iodo or Bromo) PdII R-Pd(II)-X L_n OxAdd->PdII Iodo Aryl Iodide (R-I) Faster Rate OxAdd->Iodo Bromo Aryl Bromide (R-Br) Slower Rate OxAdd->Bromo Transmetal Transmetalation PdII->Transmetal R'-B(OR)_2 PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Generalized catalytic cycle for cross-coupling reactions.

Conclusion

The choice between an iodo or bromo group in a cross-coupling reaction is a strategic decision that should be guided by the specific requirements of the synthesis. Aryl iodides are the more reactive substrates, generally allowing for milder reaction conditions, shorter reaction times, and higher yields. This makes them particularly advantageous in the synthesis of complex molecules where functional group tolerance is paramount. However, aryl bromides are often more cost-effective and readily available, making them a viable and practical option, especially for large-scale syntheses where more forcing conditions can be tolerated. Understanding the fundamental reactivity differences between these two halogens is key to developing efficient and robust cross-coupling methodologies.

References

Advantages of using trifluoromethylated building blocks in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of trifluoromethyl (CF₃) groups into molecular scaffolds represents a powerful and widely adopted strategy in medicinal chemistry. The unique electronic properties of the CF₃ group impart significant advantages to drug candidates, enhancing their pharmacological profiles and improving their potential for clinical success. This guide provides a comprehensive comparison of trifluoromethylated compounds with their non-fluorinated analogs, supported by experimental data, to illustrate the transformative impact of this versatile building block.

The trifluoromethyl group is prized for its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability.[1][2][3] These characteristics can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[4] Consequently, trifluoromethylated building blocks are invaluable tools for researchers and scientists in drug development.[5][6]

Enhanced Metabolic Stability: Resisting Degradation

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) superfamily.[2] By replacing a metabolically labile group, like a methyl group, with a CF₃ group, medicinal chemists can block common metabolic pathways, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7]

A common experimental approach to evaluate metabolic stability is the in vitro microsomal stability assay. This assay measures the rate at which a compound is metabolized by liver microsomes, which are rich in drug-metabolizing enzymes.

Comparative Metabolic Stability Data
ParameterNon-Trifluoromethylated AnalogTrifluoromethylated AnalogRationale for Improvement
Half-life (t½) in vitro ShorterLongerThe strong C-F bonds in the CF₃ group are resistant to enzymatic cleavage, slowing down the metabolic rate.[2][7]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerReduced metabolism by enzymes like cytochrome P450s leads to a lower intrinsic clearance from the system.[7]
Number of Metabolites Generally higherSignificantly reducedBlocking a primary metabolic site on the molecule limits the formation of various metabolic byproducts.[7]
Experimental Protocol: In Vitro Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound and non-trifluoromethylated analog

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: A reaction mixture is prepared containing liver microsomes and the test compound in a phosphate buffer at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold quenching solution, typically acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare reaction mixture: - Liver microsomes - Test compound - Phosphate buffer (37°C) B Initiate reaction with NADPH regenerating system A->B C Incubate at 37°C B->C D Take aliquots at various time points C->D E Quench reaction with cold acetonitrile D->E F Centrifuge samples E->F G Analyze supernatant by LC-MS/MS F->G H Calculate t½ and CLᵢₙₜ G->H

Workflow for in vitro microsomal stability assay.

Increased Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter that influences a drug's absorption and distribution.[8] The trifluoromethyl group is generally more lipophilic than a methyl group, and its introduction into a molecule can significantly increase the overall lipophilicity.[1][2] This enhanced lipophilicity can improve a drug's ability to cross cell membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[2]

The octanol-water partition coefficient (logP) is the most common measure of lipophilicity. A higher logP value indicates greater lipophilicity.

Comparative Lipophilicity Data
CompoundR GrouplogP
Toluene-CH₃2.73
Benzotrifluoride-CF₃3.14
Aniline-NH₂0.90
3-(Trifluoromethyl)aniline-CF₃ at meta position2.59

Data is illustrative and may vary based on experimental conditions.

Experimental Protocol: Shake-Flask Method for logP Determination

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC for concentration measurement

Procedure:

  • Phase Preparation: Equal volumes of water-saturated n-octanol and n-octanol-saturated water are prepared.

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The two phases are combined in a separatory funnel or vial and shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

logP_determination A Dissolve compound in pre-saturated n-octanol or water B Combine phases and shake to reach equilibrium A->B C Allow phases to separate B->C D Measure compound concentration in each phase (UV-Vis/HPLC) C->D E Calculate P = [Compound]octanol / [Compound]water D->E F logP = log(P) E->F

Shake-flask method for logP determination.

Modulation of Physicochemical Properties: Fine-Tuning Acidity and Basicity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity (pKa) of nearby functional groups.[9][10] For example, the presence of a CF₃ group can make an adjacent carboxylic acid more acidic or a nearby amine less basic. This modulation of pKa can have a profound impact on a drug's solubility, ionization state at physiological pH, and its ability to interact with its biological target.

Impact of Trifluoromethylation on pKa
CompoundFunctional GrouppKa
Acetic Acid (CH₃COOH)Carboxylic Acid4.76
Trifluoroacetic Acid (CF₃COOH)Carboxylic Acid0.52
Aniline (C₆H₅NH₂)Amine4.6
3-(Trifluoromethyl)anilineAmine3.5

Data is illustrative and may vary based on experimental conditions.[11][12]

This shift in pKa can be strategically utilized to optimize drug-receptor interactions. For instance, by tuning the ionization state of a functional group, its ability to form hydrogen bonds or electrostatic interactions with the target protein can be enhanced.

pKa_influence cluster_molecule Molecule CF3 CF3 FG Functional Group (e.g., -COOH, -NH2) CF3->FG Electron-withdrawing effect pKa pKa FG->pKa influences Ionization_State Ionization State at Physiological pH pKa->Ionization_State determines Drug_Receptor_Interaction Drug-Receptor Interaction Ionization_State->Drug_Receptor_Interaction affects

Influence of the CF₃ group on pKa and drug-receptor interactions.

Conclusion

The use of trifluoromethylated building blocks is a well-established and highly effective strategy in modern drug design. The introduction of the CF₃ group can lead to significant improvements in metabolic stability, lipophilicity, and binding affinity, while also allowing for the fine-tuning of other critical physicochemical properties.[1][13] By leveraging the unique characteristics of the trifluoromethyl group, researchers can overcome many of the challenges encountered in drug development and increase the likelihood of bringing new and effective therapies to patients.

References

A Comparative Guide to Palladium Catalysts for Reactions with 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of complex aromatic building blocks is a cornerstone of modern medicinal chemistry and materials science. The molecule 2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene presents a versatile scaffold with three distinct reactive sites: a highly reactive carbon-iodine bond, a benzylic carbon-bromine bond, and an electron-withdrawing trifluoromethyl group that modulates the electronic properties of the aromatic ring. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential cross-coupling reactions, making the choice of an appropriate palladium catalyst paramount to achieving desired synthetic outcomes.[1]

This guide provides a comparative analysis of various palladium catalyst systems applicable to reactions involving this trifunctional arene. The insights presented are extrapolated from seminal studies on related aryl and benzyl halides, offering a predictive framework for catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the choice of the palladium precursor and the associated ligands. Below is a summary of common palladium catalysts and their anticipated performance in reactions with this compound, categorized by the targeted reactive site.

Reactions at the C-I Bond (Suzuki-Miyaura, Heck, Sonogashira, etc.)

The carbon-iodine bond is the most reactive site for oxidative addition to a Pd(0) center, making it the primary target for initial cross-coupling reactions.[2]

Catalyst SystemLigandKey AdvantagesPotential Limitations
Traditional Catalysts
Pd(PPh₃)₄TriphenylphosphineReadily available, effective for simple aryl iodides.Can be less effective for sterically hindered or electron-deficient substrates.
Pd(OAc)₂ / PPh₃TriphenylphosphineIn situ formation of the active Pd(0) species.Similar limitations to Pd(PPh₃)₄.
Buchwald Ligand Systems
Pd(OAc)₂ / SPhosSPhosHigh activity for a broad range of aryl halides, including electron-deficient systems.Higher cost of ligands.
Pd(OAc)₂ / XPhosXPhosExcellent for sterically hindered substrates and provides high turnover numbers (TONs).May require careful optimization of reaction conditions.
G3-XPhos PrecatalystXPhosAir- and moisture-stable, allows for precise control of catalyst loading.Higher initial cost.
Fu Ligand Systems
Pd₂(dba)₃ / P(t-Bu)₃Tri-tert-butylphosphineHighly effective for room-temperature Suzuki couplings of aryl bromides and chlorides; expected to be highly reactive for aryl iodides.[3]Air-sensitive ligand.
Reactions at the C-Br Bond (Benzylic Coupling)

Following the functionalization of the C-I bond, the benzylic bromide can be targeted for subsequent cross-coupling reactions.

Catalyst SystemLigandKey AdvantagesPotential Limitations
For Heck-Type Reactions
PdCl₂(PPh₃)₂ / XantphosXantphosEffective for Heck-type reactions of secondary alkyl bromides, suggesting applicability to benzylic systems.[4][5]May require elevated temperatures.
For Suzuki-Miyaura Coupling
Pd(OAc)₂ / Buchwald LigandsSPhos, XPhos, etc.Buchwald's catalyst systems are known for their broad substrate scope, including some benzyl halides.Reaction conditions may need to be tailored to avoid side reactions.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Heck reactions, which can be adapted for reactions with this compound.

General Procedure for Suzuki-Miyaura Coupling of the Aryl Iodide

Reaction Setup:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl iodide (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the appropriate solvent (e.g., toluene, THF, or dioxane) via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for a Heck-Type Reaction at the Benzylic Bromide

Reaction Setup:

  • To a 25 mL Schlenk tube, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), the ligand (e.g., Xantphos, 7.5 mol%), and the base (e.g., KOAc, 2.0 equiv) under air.

  • Evacuate the tube and backfill with an inert gas (e.g., N₂) three times.

  • Add the alkene (1.0 equiv), the benzylic bromide substrate (2.0 equiv), and the solvent (e.g., DCE, 3 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) in an oil bath.

  • After stirring for the required time (e.g., 16 h), cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate solvent (e.g., EtOAc) and filter through a pad of celite.

  • The filtrate can then be concentrated and purified by silica gel chromatography.[5]

Logical Workflow for Sequential Cross-Coupling

A key synthetic strategy for a molecule like this compound is a sequential cross-coupling approach. The more reactive C-I bond is typically addressed first, followed by a reaction at the C-Br bond of the bromomethyl group.

G A This compound B First Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) A->B Reactant 1 Pd Catalyst 1 C Intermediate Product (Functionalized at C1) B->C D Second Palladium-Catalyzed Cross-Coupling (e.g., Negishi, Heck-type) C->D Reactant 2 Pd Catalyst 2 E Final Doubly Functionalized Product D->E

Caption: Sequential cross-coupling strategy.

Signaling Pathways and Catalytic Cycles

The fundamental mechanism for many of these transformations is the palladium catalytic cycle, which generally involves oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)-I Ln Pd0->OxAdd Oxidative Addition (R-I) Transmetal R-Pd(II)-R' Ln OxAdd->Transmetal Transmetalation (R'-B(OH)2) RedElim R-R' Transmetal->RedElim Reductive Elimination RedElim->Pd0

Caption: Suzuki-Miyaura catalytic cycle.

Simplified Heck Reaction Catalytic Cycle

Heck_Cycle A Pd(0) Catalyst B Oxidative Addition with R-X A->B C Pd(II) Complex B->C D Olefin Coordination & Migratory Insertion C->D E β-Hydride Elimination D->E F Alkene Product E->F G Reductive Elimination of HX E->G G->A Base

Caption: Heck reaction catalytic cycle.[6]

References

Validating the Structure of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the structure of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene and differentiating it from its structural isomers. Due to the absence of publicly available experimental data for this specific compound, this guide will utilize predicted spectral data based on established principles and known data from closely related analogues. This guide will demonstrate how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography can provide unequivocal structural elucidation.

Comparison of Analytical Techniques for Isomer Differentiation

The primary challenge in validating the structure of this compound lies in distinguishing it from its positional isomers. The relative positions of the bromomethyl, iodo, and trifluoromethyl groups on the benzene ring significantly influence the spectral output of each analytical technique.

Table 1: Comparison of Key Analytical Techniques for Isomer Validation

TechniquePrincipleAdvantagesDisadvantagesApplication to Isomer Differentiation
1D NMR (¹H, ¹³C, ¹⁹F) Measures the magnetic properties of atomic nuclei.Provides detailed information about the chemical environment, connectivity, and number of unique atoms.Can have overlapping signals in complex molecules.The number of signals, their chemical shifts, and coupling constants are unique for each isomer.
2D NMR (COSY, HMBC) Correlates signals from different nuclei.Establishes direct and long-range connectivity between atoms, resolving ambiguities from 1D NMR.Requires longer acquisition times.Unambiguously determines the relative positions of substituents by mapping proton-proton and proton-carbon correlations.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides the molecular weight and elemental composition. Fragmentation patterns offer structural clues.Isomers have the same molecular weight, making differentiation by mass alone impossible.Fragmentation patterns can differ between isomers due to the influence of substituent positions on bond strengths.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystal.Provides the absolute and unambiguous molecular structure.Requires a single, high-quality crystal, which can be difficult to obtain.Provides definitive proof of the isomeric structure.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted NMR and MS data for this compound and a comparison with its key structural isomers. These predictions are based on established substituent effects on chemical shifts and fragmentation patterns observed in similar halogenated aromatic compounds.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundPredicted Chemical Shifts (ppm) and Coupling Patterns
This compound ~7.9 (d, J ≈ 8 Hz, 1H), ~7.6 (dd, J ≈ 8, 2 Hz, 1H), ~7.4 (d, J ≈ 2 Hz, 1H), ~4.5 (s, 2H)
1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene ~7.8 (d, J ≈ 8 Hz, 1H), ~7.7 (d, J ≈ 2 Hz, 1H), ~7.5 (dd, J ≈ 8, 2 Hz, 1H), ~4.6 (s, 2H)
4-(Bromomethyl)-1-iodo-2-(trifluoromethyl)benzene ~8.0 (d, J ≈ 2 Hz, 1H), ~7.8 (dd, J ≈ 8, 2 Hz, 1H), ~7.2 (d, J ≈ 8 Hz, 1H), ~4.4 (s, 2H)

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundPredicted Chemical Shifts (ppm)
This compound ~140, ~138, ~132 (q, J ≈ 30 Hz), ~130, ~125 (q, J ≈ 4 Hz), ~124 (q, J ≈ 270 Hz), ~100, ~32
1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene ~142, ~139, ~131 (q, J ≈ 30 Hz), ~129, ~126 (q, J ≈ 4 Hz), ~124 (q, J ≈ 270 Hz), ~98, ~35
4-(Bromomethyl)-1-iodo-2-(trifluoromethyl)benzene ~141, ~137, ~133 (q, J ≈ 30 Hz), ~131, ~127 (q, J ≈ 4 Hz), ~124 (q, J ≈ 270 Hz), ~95, ~30

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

CompoundPredicted m/z of Key FragmentsPredicted Fragmentation Pathway
This compound 364/366 (M+), 285/287 (M-Br)+, 237 (M-I)+, 158 (M-Br-I)+Loss of Br radical, followed by loss of I radical.
1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene 364/366 (M+), 285/287 (M-Br)+, 237 (M-I)+, 158 (M-Br-I)+Similar to the target, but relative intensities may differ.
4-(Bromomethyl)-1-iodo-2-(trifluoromethyl)benzene 364/366 (M+), 285/287 (M-Br)+, 237 (M-I)+, 158 (M-Br-I)+Similar to the target, but relative intensities may differ.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Acquisition (¹H, ¹³C, ¹⁹F):

  • ¹H NMR:

    • Spectrometer: 400 MHz

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Spectrometer: 100 MHz

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • ¹⁹F NMR:

    • Spectrometer: 376 MHz

    • Pulse Program: zg30 (proton-decoupled)

    • Number of Scans: 64

    • Relaxation Delay: 1.0 s

    • Spectral Width: 100 ppm

3. 2D NMR Acquisition (COSY, HMBC):

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2 per increment

    • Increments: 256 in F1

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 8 per increment

    • Increments: 256 in F1

    • Long-range coupling delay optimized for 8 Hz.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in dichloromethane.

  • Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.

2. GC-MS System and Conditions:

  • Gas Chromatograph:

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 min

      • Ramp: 15°C/min to 280°C

      • Hold: 5 min at 280°C

  • Mass Spectrometer (Electron Ionization):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-500

X-ray Crystallography

1. Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) to create a saturated solution.

  • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals. A suitable crystal for analysis should be well-formed and have dimensions of at least 0.1 mm in each direction.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a CCD or CMOS detector.

  • Maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal motion.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain integrated intensities.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.

Visualizations

The following diagrams illustrate the logical workflow for structural validation and the key relationships between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_validation Structure Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1D and 2D) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms xray X-ray Crystallography (if crystalline) purification->xray validation Comparison with Predicted Data and Isomer Data nmr->validation ms->validation xray->validation confirmation Unambiguous Structure Confirmation validation->confirmation

Caption: Workflow for the synthesis, purification, and structural validation.

nmr_analysis_pathway cluster_info Information Gained oneD_NMR 1D NMR (¹H, ¹³C, ¹⁹F) num_signals Number of unique nuclei oneD_NMR->num_signals chem_shifts Chemical environment oneD_NMR->chem_shifts coupling Through-bond connectivity (J-coupling) oneD_NMR->coupling twoD_NMR 2D NMR (COSY, HMBC) twoD_NMR->coupling long_range Long-range connectivity (2-3 bonds) twoD_NMR->long_range structure Proposed Structure num_signals->structure chem_shifts->structure coupling->structure long_range->structure

Caption: Information flow in NMR-based structural elucidation.

isomer_differentiation cluster_techniques Analytical Techniques cluster_isomers Possible Structures unknown_sample Unknown Isomer nmr NMR Spectroscopy unknown_sample->nmr ms Mass Spectrometry unknown_sample->ms xray X-ray Crystallography unknown_sample->xray isomer1 2-(Bromomethyl)-1-iodo- 4-(trifluoromethyl)benzene nmr->isomer1 Unique coupling patterns isomer2 1-(Bromomethyl)-2-iodo- 4-(trifluoromethyl)benzene nmr->isomer2 isomer3 4-(Bromomethyl)-1-iodo- 2-(trifluoromethyl)benzene nmr->isomer3 ms->isomer1 Subtle fragmentation differences ms->isomer2 Subtle fragmentation differences ms->isomer3 Subtle fragmentation differences xray->isomer1 Definitive 3D structure

Caption: Logical relationship for differentiating structural isomers.

A Researcher's Guide to Selecting the Optimal Base for Sterically Hindered Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. However, when dealing with sterically hindered substrates, achieving high yields and reaction efficiency can be a significant challenge. The choice of base is a critical parameter that profoundly influences the outcome of these demanding coupling reactions. This guide provides an objective comparison of the efficacy of different bases in Suzuki coupling with sterically hindered substrates, supported by experimental data and detailed protocols.

The role of the base in the Suzuki-Miyaura catalytic cycle is primarily to facilitate the crucial transmetalation step.[1] It does so by activating the organoboron species, typically a boronic acid, to form a more nucleophilic boronate "ate" complex.[1] This "ate" complex then readily transfers its organic group to the palladium center.[1] In the case of sterically hindered substrates, the geometric constraints around the reaction centers make this step particularly sensitive to the nature of the base.

Comparative Performance of Bases in Sterically Hindered Suzuki Coupling

The selection of an appropriate base is paramount for the success of a Suzuki-Miyaura coupling reaction, especially with bulky substrates.[1] A variety of inorganic and organic bases have been employed, with their performance being highly dependent on the specific substrates and reaction conditions.[1] Weaker bases like carbonates and phosphates are commonly used in many Suzuki-Miyaura reactions.[1]

Below is a summary of quantitative data from various studies, showcasing the performance of different bases in the Suzuki coupling of sterically hindered aryl halides and boronic acids.

Aryl Halide SubstrateBoronic Acid SubstrateBaseCatalyst System (Catalyst/Ligand)SolventTemp (°C)Yield (%)Reference
2-Bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acidK₂CO₃Pd₂(dba)₃ / L1THF6085[2]
2-Bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acidCs₂CO₃Pd₂(dba)₃ / L1THF6071[2]
2-Bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acidNaOHPd₂(dba)₃ / L1*THF6050[2]
Di-ortho-substituted Aryl-Brsec-Alkylboronic AcidK₃PO₄Pd(OAc)₂ / AntPhosXylenes140-[3]
Di-ortho-substituted Aryl-ClArylboronic Acidt-BuOKPd-NHC Precat.Dioxane100>99[3][4]
1-bromo-2-methylnaphthalene(2-methylnaphthalen-1-yl)boronic acidK₃PO₄Pd(OAc)₂ / C2-i-Pr-BIDIMETHF-High[5]
Aryl ChlorideArylboronic AcidK₃PO₄Pd(OAc)₂ / Ligand 7**Toluene100-[6]
Benzylic PhosphatesArylboronic AcidsK₃PO₄ or K₂CO₃Pd(OAc)₂ / PPh₃Toluene90-[7]

*L1 is a specific phosphine ligand mentioned in the study. **Ligand 7 is a strongly electron-deficient and sufficiently hindered biaryl phosphacycle ligand.

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions involving sterically hindered substrates, employing different types of bases.

Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide using a Buchwald Ligand and K₃PO₄[8]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Hindered aryl bromide

  • Hindered boronic acid

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 equiv), hindered boronic acid (1.5 equiv), and finely ground K₃PO₄ (2.0 equiv).[3]

  • Add the palladium(II) acetate (1-2 mol%) and the bulky phosphine ligand (2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of a Hindered Aryl Chloride using a Palladium-NHC Precatalyst and t-BuOK[3][4]

This protocol is suitable for challenging couplings of sterically hindered aryl chlorides.

Materials:

  • Palladium-N-heterocyclic carbene (Pd-NHC) precatalyst (e.g., [Pd(IPr)(cin)Cl])

  • Potassium tert-butoxide (t-BuOK)

  • Hindered aryl chloride

  • Arylboronic acid

  • Anhydrous dioxane

Procedure:

  • In a glovebox, to a reaction vial, add the hindered aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and t-BuOK (1.5 equiv).[3]

  • Add the Pd-NHC precatalyst (1-2 mol%).

  • Add anhydrous dioxane to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for the required time.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and proceed with a standard aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

Suzuki_Coupling_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Base Base (e.g., K₃PO₄) BoronicAcid Ar'B(OH)₂ Base->BoronicAcid AteComplex [Ar'B(OH)₃]⁻ BoronicAcid->AteComplex AteComplex->Transmetalation ArX Ar-X ArX->OxAdd

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow Start Start: Oven-dried Schlenk Flask Reagents Add Aryl Halide, Boronic Acid, Base Start->Reagents Catalyst Add Palladium Source and Ligand Reagents->Catalyst Inert Evacuate and Backfill with Inert Gas Catalyst->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reaction Heat and Stir Solvent->Reaction Workup Aqueous Workup Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

General Experimental Workflow

References

Comparison of reaction times for iodo- and bromo-aromatics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Reaction Times for Iodo- and Bromo-Aromatics in Palladium-Catalyzed Cross-Coupling Reactions

For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical factor that influences reaction efficiency, yield, and overall cost-effectiveness. Among the most pivotal transformations are palladium-catalyzed cross-coupling reactions, which form the backbone of modern synthetic chemistry. When employing aryl halides, a common decision point is the choice between iodo- and bromo-aromatics. This guide provides an objective, data-driven comparison of their reactivity, focusing on reaction times and conditions in several cornerstone cross-coupling reactions.

The Decisive Factor: Carbon-Halogen Bond Strength

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage.

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
(Data sourced from multiple references)[3][4]

This difference in bond strength directly impacts the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.[5][6] The lower bond energy of the C-I bond facilitates a faster oxidative addition, which in turn leads to shorter overall reaction times and often allows for the use of milder reaction conditions compared to their bromo-aromatic counterparts.[1][7]

Quantitative Comparison of Reactivity

The following tables summarize experimental data for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, illustrating the typical conditions and outcomes for iodo- and bromo-aromatic substrates. While the data is collated from various studies and may not represent direct head-to-head comparisons under identical conditions, it provides valuable insights into the general performance of each substrate class.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds. The enhanced reactivity of iodo-aromatics often translates to higher yields in shorter times or at lower temperatures.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O80295
24-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O1001288
31-Iodonaphthalene4-Methylphenylboronic acidPd(OAc)₂ (1), SPhos (2)K₃PO₄Toluene80197
41-Bromonaphthalene4-Methylphenylboronic acidPd(OAc)₂ (1), SPhos (2)K₃PO₄Toluene110892
Table 2: Sonogashira Coupling

The Sonogashira coupling joins aryl halides with terminal alkynes. The reactivity difference is particularly pronounced in this reaction, with iodo-aromatics often reacting at or near room temperature.[8][9]

EntryAryl HalideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (1), CuI (2)Et₃NTHF250.598
2BromobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (1), CuI (2)Et₃NTHF65490
34-IodopyridineEthynyltrimethylsilanePd(OAc)₂ (0.5), PPh₃ (1), CuI (1)i-Pr₂NHDMF25194
44-BromopyridineEthynyltrimethylsilanePd(OAc)₂ (0.5), PPh₃ (1), CuI (1)i-Pr₂NHDMF80685
Table 3: Heck Coupling

The Heck reaction couples aryl halides with alkenes. While effective for both substrates, reactions with bromo-aromatics typically require higher temperatures and sometimes more specialized ligands to achieve high yields.[6][10]

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)Et₃NDMF80392
2BromobenzeneStyrenePd(OAc)₂ (1), P(o-tol)₃ (2)Et₃NDMF1001685
34-Iodoacetophenonen-Butyl acrylatePdCl₂(PPh₃)₂ (1)K₂CO₃DMAc90296
44-Bromoacetophenonen-Butyl acrylatePalladacycle (1)NaOAcNMP1201091

Visualizing the Reaction Pathway

The following diagrams illustrate the fundamental processes involved in these cross-coupling reactions.

G Generalized Catalytic Cycle for Cross-Coupling Reactions pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)L₂-R transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product start Ar-X start->oxidative_addition nucleophile R-M nucleophile->transmetalation

Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

G Typical Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Aryl Halide, Coupling Partner, & Base solvent Add Anhydrous Solvent Under Inert Atmosphere reagents->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heating Heat to Reaction Temperature catalyst->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction & Perform Extraction monitoring->quench dry Dry Organic Layer & Concentrate quench->dry purify Purify by Column Chromatography dry->purify

Caption: Typical Experimental Workflow for Cross-Coupling.

Experimental Protocols

The following are generalized protocols for conducting palladium-catalyzed cross-coupling reactions. Specific quantities, temperatures, and times should be optimized for each unique substrate combination.

General Protocol for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inerting: Seal the vessel with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) followed by the degassed solvent system (e.g., Toluene/Ethanol/H₂O, 4:1:1 ratio, 5 mL).

  • Reaction: Immerse the vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01 mmol, 1 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add degassed solvent (e.g., THF or DMF, 5 mL), amine base (e.g., Et₃N or i-Pr₂NH, 3.0 mmol), and the terminal alkyne (1.1 mmol) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction until the starting aryl halide is consumed.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Conclusion

The experimental evidence strongly supports the higher reactivity of iodo-aromatics compared to bromo-aromatics in a range of palladium-catalyzed cross-coupling reactions.[1][7] This enhanced reactivity, stemming from the weaker carbon-iodine bond, manifests in faster reaction times, higher yields, and the feasibility of using milder conditions. For researchers prioritizing reaction efficiency, speed, and the synthesis of complex molecules under gentle conditions, iodo-aromatics are often the superior choice. However, the decision between iodo- and bromo-aromatics also involves a trade-off with cost and availability, as bromo-aromatics are generally less expensive and more widely available, making them a practical and effective option for many applications, especially on a large scale.

References

The Strategic Advantage of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene in Complex Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and agrochemical research, the selection of building blocks is a critical determinant of synthetic efficiency and overall project cost. Among the vast array of available reagents, 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene has emerged as a uniquely versatile intermediate, offering a strategic advantage in the construction of complex molecular architectures. This guide provides an objective cost-benefit analysis of this trifunctional arene, comparing its performance with viable alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.

The core value of this compound lies in its three distinct reactive sites: a benzylic bromide, an aryl iodide, and an electron-withdrawing trifluoromethyl group. This unique combination allows for a programmed, regioselective functionalization, a highly desirable attribute in multi-step synthetic campaigns.

Performance and Cost Comparison

The primary benefit of employing this compound is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective reactions at this position while leaving the benzylic bromide intact for subsequent transformations. This inherent reactivity differential often translates to milder reaction conditions, lower catalyst loadings, and higher yields for the initial coupling step compared to di-bromo or di-chloro analogues.

While the initial procurement cost of this compound may be higher than some of its alternatives, a comprehensive cost-benefit analysis must consider factors beyond the price per gram. The potential for higher yields, reduced reaction times, and the avoidance of protection-deprotection steps for the bromomethyl group can lead to significant savings in terms of time, resources, and overall cost-per-gram of the final product.

Below is a comparative table summarizing the key performance and cost metrics of this compound against plausible alternatives.

ReagentKey FeaturesTypical ApplicationRelative Reactivity (Aryl Halide)Estimated Cost (USD/g)
This compound Orthogonal reactivity of C-I and C-CH2Br bonds. Activated by CF3 group.Sequential cross-coupling and nucleophilic substitution.High$50 - $100
2-(Bromomethyl)-1-bromo-4-(trifluoromethyl)benzeneTwo reactive sites with less differentiated reactivity.Stepwise functionalization requiring more stringent control.Medium$40 - $80
1-Iodo-2-methyl-4-(trifluoromethyl)benzeneLacks the benzylic bromide for further functionalization.Simple cross-coupling reactions.High$30 - $60
2-(Chloromethyl)-1-iodo-4-(trifluoromethyl)benzeneBenzylic chloride is less reactive than bromide.Similar to the primary compound, but may require harsher conditions for the second step.High$45 - $90

Note: Costs are estimates based on commercially available listings and are subject to change based on supplier and purity.

Experimental Protocols

To illustrate the practical application of this compound, detailed experimental protocols for two of the most common and powerful cross-coupling reactions, the Suzuki and Sonogashira couplings, are provided below. These protocols are based on established literature procedures for similar substrates and serve as a starting point for optimization.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C-I bond, leaving the bromomethyl group intact for further modification.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and the anhydrous, degassed solvent.

  • Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Selective Sonogashira Coupling

This protocol details the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous and degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Strategy

The strategic utility of this compound is best illustrated through a workflow diagram. The following Graphviz diagram depicts a sequential cross-coupling and nucleophilic substitution strategy, a common approach in the synthesis of complex drug candidates.

G cluster_0 Step 1: Selective Cross-Coupling cluster_1 Step 2: Nucleophilic Substitution A This compound D Coupled Intermediate (Bromomethyl group intact) A->D A->D Suzuki or Sonogashira Coupling B Arylboronic Acid / Alkyne B->D C Pd Catalyst, Base C->D F Final Product D->F D->F SN2 Reaction E Nucleophile (e.g., Amine, Thiol) E->F

Caption: Sequential functionalization workflow.

The diagram above illustrates the logical flow of a two-step synthesis. The first step leverages the high reactivity of the C-I bond for a selective palladium-catalyzed cross-coupling reaction. The resulting intermediate, which retains the reactive bromomethyl group, can then undergo a subsequent nucleophilic substitution to introduce further diversity, leading to the final target molecule. This strategic approach, enabled by the unique structure of this compound, provides a powerful and efficient route to complex organic molecules.

Benchmarking New Ligands for Cross-Coupling of Polysubstituted Aromatics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. However, the challenge intensifies when dealing with polysubstituted and sterically hindered aromatic substrates, which are frequently encountered in the synthesis of pharmaceuticals and functional materials. In these demanding cases, the choice of ligand is critical to achieving high yields and selectivities.

The development of novel ancillary ligands has been a key driver in advancing the capabilities of cross-coupling reactions, allowing for transformations under milder conditions and with broader substrate scope.[1] This guide provides a comparative overview of new ligands for the cross-coupling of polysubstituted aromatics, focusing on the widely used Suzuki-Miyaura and Buchwald-Hartwig reactions. We present a framework for benchmarking ligand performance, including structured data tables for easy comparison, detailed experimental protocols, and visualizations of key concepts to aid in ligand selection.

The Critical Role of Ligand Design in Overcoming Steric Hindrance

The cross-coupling of polysubstituted aromatics is often hampered by slow reaction rates and low yields due to steric hindrance around the reaction center. This steric bulk can impede the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] Modern ligand design strategies focus on creating ligands that are both electron-rich and sterically bulky.[3]

  • Electron-rich ligands enhance the electron density at the metal center, promoting the oxidative addition of challenging aryl halides.

  • Sterically bulky ligands facilitate the formation of monoligated palladium species (L1Pd(0)), which are highly reactive and essential for coupling hindered substrates.[2][4] They also promote the final reductive elimination step to release the product and regenerate the catalyst.

This guide will explore several classes of ligands that have proven effective in these challenging transformations, including advanced phosphines and N-heterocyclic carbenes (NHCs).

Comparative Performance of New Ligands

The selection of an optimal ligand is highly dependent on the specific substrates and reaction conditions. Below, we present a comparative framework for evaluating ligand performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The following tables are templates that researchers can use to organize and compare their own experimental data or data from the literature.

Suzuki-Miyaura Coupling of Polysubstituted Aromatics

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. When coupling polysubstituted aryl halides with boronic acids or esters, the choice of ligand is crucial for success.[5][6][7][8]

Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

LigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
New Ligand A e.g., 0.5e.g., Toluene/H₂Oe.g., K₃PO₄e.g., 100e.g., 12DataDataData
Buchwald Ligand B e.g., 0.5e.g., Toluene/H₂Oe.g., K₃PO₄e.g., 100e.g., 12DataDataData
NHC Ligand C e.g., 0.5e.g., Dioxanee.g., CsFe.g., 80e.g., 16DataDataData
Traditional Ligand D e.g., 1.0e.g., Toluene/H₂Oe.g., K₃PO₄e.g., 110e.g., 24DataDataData

TON = Turnover Number; TOF = Turnover Frequency. Data to be populated from experimental results.

Buchwald-Hartwig Amination of Polysubstituted Anilines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[9] The coupling of sterically demanding anilines with polysubstituted aryl halides presents a significant challenge.[10][11][12]

Table 2: Ligand Performance in the Buchwald-Hartwig Amination of a Di-ortho-substituted Aryl Chloride

LigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
New Ligand E e.g., 1.0e.g., t-BuOHe.g., NaOt-Bue.g., 80e.g., 8DataDataData
Buchwald Ligand F e.g., 1.0e.g., t-BuOHe.g., NaOt-Bue.g., 80e.g., 8DataDataData
NHC Ligand G e.g., 1.0e.g., Dioxanee.g., K₂CO₃e.g., 100e.g., 12DataDataData
Traditional Ligand H e.g., 2.0e.g., Toluenee.g., NaOt-Bue.g., 110e.g., 24DataDataData

TON = Turnover Number; TOF = Turnover Frequency. Data to be populated from experimental results.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate benchmarking. Below are general procedures for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst/ligand complex (0.5-2.0 mol%) in the chosen solvent (5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for the specified time and temperature.[13] After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried vial is charged with the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), the base (e.g., NaOt-Bu, 1.4 mmol), the aryl halide (1.0 mmol), and the amine (1.2 mmol).[13] The vial is sealed, removed from the glovebox, and the solvent (5 mL) is added. The reaction mixture is then heated with stirring for the specified time and temperature. After cooling, the mixture is worked up as described for the Suzuki-Miyaura reaction.

Visualizing Key Concepts in Ligand Benchmarking

Graphical representations of catalytic cycles, experimental workflows, and decision-making processes can greatly aid in understanding and optimizing cross-coupling reactions.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-M Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R Product Reductive_Elimination->Ar-R

Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling.

Ligand_Screening_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Optimization Define_Substrates Define Sterically Hindered Substrates Select_Ligands Select Diverse Ligand Library Define_Substrates->Select_Ligands Define_Conditions Define Standard Reaction Conditions Select_Ligands->Define_Conditions Run_Reactions Run High-Throughput Screening Define_Conditions->Run_Reactions Analyze_Results Analyze by LC-MS/GC-MS Run_Reactions->Analyze_Results Identify_Hits Identify Lead Ligands Analyze_Results->Identify_Hits Optimize_Conditions Optimize Reaction Conditions for Hits Identify_Hits->Optimize_Conditions Validate_Scope Validate Substrate Scope Optimize_Conditions->Validate_Scope

Figure 2: A typical experimental workflow for screening new ligands.

Ligand_Selection_Tree Substrate_Type Substrate Type? Aryl_Chloride Aryl Chloride Substrate_Type->Aryl_Chloride Aryl_Bromide Aryl Bromide/Iodide Substrate_Type->Aryl_Bromide Electron_Rich_Bulky_P Electron-Rich, Bulky Phosphine Ligand Aryl_Chloride->Electron_Rich_Bulky_P NHC_Ligand N-Heterocyclic Carbene (NHC) Aryl_Chloride->NHC_Ligand Steric_Hindrance High Steric Hindrance? Aryl_Bromide->Steric_Hindrance Moderate_Hindrance Moderate Hindrance Steric_Hindrance->Moderate_Hindrance No Bulky_Biaryl_P Bulky Biaryl Phosphine Steric_Hindrance->Bulky_Biaryl_P Yes Less_Bulky_P Less Bulky Phosphine Moderate_Hindrance->Less_Bulky_P

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, a halogenated aromatic compound.

Key Hazards and Safety Precautions

Halogenated aromatic compounds, including those containing bromine, iodine, and fluorine, are typically classified as hazardous materials. Based on data for similar compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat and closed-toe shoes are required.

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.

Quantitative Data

The following table summarizes the available physical and chemical property data for this compound.

PropertyValue
CAS Number 702641-06-3
Molecular Formula C₈H₅BrF₃I
Boiling Point 268.3°C at 760 mmHg
Density 1.728 g/cm³

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure laboratory safety. This compound must be treated as hazardous waste.

1. Waste Segregation:

  • Halogenated organic waste must be collected separately from non-halogenated waste.[1][2][3] This is crucial for proper treatment and disposal, and can significantly impact disposal costs.[4]

  • Establish a designated, clearly labeled waste container for "Halogenated Organic Waste."[1][2][3]

2. Waste Collection:

  • Collect all waste containing this compound, including any unused material, reaction byproducts, and contaminated consumables (e.g., pipette tips, weighing paper), in the designated halogenated waste container.

  • Rinsates from cleaning contaminated glassware with a suitable solvent (e.g., acetone) must also be collected as hazardous waste.[1]

3. Container Management:

  • The waste container must be kept tightly closed when not in use and stored in a well-ventilated area, preferably within a secondary containment tray in a designated satellite accumulation area.

  • Ensure the waste container is properly labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate list of all components and their approximate concentrations.

4. Institutional Procedures:

  • Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.[1]

  • Do not pour this chemical down the drain under any circumstances.[1]

Emergency Procedures

In the event of a spill or exposure:

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in the designated halogenated waste container.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_management Container Management & Disposal A Wear appropriate PPE: - Safety Goggles - Lab Coat - Gloves B Work in a certified chemical fume hood A->B C Obtain designated 'Halogenated Organic Waste' container B->C D Collect all waste containing 2-(Bromomethyl)-1-iodo-4- (trifluoromethyl)benzene C->D E Include rinsates from contaminated glassware D->E F Keep container tightly closed E->F G Label container with: - 'Hazardous Waste' - Full Chemical Name - All Components F->G H Store in a designated satellite accumulation area G->H I Contact EHS for waste pickup H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 481075-58-5). Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound that poses several health risks. Based on available safety data, it is crucial to be aware of the following hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potential for severe eye damage.[2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is mandatory. The following table summarizes the recommended PPE for handling this compound.[3]

Protection Type Recommended PPE Purpose
Eye and Face Chemical safety goggles and a face shield.[2][3]Protects against splashes and vapors that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[3]Prevents skin contact, which can lead to irritation or burns.
Respiratory Use in a well-ventilated chemical fume hood is required.[3][4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

All procedures involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

1. Preparation:

  • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
  • Place all necessary equipment, including the chemical container, reaction vessels, and waste containers, inside the fume hood.
  • Verify that an eyewash station and safety shower are readily accessible and operational.[4]
  • Don all required personal protective equipment as outlined in the table above.

2. Handling and Use:

  • Carefully measure and transfer the required amount of the chemical. Use appropriate tools, such as glass pipettes or spatulas, to minimize the risk of spills or dust formation.
  • Keep the container of this compound sealed when not in use. The compound should be stored in a dry, dark place at 2-8°C.[1][2]
  • Conduct all experimental procedures with the fume hood sash at the lowest practical height.
  • Avoid direct contact with the skin, eyes, and clothing.[4][5]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.
  • Ensure adequate ventilation.
  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][4]
  • Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All waste contaminated with this chemical, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, pipette tips, paper towels), must be collected as hazardous waste.
  • Halogenated organic waste must be segregated from non-halogenated waste streams. Use a designated, properly labeled waste container for halogenated waste.[3]

2. Container Decontamination and Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone) in the fume hood.
  • The rinsate from the container cleaning must be collected as halogenated hazardous waste.[3]
  • Dispose of the decontaminated container in accordance with your institution's policies, which may include defacing the label and placing it in a container for solid waste.

3. Final Disposal:

  • Ensure the hazardous waste container is tightly sealed and stored in a designated satellite accumulation area.
  • Follow your institution's hazardous waste disposal procedures for the final collection and disposal by a licensed waste management company.[6]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe fume_hood Work in Fume Hood ppe->fume_hood handling Chemical Handling fume_hood->handling experiment Experimentation handling->experiment spill Spill? experiment->spill spill_response Spill Response spill->spill_response Yes cleanup Decontamination spill->cleanup No spill_response->cleanup waste_seg Waste Segregation cleanup->waste_seg disposal Final Disposal waste_seg->disposal end End of Process disposal->end

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.